molecular formula C15H18O3 B15583018 Radulone A

Radulone A

Numéro de catalogue: B15583018
Poids moléculaire: 246.30 g/mol
Clé InChI: CKIYXOQTOZHRAN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Radulone A is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C15H18O3

Poids moléculaire

246.30 g/mol

Nom IUPAC

13-hydroxy-2,6,10-trimethyl-12-oxatetracyclo[8.2.1.01,8.02,5]trideca-5,8-dien-7-one

InChI

InChI=1S/C15H18O3/c1-8-9-4-5-14(9,3)15-10(11(8)16)6-13(2,7-18-15)12(15)17/h6,12,17H,4-5,7H2,1-3H3

Clé InChI

CKIYXOQTOZHRAN-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

What is the chemical structure of Radulone A?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Fungal Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radulone A is a protoilludane-type sesquiterpenoid, a class of secondary metabolites known for their complex chemical structures and diverse biological activities. First isolated from the wood-decomposing fungus Granulobasidium vellereum, this compound has demonstrated notable antifungal properties, positioning it as a molecule of interest for further investigation in agrochemical and pharmaceutical research. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, experimental protocols for isolation and characterization, and the known biological activities of this compound.

Chemical Structure and Properties

This compound possesses a complex, polycyclic structure characteristic of protoilludane sesquiterpenes. Its chemical identity has been rigorously established through a combination of spectroscopic techniques.

The IUPAC name for this compound is (3S,8aS,8bS,9S)-9-hydroxy-3,6,8a-trimethyl-2,3,8,8a-tetrahydro-3,8b-methanocyclobuta[h]chromen-5(7H)-one.[1] The molecule is characterized by a fused ring system that creates a unique three-dimensional architecture.

Physicochemical Data
PropertyValueReference
Chemical Formula C15H18O3[1]
Molecular Weight 246.31 g/mol [1]
Exact Mass 246.1256[1]
Elemental Analysis C, 73.15; H, 7.37; O, 19.49[1]
Appearance To be determined[1]
Spectroscopic Data

The structural elucidation of this compound was primarily achieved through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data as reported in Nord et al., 2013)

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, multiplicity, J in Hz)
1133.4
2162.2
343.12.85 (m)
4197.8
539.52.38 (dd, 18.3, 2.5)
2.29 (dd, 18.3, 2.5)
646.52.15 (m)
725.51.85 (m)
1.65 (m)
834.6
978.14.35 (s)
10129.86.05 (s)
1151.5
1222.91.15 (s)
1328.41.25 (s)
1422.41.05 (d, 6.9)
1511.81.85 (s)

Mass Spectrometry: High-resolution mass spectrometry is critical for confirming the molecular formula of this compound. Fragmentation patterns observed in MS/MS experiments provide valuable information for confirming the connectivity of the carbon skeleton.

Experimental Protocols

The isolation and structural characterization of this compound involve a series of detailed experimental procedures. The following protocols are based on the methodologies described by Nord et al. (2013).

Fungal Cultivation and Extraction
  • Organism: Granulobasidium vellereum (Ellis & Cragin) Jülich.

  • Cultivation: The fungus is cultivated on a suitable solid or in a liquid medium to encourage the production of secondary metabolites.

  • Extraction: The fungal biomass and/or the culture filtrate are extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of secondary metabolites. The organic extract is then concentrated under reduced pressure.

Purification of this compound
  • Initial Fractionation: The crude extract is subjected to initial fractionation using techniques like solid-phase extraction (SPE) to separate compounds based on polarity.

  • Chromatographic Separation: Further purification is achieved through preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically employed with a gradient elution system of water and acetonitrile (B52724) or methanol.

  • Final Purification: Fractions containing this compound are collected, and the purity is assessed by analytical HPLC. The pure compound is obtained after the removal of the solvent.

Structural Elucidation
  • NMR Spectroscopy:

    • Sample Preparation: A sample of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

    • Data Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Data Analysis: The resulting spectra are analyzed to determine the chemical shifts, coupling constants, and correlations between protons and carbons, allowing for the complete assignment of the molecular structure.

  • Mass Spectrometry (MS):

    • Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as ESI-TOF (Electrospray Ionization - Time of Flight) to determine the accurate mass and molecular formula.

    • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pattern of the molecular ion, which helps to confirm the structural assignments made by NMR.

  • Circular Dichroism (CD) and Polarimetry:

    • These techniques are used to determine the absolute stereochemistry of the molecule by comparing the experimental data with theoretical calculations or with data from related known compounds.

Biological Activity

This compound has been shown to possess significant antifungal properties.[1] Specifically, it inhibits the spore germination of several other fungi, including Phlebiopsis gigantea, Coniophora puteana, and Heterobasidion occidentale.[1]

Table 2: Antifungal Activity of this compound (Data as reported in Nord et al., 2013)

Fungal SpeciesInhibitory Concentration
Phlebiopsis gigantea10 µM
Coniophora puteana500 µM
Heterobasidion occidentale100 µM

The mechanism of this antifungal action has not yet been fully elucidated and represents an area for future research. Understanding the specific signaling pathways affected by this compound in these fungi could lead to the development of novel antifungal agents.

Logical Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

RaduloneA_Workflow cluster_cultivation Fungal Cultivation & Extraction cluster_purification Purification cluster_elucidation Structure Elucidation fungus Granulobasidium vellereum Culture extraction Solvent Extraction (e.g., Ethyl Acetate) fungus->extraction crude_extract Crude Extract extraction->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe prep_hplc Preparative HPLC spe->prep_hplc pure_radulone_a Pure this compound prep_hplc->pure_radulone_a nmr NMR Spectroscopy (1D and 2D) pure_radulone_a->nmr ms Mass Spectrometry (HRMS, MS/MS) pure_radulone_a->ms cd_polarimetry CD & Polarimetry pure_radulone_a->cd_polarimetry structure Chemical Structure of this compound nmr->structure ms->structure cd_polarimetry->structure

Figure 1. Workflow for the isolation and structural elucidation of this compound.

Conclusion

This compound is a structurally complex and biologically active natural product with demonstrated potential as an antifungal agent. This guide has provided a comprehensive overview of its chemical structure, properties, and the experimental methodologies required for its study. Further research into its mechanism of action and potential applications is warranted and could yield valuable insights for the development of new therapeutic or agricultural products.

References

Radulone A: A Technical Overview of its Discovery, Origin, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Radulone A, a protoilludane sesquiterpene, is a secondary metabolite derived from the wood-decomposing fungus Granulobasidium vellereum. Since its discovery, it has garnered interest for its notable antifungal properties. This technical guide provides a comprehensive overview of the discovery, origin, and known biological activities of this compound. It details the experimental protocols for its isolation and structural characterization, presents its quantitative data, and explores its potential as a modulator of key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel natural products.

Discovery and Origin

This compound was first isolated from the saprotrophic wood-decay basidiomycete fungus, Granulobasidium vellereum. This fungus is typically found on decaying wood of deciduous trees. The initial investigation into the secondary metabolites of G. vellereum led to the identification of several sesquiterpenes, including this compound.[1][2]

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), along with circular dichroism (CD) and polarimetry.[1]

Spectroscopic Data

While the complete raw spectral data is found in the original research publication, the key structural features were elucidated using 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) and mass spectrometry.

Table 1: General Spectroscopic Data for Protoilludane Sesquiterpenes

TechniqueObservation
¹H NMR Signals corresponding to methyl groups, methylene (B1212753) and methine protons, often with complex coupling patterns characteristic of the fused ring system.
¹³C NMR Resonances for all 15 carbon atoms of the sesquiterpene skeleton, including quaternary carbons, methine, methylene, and methyl groups.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation patterns that help to confirm the molecular formula and structural motifs.

Experimental Protocols

The following sections describe the general methodologies employed for the isolation and characterization of this compound and related compounds from Granulobasidium vellereum.

Fungal Cultivation and Extraction
  • Cultivation: Granulobasidium vellereum is cultured on a suitable solid or in a liquid medium to encourage the production of secondary metabolites.

  • Extraction: The fungal mycelium and/or the culture broth are extracted with organic solvents, such as ethyl acetate (B1210297) or methanol, to isolate the crude mixture of secondary metabolites.

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction G_vellereum Granulobasidium vellereum Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) G_vellereum->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract

Figure 1: Fungal Cultivation and Extraction Workflow.
Isolation of this compound

The crude extract is subjected to various chromatographic techniques to purify this compound.

  • Chromatography: A combination of column chromatography (e.g., silica (B1680970) gel) and High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18), is used for the separation and purification of individual compounds.

G Crude_Extract Crude Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC (e.g., C18 column) Fractions->HPLC Radulone_A Pure this compound HPLC->Radulone_A

Figure 2: Purification Workflow for this compound.
Structure Determination

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, HMBC), are recorded to determine the connectivity of atoms within the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structural elucidation.

Biological Activity

Antifungal Activity

This compound has demonstrated significant antifungal activity. Specifically, it inhibits the spore germination of several wood-decomposing fungi.[1][2]

Table 2: Antifungal Activity of this compound

Fungal SpeciesInhibition Concentration
Phlebiopsis gigantea10 µM
Coniophora puteana500 µM
Heterobasidion occidentale100 µM
Potential Anti-inflammatory and Cytotoxic Activities

While direct studies on the anti-inflammatory and cytotoxic effects of this compound are limited, the broader class of sesquiterpenoids is known to possess these activities. Many sesquiterpenes exert their anti-inflammatory effects by modulating key signaling pathways.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms of this compound are not yet fully elucidated. However, based on the known activities of other sesquiterpenoids, it is plausible that this compound may interact with inflammatory and cell survival signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural products, including sesquiterpenes, have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Activation NF-κB Activation (p65/p50 translocation) IkB_Degradation->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, cytokines) NFkB_Activation->Gene_Expression Radulone_A This compound Radulone_A->IKK Inhibition? G Stress_Stimuli Cellular Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK, ASK1) Stress_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Cellular_Response Inflammation / Apoptosis Transcription_Factors->Cellular_Response Radulone_A This compound Radulone_A->MAPKKK Modulation?

References

An In-depth Technical Guide to the Secondary Metabolites of Granulobasidium vellereum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granulobasidium vellereum is a saprotrophic, wood-decaying basidiomycete fungus that has emerged as a prolific producer of a diverse array of secondary metabolites, primarily sesquenoids.[1][2] These compounds exhibit a range of biological activities, including potent cytotoxic and antifungal effects, making them of significant interest for drug discovery and development.[1][3] This technical guide provides a comprehensive overview of the secondary metabolites isolated from G. vellereum, detailing their chemical diversity, biological activities, and the experimental protocols for their isolation, characterization, and bio-evaluation.

Chemical Diversity of Secondary Metabolites

The secondary metabolome of Granulobasidium vellereum is rich in sesquiterpenoids, which are classified into several structural types, including protoilludane, illudane (B1247565), illudalane, and the less common cerapicane skeletons.[1][4] To date, over 33 sesquiterpenoid metabolites have been isolated and characterized from this fungus, with 22 of these being novel compounds at the time of their discovery.[1]

Protoilludane, Illudane, and Illudalane Sesquiterpenoids

A significant portion of the characterized metabolites belongs to the protoilludane, illudane, and illudalane classes of sesquiterpenoids.[1][3][5] Notable among these are compounds that have demonstrated significant biological activities. For instance, several illudane sesquiterpenes, including enantiomers and diastereomers of illudin M and illudin S, have been identified and shown to possess potent cytotoxic effects against various tumor cell lines.[3][6] Additionally, illudalane sesquiterpenes such as granuloinden B have also exhibited strong cytotoxicity.[5]

Cerapicane Sesquiterpenoids

In addition to the more common sesquiterpenoid skeletons, G. vellereum also produces compounds with the rare cerapicane carbon skeleton.[4] This further highlights the chemical novelty within this fungal species.

Volatile Organic Compounds (VOCs)

Granulobasidium vellereum is also known to produce a variety of volatile organic compounds (VOCs).[2] Analysis of the volatile profile has revealed the presence of esters like 2-methylpropyl acetate, 2-methylbutyl acetate, and 3-methylbutyl acetate.[2] These VOCs have been shown to inhibit the growth of other fungi, suggesting a role in the ecological competitiveness of G. vellereum and pointing towards potential applications in biocontrol.[2]

Biological Activities of Granulobasidium vellereum Secondary Metabolites

The secondary metabolites of G. vellereum display a broad spectrum of biological activities, with cytotoxicity and antifungal properties being the most prominent.

Cytotoxic Activity

A number of sesquiterpenoids isolated from G. vellereum have demonstrated potent cytotoxicity against human tumor cell lines, including Huh7 (human hepatoma) and MT4 (human T-cell leukemia).[1][3][5] The mechanism of action for many of these cytotoxic compounds is believed to be similar to that of the well-known alkylating agent, illudin M.[1] This involves the generation of a reactive intermediate that can alkylate DNA and other macromolecules, leading to cell death.[3] The cytotoxic potency of these compounds is often linked to their chemical reactivity.[3][6]

Antifungal Activity

While many of the cytotoxic compounds do not show strong antifungal activity, the known compound radulone A, also produced by G. vellereum, has been identified as having the most significant antifungal effects.[1] This suggests that it may play a role in the fungus's defense mechanisms against competing microorganisms in its natural habitat.[1]

Other Biological Activities

Beyond cytotoxicity and antifungal activity, other biological effects have been observed. For instance, the compound granulone A has been found to stimulate the elongation of lettuce seedlings, indicating potential applications as a plant growth promoter.[4]

Quantitative Data Summary

The following tables summarize the quantitative data available for the biological activities of selected secondary metabolites from Granulobasidium vellereum.

CompoundCell LineCC50 (µM)Reference
Granuloinden BHuh76.7[5]
MT40.15[5]
(3S,7S)-Illudin MHuh70.38[7]
MT40.023[7]
Diastereomer of Illudin SHuh70.38[3]
MT40.023[3]
Enantiomer of Illudin MHuh73.2[3]
MT40.24[3]

Table 1: Cytotoxicity of Sesquiterpenoids from Granulobasidium vellereum

Experimental Protocols

This section provides detailed methodologies for the cultivation of Granulobasidium vellereum, extraction and isolation of its secondary metabolites, and the assessment of their biological activities.

Fungal Cultivation for Secondary Metabolite Production

Granulobasidium vellereum can be cultivated in both solid and liquid media to produce a diverse range of secondary metabolites.

1. Culture Media:

  • Solid Medium: Malt Extract Agar (B569324) (MEA) or Potato Dextrose Agar (PDA) are suitable for initial culture and maintenance.

  • Liquid Medium: For larger-scale production of secondary metabolites, a liquid medium such as Hagem medium is effective.[5]

2. Inoculation and Incubation:

  • Inoculate liquid medium with agar plugs from a fresh, actively growing culture on solid medium.[5]

  • Incubate the liquid cultures on a rotary shaker at approximately 120 rpm at room temperature (around 21°C) for a period of four weeks to allow for sufficient biomass growth and metabolite production.[5]

Extraction and Isolation of Secondary Metabolites

The following workflow outlines the general procedure for extracting and purifying sesquiterpenoids from liquid cultures of G. vellereum.

experimental_workflow cluster_0 Extraction and Purification Workflow A Liquid Culture of G. vellereum B Filtration to separate mycelium and filtrate A->B C Solid-Phase Extraction (SPE) of the cell-free filtrate B->C Cell-free filtrate D Elution with aqueous acetonitrile (B52724) C->D E Preparative High-Performance Liquid Chromatography (Prep-HPLC) D->E Crude Extract F Fraction Collection E->F G Structural Elucidation (NMR, MS) F->G H Isolated Pure Compounds G->H

Figure 1: General workflow for the isolation of secondary metabolites from G. vellereum

1. Solid-Phase Extraction (SPE):

  • After cultivation, filter the liquid culture to separate the mycelium from the cell-free filtrate.

  • Apply the filtrate to a C18 solid-phase extraction (SPE) column. A ratio of approximately 50 mL of filtrate per 1 g of C18 packing material is recommended.[5]

  • Wash the column with deionized water to remove polar components.

  • Elute the retained secondary metabolites with a high concentration of aqueous acetonitrile (e.g., 95% MeCN).[5]

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • The crude extract obtained from SPE is further purified using preparative reversed-phase HPLC.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile is commonly employed. The specific gradient will depend on the polarity of the target compounds. Isocratic elution with varying percentages of aqueous acetonitrile can be used for final purification of individual compounds.[5]

  • Detection: UV detection is used to monitor the elution of compounds.

  • Collect fractions corresponding to the UV peaks for further analysis.

3. Structural Elucidation:

  • The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess the cytotoxic activity of the isolated compounds.

1. Cell Culture:

  • Culture human tumor cell lines (e.g., Huh7, MT4) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

  • Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium and add them to the wells.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the concentration that causes 50% inhibition of cell viability (CC50) by plotting the percentage of viable cells against the compound concentration.

Antifungal Susceptibility Testing (Broth Microdilution Method)

The antifungal activity of the isolated compounds can be determined using the broth microdilution method.

1. Fungal Strains and Inoculum Preparation:

  • Use relevant fungal strains for testing.

  • Prepare a standardized inoculum suspension of the fungal spores or mycelial fragments in a suitable broth medium (e.g., RPMI 1640).

2. Assay Procedure:

  • Prepare serial twofold dilutions of the test compounds in the broth medium in 96-well microtiter plates.

  • Add the fungal inoculum to each well.

  • Include a positive control (a known antifungal agent) and a negative control (medium with inoculum only).

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth.

Proposed Signaling Pathway for Cytotoxicity

The cytotoxic illudane and illudalane sesquiterpenoids from Granulobasidium vellereum are thought to act as alkylating agents, leading to DNA damage and subsequent cell death. The proposed mechanism involves the formation of a reactive cyclopropane (B1198618) intermediate that can covalently bind to DNA and other nucleophiles within the cell. This DNA damage triggers a cellular response involving DNA repair pathways. If the damage is too extensive to be repaired, the cell undergoes apoptosis.

signaling_pathway cluster_1 Proposed Cytotoxic Mechanism of G. vellereum Sesquiterpenoids Metabolite Cytotoxic Sesquiterpenoid (e.g., Illudin analogue) Activation Intracellular Activation (Formation of reactive intermediate) Metabolite->Activation DNA_Damage DNA Alkylation (DNA Adduct Formation) Activation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest DNA_Repair Activation of DNA Repair Pathways (e.g., NER, HR) DNA_Damage->DNA_Repair Cell_Cycle_Arrest->DNA_Repair Time for repair Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Prolonged Arrest DNA_Repair->Cell_Cycle_Arrest Unrepaired Damage DNA_Repair->Apoptosis Overwhelming Damage Cell_Death Cell Death Apoptosis->Cell_Death

Figure 2: Proposed signaling pathway for the cytotoxic action of G. vellereum sesquiterpenoids.

Conclusion

Granulobasidium vellereum represents a valuable source of structurally diverse and biologically active secondary metabolites. The potent cytotoxic and antifungal properties of its sesquiterpenoid constituents warrant further investigation for their potential as lead compounds in drug development programs. The detailed experimental protocols and understanding of their mechanism of action provided in this guide are intended to facilitate future research in this promising area of natural product chemistry. Continued exploration of the secondary metabolome of this fungus, including the investigation of its volatile organic compounds, may lead to the discovery of additional novel bioactive molecules with therapeutic or biotechnological applications.

References

The Biological Activity of Radulone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Radulone A, a protoilludane sesquiterpene isolated from the wood-decomposing fungus Granulobasidium vellereum, has been identified as a secondary metabolite with notable biological activity.[1][2] This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its antifungal properties. Additionally, this report will briefly touch upon the cytotoxic potential of other sesquiterpenes isolated from the same fungal source, offering a broader context for researchers and drug development professionals.

Antifungal Activity of this compound

The primary and most well-documented biological activity of this compound is its ability to inhibit the spore germination of various fungi. This suggests its potential as a natural antifungal agent.

Quantitative Data on Antifungal Activity

The inhibitory effects of this compound on the spore germination of three different fungal species have been quantified, demonstrating a degree of selectivity in its action. The concentrations required for complete inhibition are summarized in the table below.

Fungal SpeciesConcentration for Full Inhibition of Spore Germination
Phlebiopsis gigantea10 µM[1][2]
Coniophora puteana500 µM[1][2]
Heterobasidion occidentale100 µM[1][2]
Experimental Protocol: Spore Germination Inhibition Assay

The following methodology was employed to determine the antifungal activity of this compound.

1. Preparation of Fungal Spore Suspensions:

  • Spores of the test fungi (Phlebiopsis gigantea, Coniophora puteana, and Heterobasidion occidentale) were collected and suspended in a suitable liquid medium.

  • The concentration of spores in the suspension was determined using a hemocytometer and adjusted to a standardized concentration.

2. Treatment with this compound:

  • This compound was dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • A series of dilutions of the this compound stock solution were prepared to achieve the desired final concentrations for the assay.

3. Incubation:

  • The fungal spore suspensions were mixed with the different concentrations of this compound in microplates or other suitable culture vessels.

  • Control groups containing the spore suspension with the solvent alone were also prepared.

  • The treated and control samples were incubated under conditions optimal for the germination of each fungal species (e.g., specific temperature, humidity, and duration).

4. Assessment of Spore Germination:

  • Following the incubation period, the percentage of germinated spores was determined for each treatment and control group.

  • This was typically achieved by microscopic observation, where a spore was considered germinated if the germ tube had reached a certain predefined length relative to the spore's diameter.

  • The concentration of this compound that resulted in complete inhibition of spore germination was then identified.

Experimental Workflow for Antifungal Spore Germination Assay

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis spore_prep Fungal Spore Suspension incubation Incubation of Spores with this compound spore_prep->incubation radulone_prep This compound Dilutions radulone_prep->incubation microscopy Microscopic Observation incubation->microscopy quantification Quantification of Germination Inhibition microscopy->quantification

Caption: Workflow of the antifungal spore germination inhibition assay.

Cytotoxic Potential of Other Sesquiterpenes from Granulobasidium vellereum

While there is currently no published data on the anticancer or cytotoxic activity of this compound, its source, the fungus Granulobasidium vellereum, is known to produce other sesquiterpenes with significant cytotoxic effects. This suggests that this organism is a promising source for the discovery of novel anticancer compounds.

Quantitative Data on Cytotoxicity of Related Compounds

One notable example is the illudalane sesquiterpene, Granuloinden B, which has demonstrated potent cytotoxic activity against human tumor cell lines.

CompoundCell LineCC50 Value
Granuloinden BHuh7 (Human hepatocellular carcinoma)6.7 µM[3][4]
Granuloinden BMT4 (Human T-cell leukemia)0.15 µM[3][4]
Experimental Protocol: Cytotoxicity Assay (General Overview)

The cytotoxic activity of compounds like Granuloinden B is typically evaluated using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture:

  • Human cancer cell lines (e.g., Huh7, MT4) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a controlled environment (e.g., 37°C, 5% CO2).

2. Cell Seeding:

  • Cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for a predetermined period (e.g., 24 hours).

3. Compound Treatment:

  • The test compound (e.g., Granuloinden B) is dissolved in a suitable solvent and diluted to various concentrations.

  • The cultured cells are then treated with these different concentrations of the compound. Control wells are treated with the solvent alone.

4. Incubation:

  • The plates are incubated for a specified duration (e.g., 48 or 72 hours) to allow the compound to exert its effect on the cells.

5. MTT Assay:

  • After incubation, the medium is replaced with a fresh medium containing MTT.

  • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

6. Data Analysis:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The absorbance is proportional to the number of viable cells.

  • The half-maximal cytotoxic concentration (CC50) is calculated by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

To date, the specific signaling pathways modulated by this compound have not been elucidated. Its mechanism of antifungal action is presumed to be the disruption of cellular processes essential for spore germination. For the cytotoxic compounds from Granulobasidium vellereum, further research is needed to determine their precise mechanisms of action and the signaling cascades they affect within cancer cells.

Conclusion

This compound has demonstrated clear antifungal activity, particularly against Phlebiopsis gigantea. The lack of data on its anticancer and anti-inflammatory properties highlights an area for future investigation. The potent cytotoxic effects of other sesquiterpenes, such as Granuloinden B, isolated from the same fungus, Granulobasidium vellereum, underscore the potential of this organism as a source of novel therapeutic agents. Further studies are warranted to explore the full spectrum of biological activities of this compound and to identify the molecular targets and signaling pathways of the cytotoxic compounds from this fungal species.

References

Antifungal Properties of Sesquiterpenoids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of fungal infections, coupled with the rise of antifungal drug resistance, necessitates the exploration of novel therapeutic agents. Sesquiterpenoids, a diverse class of C15 isoprenoid natural products, have emerged as a promising source of potent and broad-spectrum antifungal compounds. This technical guide provides an in-depth overview of the antifungal properties of sesquiterpenoids, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.

Introduction to Sesquiterpenoids as Antifungal Agents

Sesquiterpenoids are synthesized by plants, fungi, and marine organisms and exhibit a remarkable diversity of chemical structures, including various carbocyclic skeletons such as bisabolane, guaiane, eudesmane, and germacrane.[1][2] This structural diversity translates into a wide range of biological activities, with many sesquiterpenoids demonstrating significant inhibitory effects against clinically relevant and phytopathogenic fungi.[3][4][5] Their lipophilic nature is thought to facilitate penetration of fungal cell walls and membranes, leading to the disruption of cellular integrity and function.[1]

Quantitative Antifungal Activity of Sesquiterpenoids

The antifungal efficacy of sesquiterpenoids is typically quantified by determining their Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50). The following tables summarize the reported antifungal activities of various sesquiterpenoid classes against a range of fungal pathogens.

Table 1: Antifungal Activity of Bisabolane-Type Sesquiterpenoids

CompoundFungal StrainMIC (µg/mL)Reference
Compound 1Candida albicans SC531416[4]
Compound 1Microsporum gypseum4.0[4]
Compound 2Microsporum gypseum8[4]
Compound 3Candida albicans SC531432[4]
Compound 3Microsporum gypseum8[4]

Table 2: Antifungal Activity of Guaiane-Type Sesquiterpenoids

CompoundFungal StrainMIC (µg/mL)Reference
Biscogniauxiaol ACandida albicans1.60 µM[3]
Biscogniauxiaol BCandida albicans6.30 µM[3]
Biscogniauxiaol GCandida albicans3.20 µM[3]
Oxygenated guaiane-type sesquiterpenesCandida albicans32-256[6]
Oxygenated guaiane-type sesquiterpenesHormodendrum compactum32-256[6]

Table 3: Antifungal Activity of Eudesmane-Type Sesquiterpenoids

CompoundFungal StrainMIC (µg/mL)EC50 (µg/mL)Reference
Eudesmane-type sesquiterpene acid (Compound 1)Phytophthora nicotianae20012.56[5][7]
Eudesmane-type sesquiterpene acid (Compound 1)Fusarium oxysporum40051.29[5][7]
Eudesmane-type sesquiterpene acid (Compound 1)Gibberella fujikuroi-47.86[5][7]
Eudesma-4(15),11-diene-5,7-diolCandida albicans8.27 µM-[4]
Eudesma-4(15),11-diene-5,7-diolCandida tropicalis10.13 µM-[4]

Table 4: Antifungal Activity of Germacrane and Drimane-Type Sesquiterpenoids

Compound ClassCompoundFungal StrainMIC (µg/mL)Reference
Germacrane9β-Hydroxyparthenolide-9-O-β-D-glucopyranosideCandida albicans0.26[4]
Germacrane9β-Hydroxyparthenolide-9-O-β-D-glucopyranosideCandida parapsilosis0.31[4]
Drimane(-)-DrimenolVarious pathogenic fungi8 - 64[8]
Drimane(+)-AlbicanolCandida albicans~60[8]

Mechanisms of Antifungal Action

Sesquiterpenoids exert their antifungal effects through multiple mechanisms, primarily targeting the fungal cell membrane and essential biosynthetic pathways.

Disruption of Cell Membrane Integrity

A primary mode of action for many sesquiterpenoids is the disruption of the fungal cell membrane's structure and function.[3] Their lipophilic character allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[4] This disruption can be visualized through assays utilizing fluorescent dyes like propidium (B1200493) iodide, which can only enter cells with compromised membranes.

Inhibition of Ergosterol (B1671047) Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[9][10] The ergosterol biosynthesis pathway is a key target for many antifungal drugs.[11][12] Some sesquiterpenoids have been shown to inhibit key enzymes in this pathway, such as lanosterol (B1674476) 14α-demethylase (Erg11p), leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, thereby arresting fungal growth.[10]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Sesquiterpenoids Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl pyrophosphate (FPP) Farnesyl pyrophosphate (FPP) Mevalonate->Farnesyl pyrophosphate (FPP) Squalene Squalene Farnesyl pyrophosphate (FPP)->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethylanosterol 14-demethylanosterol Lanosterol->14-demethylanosterol Lanosterol 14α-demethylase (Erg11p) ... ... 14-demethylanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Sesquiterpenoids Sesquiterpenoids Lanosterol 14α-demethylase (Erg11p) Lanosterol 14α-demethylase (Erg11p) Sesquiterpenoids->Lanosterol 14α-demethylase (Erg11p) Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by sesquiterpenoids.

Induction of Apoptosis

Several sesquiterpenoids have been shown to induce programmed cell death, or apoptosis, in fungal cells.[13][14] This process is characterized by a series of specific morphological and biochemical events, including mitochondrial dysfunction, the production of reactive oxygen species (ROS), and the activation of caspases or caspase-like proteases.[5][15] The induction of apoptosis represents a more targeted mechanism of fungal cell killing compared to non-specific membrane disruption.

Fungal_Apoptosis_Induction cluster_cell Fungal Cell Sesquiterpenoids Sesquiterpenoids Mitochondrial Dysfunction Mitochondrial Dysfunction Sesquiterpenoids->Mitochondrial Dysfunction Induces ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Leads to Caspase Activation Caspase Activation ROS Production->Caspase Activation Triggers Apoptosis Apoptosis Caspase Activation->Apoptosis Executes

Caption: Sesquiterpenoid-induced apoptosis in fungal cells.

Experimental Protocols

Accurate and reproducible assessment of antifungal activity is critical in the evaluation of novel compounds. The following sections detail standardized protocols for key in vitro antifungal assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A2 and M38-A guidelines, is the gold standard for determining the MIC of antifungal agents.[16][17][18]

Materials:

  • 96-well microtiter plates

  • Fungal culture

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Sesquiterpenoid stock solution (in a suitable solvent, e.g., DMSO)

  • Positive control antifungal (e.g., fluconazole, amphotericin B)

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) medium.

    • Prepare a suspension of fungal cells or spores in sterile saline.

    • Adjust the suspension to a concentration of 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds using a spectrophotometer or hemocytometer.

  • Plate Preparation:

    • Dispense 100 µL of RPMI-1640 medium into each well of a 96-well plate.

    • In the first column, add 100 µL of the sesquiterpenoid stock solution to the first well, resulting in a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, across the row. Discard 100 µL from the last well.

    • Include a positive control (standard antifungal), a negative control (medium only), and a growth control (medium with inoculum, no compound).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the negative control).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.[19] This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Fungal Cell Membrane Integrity Assay

This assay uses the fluorescent dye propidium iodide (PI) to assess membrane damage. PI is membrane-impermeable and only enters cells with compromised membranes, where it intercalates with DNA and fluoresces red.[20]

Materials:

  • Fungal culture

  • Phosphate-buffered saline (PBS)

  • Sesquiterpenoid solution

  • Propidium iodide (PI) stock solution (1 mg/mL)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treatment:

    • Incubate a suspension of fungal cells (e.g., 10⁶ cells/mL) with the sesquiterpenoid at various concentrations (e.g., 1x, 2x, 4x MIC) for a defined period (e.g., 2-4 hours) at 35°C.

    • Include an untreated control.

  • Staining:

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS.

    • Add PI to a final concentration of 1-5 µg/mL.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Cells with damaged membranes will exhibit red fluorescence.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of PI-positive (membrane-compromised) cells.

Experimental_Workflow_Antifungal_Screening Start Start Isolate Sesquiterpenoids Isolate Sesquiterpenoids Start->Isolate Sesquiterpenoids End End Primary Antifungal Screening\n(e.g., Agar Diffusion) Primary Antifungal Screening (e.g., Agar Diffusion) Isolate Sesquiterpenoids->Primary Antifungal Screening\n(e.g., Agar Diffusion) Active Compounds? Active Compounds? Primary Antifungal Screening\n(e.g., Agar Diffusion)->Active Compounds? Active Compounds?->End No Broth Microdilution Assay (MIC/MFC) Broth Microdilution Assay (MIC/MFC) Active Compounds?->Broth Microdilution Assay (MIC/MFC) Yes Mechanism of Action Studies Mechanism of Action Studies Broth Microdilution Assay (MIC/MFC)->Mechanism of Action Studies Cell Membrane Integrity Assay\n(Propidium Iodide) Cell Membrane Integrity Assay (Propidium Iodide) Mechanism of Action Studies->Cell Membrane Integrity Assay\n(Propidium Iodide) Ergosterol Biosynthesis Assay Ergosterol Biosynthesis Assay Mechanism of Action Studies->Ergosterol Biosynthesis Assay Apoptosis/ROS Assay Apoptosis/ROS Assay Mechanism of Action Studies->Apoptosis/ROS Assay Data Analysis & Interpretation Data Analysis & Interpretation Cell Membrane Integrity Assay\n(Propidium Iodide)->Data Analysis & Interpretation Ergosterol Biosynthesis Assay->Data Analysis & Interpretation Apoptosis/ROS Assay->Data Analysis & Interpretation Lead Compound Identification Lead Compound Identification Data Analysis & Interpretation->Lead Compound Identification Lead Compound Identification->End

Caption: A typical experimental workflow for antifungal drug discovery from sesquiterpenoids.

Conclusion and Future Perspectives

Sesquiterpenoids represent a vast and structurally diverse source of promising antifungal lead compounds. Their multifaceted mechanisms of action, including cell membrane disruption, inhibition of ergosterol biosynthesis, and induction of apoptosis, offer potential advantages in overcoming existing antifungal resistance. The standardized experimental protocols outlined in this guide are essential for the reliable evaluation and comparison of the antifungal activity of these natural products. Further research, including in vivo efficacy studies, toxicological assessments, and structure-activity relationship (SAR) analyses, will be crucial in advancing the development of sesquiterpenoid-based antifungal therapeutics. The continued exploration of this remarkable class of natural products holds significant promise for addressing the urgent global need for new and effective antifungal agents.

References

Radulone A: A Technical Guide on its Antifungal Activity and a Proposed Roadmap for Elucidating its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document synthesizes the current publicly available scientific knowledge regarding the antifungal properties of Radulone A, a sesquiterpenoid natural product. It is critical to note at the outset that, while this compound has demonstrated antifungal activity, its specific mechanism of action, cellular targets, and impact on fungal signaling pathways have not yet been elucidated in the scientific literature. This guide presents the known data and proposes a strategic workflow for future research to unravel its mode of action.

Introduction to this compound

This compound is a protoilludane sesquiterpene, a class of secondary metabolites produced by fungi. It has been isolated from the wood-decomposing basidiomycete fungus Granulobasidium vellereum[1]. As a natural product, it represents a potential starting point for the development of new antifungal agents, a critical area of research given the rise of drug-resistant fungal pathogens.

Quantitative Antifungal Activity of this compound

The primary reported antifungal activity of this compound is the inhibition of spore germination. The compound has shown efficacy against several wood-decay fungi. The minimum concentration required for full inhibition varies depending on the fungal species, indicating a degree of selectivity.

Table 1: Antifungal Activity of this compound (Spore Germination Inhibition)

Fungal Species Minimum Inhibitory Concentration (µM) for Full Spore Germination Inhibition
Phlebiopsis gigantea 10
Heterobasidion occidentale 100
Coniophora puteana 500

Data sourced from Nord et al., 2013.[1]

G Figure 1: Antifungal Activity of this compound cluster_fungi Inhibition of Spore Germination This compound This compound P. gigantea P. gigantea This compound->P. gigantea 10 µM H. occidentale H. occidentale This compound->H. occidentale 100 µM C. puteana C. puteana This compound->C. puteana 500 µM

Caption: Comparative inhibitory concentrations of this compound.

Postulated Experimental Protocol: Spore Germination Inhibition Assay

While the original study by Nord et al. (2013) does not provide a detailed experimental protocol for the spore germination assay, a standard methodology can be constructed based on common practices in mycology. This serves as a template for researchers wishing to replicate or expand upon the initial findings.

Objective: To determine the minimum concentration of this compound required to inhibit the germination of fungal spores.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO or ethanol)

  • Fungal spores of the target species (e.g., Phlebiopsis gigantea)

  • Sterile liquid growth medium (e.g., Potato Dextrose Broth or Malt Extract Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

  • Microscope and hemocytometer

Methodology:

  • Spore Suspension Preparation:

    • Fungal spores are harvested from a mature culture plate by flooding the surface with a sterile saline solution containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

    • The resulting suspension is filtered through sterile glass wool to remove mycelial fragments.

    • Spores are washed via centrifugation and resuspension in sterile saline.

    • The spore concentration is determined using a hemocytometer and adjusted to a final concentration of approximately 1 x 104 spores/mL in the liquid growth medium.

  • Preparation of this compound Dilutions:

    • A serial dilution of the this compound stock solution is prepared in the liquid growth medium directly in the 96-well plate to achieve a range of final concentrations (e.g., from 0.1 µM to 1000 µM).

    • Control wells should be included: a positive control (spores in medium with no this compound) and a negative control (medium only). A solvent control (spores in medium with the highest concentration of the solvent used to dissolve this compound) is also critical.

  • Inoculation and Incubation:

    • An equal volume of the prepared spore suspension is added to each well containing the this compound dilutions and controls.

    • The plate is incubated at a temperature optimal for the growth of the fungal species (e.g., 25°C) for a period sufficient for germination to occur in the positive control wells (typically 24-48 hours).

  • Assessment of Germination Inhibition:

    • Microscopic Examination: A small aliquot from each well is examined under a microscope to visually assess the percentage of germinated spores compared to the positive control. The formation of a germ tube is the primary indicator of germination.

    • Spectrophotometric Reading: The optical density (OD) of each well is measured at a suitable wavelength (e.g., 600 nm). A lack of increase in OD compared to the initial reading indicates inhibition of growth, which is a proxy for spore germination and subsequent hyphal growth.

  • Data Analysis:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound at which no visible spore germination (microscopy) or no significant increase in turbidity (spectrophotometry) is observed.

Proposed Research Workflow for Elucidating the Mechanism of Action

Given the absence of data on the molecular mechanism of this compound, a structured research approach is required. The following workflow outlines key experimental stages to identify the cellular target and affected pathways.

G Figure 2: Proposed Workflow to Elucidate this compound's Mechanism of Action cluster_phase1 Phase 1: Initial Characterization & Target Localization cluster_phase2 Phase 2: Unbiased Target Identification cluster_phase3 Phase 3: Target Validation & Pathway Analysis cluster_phase4 Phase 4: Final Mechanistic Model A1 Determine Fungistatic vs. Fungicidal Activity A3 Macromolecule Synthesis Assays (DNA, RNA, Protein, Cell Wall) A1->A3 A2 Cellular Localization Studies (e.g., fluorescently tagged this compound) B1 Affinity Chromatography with Immobilized this compound A2->B1 B2 Transcriptomic Analysis (RNA-Seq) of Treated vs. Untreated Fungi A3->B2 B3 Proteomic Analysis (e.g., 2D-DIGE, SILAC) A3->B3 C1 In Vitro Assays with Purified Candidate Target Proteins B1->C1 Identify Binding Partners C3 Analysis of Specific Signaling Pathways (e.g., HOG, CWI, TOR) B2->C3 Identify Affected Pathways B3->C3 B4 Yeast Deletion Mutant Library Screening C2 Gene Knockout/Overexpression of Candidate Target B4->C2 Identify Sensitive/ Resistant Mutants D1 Construct Detailed Model of this compound's Antifungal Action C1->D1 C2->D1 C3->D1

Caption: A logical progression of experiments for mechanism discovery.

Conclusion and Future Directions

This compound is a fungal metabolite with demonstrated, albeit narrowly characterized, antifungal activity. The existing data, limited to the inhibition of spore germination in three fungal species, establishes it as a compound of interest. However, a significant knowledge gap exists regarding its molecular mechanism of action. The true potential of this compound as a lead compound for antifungal drug development can only be realized through a dedicated research effort to identify its cellular target(s) and the downstream consequences of its interaction with the fungal cell. The proposed research workflow provides a comprehensive roadmap for these future investigations. Such studies are essential to understand its efficacy, selectivity, and potential for combination therapy, ultimately paving the way for its potential translation into clinical or agricultural applications.

References

An In-depth Technical Guide to the Spectroscopic Data of Radulone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Radulone A, a sesquiterpene fungal metabolite. The information presented herein has been compiled to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their understanding and utilization of this compound.

Introduction to this compound

This compound is a protoilludane sesquiterpenoid isolated from the fungus Radulomyces confluens.[1][2][3] It possesses a unique four-ring system, including an oxygen bridge, and has demonstrated a range of biological activities, including potent inhibition of human platelet aggregation, as well as cytotoxic and antimicrobial properties.[1][2][4] The molecular formula of this compound is C₁₅H₁₈O₃, with a molecular weight of approximately 246.31 g/mol .[1]

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound were acquired in deuterated chloroform (B151607) (CDCl₃).[1]

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) [1]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
14.38s
2.15d17.5
2.05d17.5
75.86s
10α2.38d13.5
10β1.95d13.5
12-H₃1.15s
13-H₃1.05s
14α4.43d9.5
14β4.18d9.5
15-H₃1.90s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) [1]

PositionChemical Shift (δ, ppm)Multiplicity
178.3CH
2101.4C
347.9C
445.3CH₂
5195.9C
6129.5C
7158.4CH
841.2C
950.1C
1046.9CH₂
1134.6C
1225.4CH₃
1324.9CH₃
1470.1CH₂
1512.1CH₃

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for this compound [1]

TechniqueIonm/z (relative intensity, %)
EIMS (70 eV)[M]⁺246.1249 (100)
[M-CH₃]⁺231 (15)
217 (63)
203 (39)
201 (23)
175 (21)
173 (24)
159 (17)
145 (14)
122 (30)
HR-EIMS[M]⁺246.1249 (calculated for C₁₅H₁₈O₃, 246.1256)

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific functional groups.

Table 4: Infrared (IR) Spectroscopic Data for this compound [1]

Wavenumber (cm⁻¹)Assignment
3430O-H stretching
2925C-H stretching
1670C=O stretching (conjugated ketone)
1630C=C stretching
1595C=C stretching

Experimental Protocols

The following are the general experimental methodologies used for the acquisition of the spectroscopic data for this compound.[1]

This compound was isolated from the culture fluids of the basidiomycete Radulomyces confluens. The crude extract was subjected to column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[1]

¹H and ¹³C NMR spectra were recorded on a 500 MHz and 125 MHz spectrometer, respectively. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signal.[1]

Electron Impact Mass Spectrometry (EIMS) data were obtained using a Jeol SX102 spectrometer at an ionization energy of 70 eV. High-resolution mass spectra (HR-EIMS) were also recorded on the same instrument.[1]

IR spectra were measured on a Bruker IFS 48 spectrometer using potassium bromide (KBr) pellets.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic methods.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fungal Culture Fungal Culture Crude Extract Crude Extract Fungal Culture->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography HPLC HPLC Column Chromatography->HPLC Pure Compound (this compound) Pure Compound (this compound) HPLC->Pure Compound (this compound) NMR Spectroscopy NMR Spectroscopy Pure Compound (this compound)->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure Compound (this compound)->Mass Spectrometry IR Spectroscopy IR Spectroscopy Pure Compound (this compound)->IR Spectroscopy Structural Fragments Structural Fragments NMR Spectroscopy->Structural Fragments Molecular Formula Molecular Formula Mass Spectrometry->Molecular Formula Functional Groups Functional Groups IR Spectroscopy->Functional Groups Final Structure Final Structure Structural Fragments->Final Structure Molecular Formula->Final Structure Functional Groups->Final Structure

Caption: General workflow for the isolation and structural elucidation of this compound.

This guide provides a foundational understanding of the key spectroscopic characteristics of this compound. For more in-depth analysis and interpretation, researchers are encouraged to consult the primary literature.

References

An In-depth Technical Guide to the Biosynthesis of Radulone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radulone A, a protoilludane sesquiterpenoid isolated from the wood-decaying fungus Granulobasidium vellereum, has garnered interest due to its biological activities.[1][2] Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on the established principles of sesquiterpenoid and protoilludane biosynthesis in fungi. It details the precursor molecules, key enzymatic steps, and proposed chemical logic leading to the formation of the this compound scaffold. This document also outlines standard experimental protocols for the elucidation of such pathways and presents a framework for the quantitative analysis of its biosynthetic components.

Introduction to this compound and Protoilludane Sesquiterpenoids

This compound belongs to the protoilludane class of sesquiterpenoids, which are characterized by a unique 5-6-4 tricyclic carbon skeleton.[1] These natural products are almost exclusively produced by fungi, particularly within the Basidiomycota phylum, and exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic properties.[3] this compound itself has been isolated from Granulobasidium vellereum and is part of a larger family of related sesquiterpenoids produced by this fungus, including other radulones, illudanes, and illudalanes.[1][4][5][6] The biosynthesis of these complex molecules originates from simple precursors via a series of enzyme-catalyzed reactions, offering opportunities for synthetic biology and metabolic engineering approaches.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to follow the general pathway for fungal protoilludane sesquiterpenoids. This pathway can be divided into two main stages: the formation of the protoilludane scaffold from a universal precursor, and the subsequent enzymatic modifications to yield the final product.

Stage 1: Formation of the Protoilludane Scaffold

The biosynthesis begins with the universal C15 precursor for all sesquiterpenoids, (2E,6E)-farnesyl pyrophosphate (FPP). FPP is synthesized via the mevalonate (B85504) pathway, which starts from acetyl-CoA.[7] The key steps in the formation of the protoilludane skeleton are as follows:

  • Initiation: The process is initiated by a sesquiterpene synthase (STS), a type of terpenoid cyclase. This enzyme catalyzes the ionization of FPP by removing the pyrophosphate group, generating a farnesyl cation.

  • Cyclization to the Humulyl Cation: The farnesyl cation undergoes a 1,11-cyclization to form the 11-membered ring of the humulyl cation. This is a common intermediate in the biosynthesis of many cyclic sesquiterpenoids.[8]

  • Formation of the Protoilludane Cation: The humulyl cation then undergoes further cyclization and rearrangement. A second cyclization between C2 and C10, followed by a 1,3-hydride shift, leads to the formation of the characteristic 5-6 fused ring system of the protoilludane cation.

  • Formation of Δ⁶-Protoilludene: The protoilludane cation is then stabilized by deprotonation to yield a stable hydrocarbon intermediate. In many protoilludane biosynthetic pathways, this intermediate is Δ⁶-protoilludene, which is considered a key precursor for a variety of bioactive sesquiterpenoids in basidiomycetes.[8][9]

The following DOT script visualizes the proposed initial steps in the this compound biosynthetic pathway.

Radulone_A_Biosynthesis_Part1 cluster_0 Mevalonate Pathway cluster_1 Protoilludane Scaffold Formation Acetyl_CoA Acetyl-CoA FPP (2E,6E)-Farnesyl Pyrophosphate (FPP) Acetyl_CoA->FPP Multiple Steps Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Sesquiterpene Synthase (STS) - PPi Humulyl_Cation Humulyl Cation Farnesyl_Cation->Humulyl_Cation 1,11-Cyclization Protoilludane_Cation Protoilludane Cation Humulyl_Cation->Protoilludane_Cation 2,10-Cyclization 1,3-Hydride Shift Delta6_Protoilludene Δ⁶-Protoilludene Protoilludane_Cation->Delta6_Protoilludene Deprotonation

Proposed formation of the Δ⁶-protoilludene scaffold.
Stage 2: Tailoring of the Protoilludane Scaffold

Following the formation of the Δ⁶-protoilludene core, a series of post-cyclization modifications, primarily oxidations, are required to generate the final structure of this compound. These reactions are typically catalyzed by tailoring enzymes, most notably cytochrome P450 monooxygenases (CYP450s).

  • Hydroxylation Reactions: CYP450 enzymes are known to catalyze the hydroxylation of various positions on the terpene scaffold.[9] For this compound, multiple hydroxyl groups and a ketone functionality are present, suggesting several oxidative steps.

  • Further Oxidations/Rearrangements: Additional enzymes may be involved in further oxidations to form ketones or in rearrangements of the carbon skeleton, although the core protoilludane structure is retained.

The precise sequence of these tailoring steps and the specific enzymes involved in the biosynthesis of this compound in G. vellereum have yet to be experimentally determined.

The following DOT script provides a hypothetical visualization of the tailoring steps.

Radulone_A_Biosynthesis_Part2 Delta6_Protoilludene Δ⁶-Protoilludene Intermediate_1 Hydroxylated Protoilludene Intermediate(s) Delta6_Protoilludene->Intermediate_1 Cytochrome P450(s) (Hydroxylation) Radulone_A This compound Intermediate_1->Radulone_A Additional Tailoring Enzymes (e.g., Oxidases, Dehydrogenases) BGC_Identification_Workflow G_vellereum Granulobasidium vellereum culture DNA_Extraction Genomic DNA Extraction G_vellereum->DNA_Extraction RNA_Extraction RNA Extraction (inducing vs. non-inducing conditions) G_vellereum->RNA_Extraction Genome_Sequencing Whole Genome Sequencing DNA_Extraction->Genome_Sequencing RNA_Sequencing RNA-Seq RNA_Extraction->RNA_Sequencing Genome_Assembly Genome Assembly & Annotation Genome_Sequencing->Genome_Assembly Transcriptome_Analysis Differential Expression Analysis RNA_Sequencing->Transcriptome_Analysis BGC_Prediction BGC Prediction (e.g., antiSMASH) Genome_Assembly->BGC_Prediction Candidate_BGC Candidate this compound BGC Transcriptome_Analysis->Candidate_BGC Co-expression data validation BGC_Prediction->Candidate_BGC

References

Radulone A: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radulone A, a protoilludane sesquiterpenoid, has been identified as a secondary metabolite with notable antifungal properties. This technical guide provides an in-depth overview of its primary natural source, detailed protocols for its isolation and purification, and a summary of its known biological activities. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, mycology, and the development of novel antifungal agents.

Natural Sources of this compound

The principal natural source of this compound is the wood-decomposing fungus, Granulobasidium vellereum (Ellis & Cragin) Jülich. This basidiomycete is a saprotroph found on dead hardwood trees and plays a role in the later stages of wood decomposition. The production of secondary metabolites like this compound is hypothesized to be part of its competitive strategy against other microorganisms within its ecological niche.

Isolation of this compound from Granulobasidium vellereum

The following experimental protocol is a representative procedure for the isolation and purification of this compound from the culture of Granulobasidium vellereum.

Fungal Cultivation and Extraction

2.1.1. Culture Conditions:

  • Granulobasidium vellereum is cultivated on a suitable solid or in a liquid medium to encourage the production of secondary metabolites. A common approach involves growing the fungus on agar (B569324) plates or in a liquid broth supplemented with nutrients conducive to fungal growth.

  • Incubation is typically carried out under controlled conditions of temperature and light for a period sufficient to allow for substantial mycelial growth and metabolite production.

2.1.2. Extraction of Fungal Metabolites:

  • The fungal mycelium and the culture medium are harvested.

  • The entire culture is extracted with an organic solvent, such as ethyl acetate (B1210297) or methanol (B129727), to partition the secondary metabolites from the aqueous phase and cellular material.

  • The organic extract is then concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

2.2.1. Solid-Phase Extraction (SPE):

  • The crude extract is initially fractionated using solid-phase extraction. This step helps to remove highly polar and non-polar impurities.

  • A C18 cartridge is commonly employed, with a stepwise elution gradient of increasing solvent polarity (e.g., from water to methanol or acetonitrile).

2.2.2. High-Performance Liquid Chromatography (HPLC):

  • Fractions enriched with this compound from the SPE step are further purified by preparative High-Performance Liquid Chromatography (HPLC).

  • A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol.

  • The elution is monitored by a UV detector, and fractions corresponding to the peak of this compound are collected.

Structure Elucidation and Characterization

The purified this compound is characterized using various spectroscopic methods to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the chemical structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.

  • Circular Dichroism (CD) and Polarimetry: These techniques are used to determine the stereochemistry of the molecule.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₁₅H₁₈O₃[1][2]
Molecular Weight 246.30 g/mol [1]
CAS Number 221374-79-4[1]

Experimental Workflows and Diagrams

Isolation and Purification Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Granulobasidium vellereum.

Isolation_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Culture Granulobasidium vellereum Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Harvest Concentration Concentration Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE HPLC Preparative HPLC SPE->HPLC Pure_Radulone_A Pure this compound HPLC->Pure_Radulone_A NMR NMR Spectroscopy Pure_Radulone_A->NMR MS Mass Spectrometry Pure_Radulone_A->MS CD_Polarimetry CD & Polarimetry Pure_Radulone_A->CD_Polarimetry Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed CD_Polarimetry->Structure_Confirmed

Isolation and Purification Workflow for this compound.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated notable antifungal activity. Specifically, it has been shown to inhibit the spore germination of several other fungi, including Phlebiopsis gigantea, Coniophora puteana, and Heterobasidion occidentale[1]. This suggests that this compound may play a defensive role for G. vellereum in its natural environment.

The precise molecular mechanism and signaling pathways through which this compound exerts its antifungal effects have not yet been fully elucidated. However, the activity of other protoilludane sesquiterpenoids suggests potential mechanisms that may be relevant for this compound. These could involve the disruption of fungal cell membrane integrity, inhibition of key enzymes involved in fungal metabolism, or interference with fungal cell wall synthesis. Further research is required to identify the specific molecular targets and signaling cascades affected by this compound.

Postulated Antifungal Mechanism of Action

The following diagram illustrates a hypothetical signaling pathway for the antifungal action of this compound, based on common mechanisms of antifungal agents.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell cluster_effects Cellular Effects Radulone_A This compound Membrane Cell Membrane Radulone_A->Membrane Interacts with Enzymes Essential Enzymes Radulone_A->Enzymes Targets Cell_Wall Cell Wall Synthesis Radulone_A->Cell_Wall Inhibits Membrane_Disruption Membrane Disruption Membrane->Membrane_Disruption Enzyme_Inhibition Enzyme Inhibition Enzymes->Enzyme_Inhibition Cell_Wall_Damage Cell Wall Damage Cell_Wall->Cell_Wall_Damage Spore_Germination_Inhibition Inhibition of Spore Germination Membrane_Disruption->Spore_Germination_Inhibition Enzyme_Inhibition->Spore_Germination_Inhibition Cell_Wall_Damage->Spore_Germination_Inhibition

Hypothetical Antifungal Mechanism of this compound.

Conclusion

This compound, a sesquiterpenoid isolated from the fungus Granulobasidium vellereum, represents a promising natural product with demonstrated antifungal activity. The isolation and purification of this compound can be achieved through a combination of solvent extraction and chromatographic techniques. While its precise mechanism of action is still under investigation, its ability to inhibit fungal spore germination highlights its potential for the development of new antifungal therapies. This guide provides a foundational resource for researchers to further explore the chemical and biological properties of this compound.

References

Radulone A: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radulone A, a protoilludane sesquiterpene isolated from the wood-decomposing fungus Granulobasidium vellereum, has demonstrated notable antifungal properties. This technical review consolidates the current scientific knowledge on this compound, presenting its physicochemical characteristics, biological activity, and the experimental methodologies for its study. Due to the limited availability of detailed primary literature, this guide combines specific data on this compound with generalized protocols for compound isolation, structural elucidation, and biological assays pertinent to this class of natural products. Furthermore, a putative mechanism of action is proposed based on the activities of similar sesquiterpenes, and a potential synthetic route is outlined. This document aims to serve as a comprehensive resource for researchers interested in the further investigation and development of this compound as a potential therapeutic agent.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, the sesquiterpenoids, a class of 15-carbon isoprenoids, have garnered significant attention for their wide range of pharmacological activities. This compound is a protoilludane sesquiterpene, a class of compounds characterized by a unique 5-6-4 fused tricyclic ring system. It was first reported as a secondary metabolite isolated from the saprotrophic wood-decay basidiomycete fungus Granulobasidium vellereum.[1] The primary reported biological activity of this compound is its ability to inhibit the spore germination of several other fungi, suggesting its potential as a natural antifungal agent.[1] This review provides an in-depth summary of the available data on this compound, detailed experimental approaches for its study, and future directions for research.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] While the complete assigned ¹H and ¹³C NMR data from the primary literature is not widely available, the fundamental physicochemical properties have been reported.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₈O₃[2]
Molecular Weight 246.31 g/mol [2]
Exact Mass 246.1256[2]
Elemental Analysis C: 73.15%, H: 7.37%, O: 19.49%[2]
CAS Number 221374-79-4[2]
Class Protoilludane Sesquiterpene[1]
Source Organism Granulobasidium vellereum[1]

Note: Detailed ¹H and ¹³C NMR data with complete peak assignments for this compound are not publicly available at the time of this review. The structural determination relies on the interpretation of 1D and 2D NMR experiments as mentioned in the primary literature abstract.[1]

Biological Activity

The most significant reported biological activity of this compound is its antifungal action, specifically the inhibition of spore germination in various fungal species. The inhibitory concentrations are summarized in the table below.

Table 2: Antifungal Activity of this compound (Spore Germination Inhibition)

Fungal SpeciesInhibitory Concentration (µM)Reference
Phlebiopsis gigantea10[1]
Coniophora puteana500[1]
Heterobasidion occidentale100[1]

It is noteworthy that other sesquiterpenes isolated from Granulobasidium vellereum in the same study did not exhibit any growth inhibition, highlighting the specific activity of this compound.[1]

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not fully available in the public domain. Therefore, the following sections provide generalized yet detailed methodologies based on standard practices for natural product chemistry and mycology, which are likely to be similar to those used in the original research.

Isolation and Purification of this compound

The isolation of this compound from Granulobasidium vellereum would typically involve fungal culture, extraction of secondary metabolites, and subsequent chromatographic purification.

G cluster_0 Fungal Culture and Harvest cluster_1 Extraction cluster_2 Chromatographic Purification cluster_3 Final Product Culture Culture of Granulobasidium vellereum Harvest Harvest of Mycelium and Culture Broth Culture->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Concentration Concentration of Crude Extract Extraction->Concentration VLC Vacuum Liquid Chromatography (VLC) Concentration->VLC CC Silica Gel Column Chromatography VLC->CC HPLC Preparative HPLC CC->HPLC Pure_Radulone_A Pure this compound HPLC->Pure_Radulone_A

Caption: A hypothetical mechanism of action for this compound.

Synthesis of this compound

A complete total synthesis of this compound has not been reported in the peer-reviewed literature to date. However, the synthesis of other protoilludane sesquiterpenes has been achieved, and these strategies could be adapted for the synthesis of this compound. The key challenge in the synthesis of protoilludanes is the construction of the characteristic 5-6-4 fused tricyclic core.

A common strategy involves the use of photochemical reactions to form the strained cyclobutane (B1203170) ring. For instance, a [2+2] photocycloaddition between a cyclopentene (B43876) derivative and a suitable reaction partner can be a key step. Subsequent ring expansion and functional group manipulations would then be required to complete the synthesis.

Conclusion and Future Directions

This compound is a promising antifungal natural product with a unique protoilludane scaffold. Its specific activity against the spore germination of several fungal species warrants further investigation. Future research should focus on several key areas:

  • Total Synthesis: The development of a total synthesis for this compound would not only confirm its structure but also provide access to larger quantities for further biological evaluation and the synthesis of analogues for structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: Elucidating the precise molecular target and mechanism of action of this compound is crucial for its development as a potential antifungal drug. This could involve transcriptomic and proteomic studies of treated fungal cells, as well as biochemical assays to identify target enzymes or pathways.

  • Spectrum of Activity: The antifungal activity of this compound should be evaluated against a broader panel of fungal pathogens, including clinically relevant species, to determine its full potential.

  • In Vivo Efficacy and Toxicity: Should in vitro studies prove promising, the efficacy and safety of this compound should be assessed in animal models of fungal infections.

References

An In-depth Technical Guide on the Cytotoxic Effects of Raddeanin A on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raddeanin A, a triterpenoid (B12794562) saponin (B1150181) isolated from Anemone raddeana, has demonstrated significant potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive overview of the cytotoxic effects of Raddeanin A, detailing its impact on cell viability, apoptosis, and cell cycle progression. The document summarizes quantitative data, outlines detailed experimental protocols for key assays, and visualizes the core signaling pathways modulated by this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction

Natural compounds are a vital source for the discovery of novel anticancer agents. Raddeanin A has emerged as a promising candidate due to its potent cytotoxic activities across a range of malignancies, including colorectal, cervical, breast, gastric, and non-small cell lung cancers[1]. Its multifaceted mechanism of action involves the induction of apoptosis, induction of cell cycle arrest, and inhibition of metastasis, making it a compound of significant interest for further preclinical and clinical investigation[1]. This guide synthesizes the current knowledge on the cytotoxic effects of Raddeanin A and the underlying molecular mechanisms.

Quantitative Data Presentation: Cytotoxicity of Raddeanin A

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The cytotoxic effects of Raddeanin A have been quantified in numerous cancer cell lines, with IC50 values varying depending on the cell line and the duration of treatment[2][3].

Table 1: IC50 Values of Raddeanin A in Various Cancer Cell Lines

Cancer TypeCell LineIncubation Time (hours)IC50 (µM)Reference
Colorectal CancerHCT-116Not Specified~1.4[2][4]
Colorectal CancerSW480Not SpecifiedConcentration-dependent inhibition[5]
Colorectal CancerLoVo48~3.0[2]
Cervical CancerHeLa24~4.0[2]
Cervical CancerC-33A24~4.0[2]
Multiple MyelomaRPMI 8226246.091[5]
Multiple MyelomaRPMI 8226483.438[5]

Note: IC50 values can vary based on experimental conditions such as cell density, passage number, and the specific viability assay used[3].

Experimental Protocols

Detailed and consistent experimental methodologies are paramount for reproducible research. This section provides protocols for key assays used to evaluate the cytotoxic effects of Raddeanin A.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability[6].

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment[2][6].

  • Treatment:

    • Prepare a stock solution of Raddeanin A in a suitable solvent (e.g., DMSO) and create serial dilutions in complete culture medium to achieve the desired final concentrations[5].

    • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of Raddeanin A. Include a vehicle control (medium with the same concentration of solvent) and a negative control (medium only)[5].

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours)[5].

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C in the dark, allowing viable cells to reduce the MTT to formazan (B1609692) crystals[5].

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the supernatant.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[6].

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization[5].

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction[5].

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells[6].

  • Cell Treatment and Harvesting:

    • Treat cells with Raddeanin A for the desired time.

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant[2][6].

    • Centrifuge to pellet the cells and wash the pellet twice with cold PBS[2].

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL[2].

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI)[2][6].

    • Gently vortex and incubate for 15 minutes at room temperature in the dark[2][6].

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within one hour[2][6].

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content[6].

  • Cell Treatment and Fixation:

    • Treat cells with Raddeanin A for the specified duration.

    • Harvest the cells and wash with cold PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) and store overnight at -20°C[6][7].

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL)[6].

    • Incubate for 30 minutes at 37°C in the dark[6].

  • Flow Cytometry Analysis:

    • Analyze the DNA content by flow cytometry[6].

Western blotting is employed to detect and quantify changes in the expression levels of specific proteins involved in signaling pathways affected by Raddeanin A[8].

  • Protein Extraction and Quantification:

    • Lyse treated cells in RIPA buffer to extract total proteins.

    • Determine the protein concentration of each lysate using a BCA protein assay kit[6][8].

  • SDS-PAGE and Protein Transfer:

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane[6][8].

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with specific primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature[6][8].

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and a digital imaging system[8].

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH)[8].

Visualization of Signaling Pathways and Workflows

Raddeanin A exerts its cytotoxic effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Raddeanin A has been shown to influence the Wnt/β-catenin, NF-κB, PI3K/Akt, and miR-224-3p/Slit2/Robo1 signaling pathways[1][9].

RaddeaninA_Signaling_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_NFkB NF-κB Pathway cluster_PI3K PI3K/Akt Pathway cluster_SlitRobo miR-224-3p/Slit2/Robo1 Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled | Dsh Dsh Frizzled->Dsh | GSK3b_APC_Axin GSK3b_APC_Axin Dsh->GSK3b_APC_Axin | beta_catenin beta_catenin GSK3b_APC_Axin->beta_catenin | TCF_LEF TCF_LEF beta_catenin->TCF_LEF Activation Proliferation Proliferation TCF_LEF->Proliferation Transcription RadA_Wnt Raddeanin A RadA_Wnt->beta_catenin Inhibits IKK IKK IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB | Nucleus Nucleus NFkB->Nucleus Translocation Survival_Inflammation Survival_Inflammation Nucleus->Survival_Inflammation Transcription RadA_NFkB Raddeanin A RadA_NFkB->IKK Inhibits PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth_Survival Cell_Growth_Survival mTOR->Cell_Growth_Survival RadA_PI3K Raddeanin A RadA_PI3K->PI3K Inhibits miR_224_3p miR_224_3p Slit2 Slit2 miR_224_3p->Slit2 | Robo1 Robo1 Slit2->Robo1 Activates Migration_Invasion Migration_Invasion Robo1->Migration_Invasion Inhibits RadA_SlitRobo Raddeanin A RadA_SlitRobo->miR_224_3p Downregulates Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity and Apoptosis Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis and Interpretation Cell_Culture Cancer Cell Line Culture Treatment Treatment with Raddeanin A (Dose- and Time-response) Cell_Culture->Treatment MTT_Assay Cell Viability (MTT Assay) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Western_Blot Western Blot Analysis (Protein Expression) Treatment->Western_Blot Data_Analysis IC50 Calculation, Statistical Analysis MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Structure-Activity Relationship of Radulone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radulone A is a naturally occurring protoilludane sesquiterpenoid isolated from the wood-decomposing fungus Granulobasidium vellereum.[1] Protoilludane sesquiterpenoids are a class of natural products characterized by a unique 5/6/4-fused tricyclic ring system and are known to exhibit a diverse range of biological activities, including antimicrobial, antifungal, and cytotoxic properties.[2][3] This technical guide provides a comprehensive overview of the current knowledge on the structure-activity relationship (SAR) of this compound, including its known biological activities, detailed experimental protocols for its evaluation, and potential avenues for future SAR studies based on related compounds.

Biological Activity of this compound

To date, the primary reported biological activity of this compound is its antifungal properties. Quantitative data on its inhibitory effects against specific fungal spore germination is summarized in the table below.

Table 1: Antifungal Activity of this compound
Fungal SpeciesInhibitory ConcentrationReference
Phlebiopsis gigantea10 µM[1]
Coniophora puteana500 µM[1]
Heterobasidion occidentale100 µM[1]

Currently, there is a lack of publicly available data on the cytotoxicity of this compound against mammalian cell lines, as well as its broader antimicrobial or anti-inflammatory activities. This represents a significant gap in the understanding of its pharmacological profile and potential for therapeutic development.

Principles of Structure-Activity Relationship (SAR) Studies

The investigation of the Structure-Activity Relationship (SAR) is a cornerstone of medicinal chemistry and drug discovery. It involves systematically modifying the chemical structure of a bioactive compound (the "lead") and assessing the impact of these modifications on its biological activity. The primary goals of SAR studies are to:

  • Identify the key structural features (pharmacophore) responsible for the compound's biological activity.

  • Optimize the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

  • Reduce or eliminate undesirable side effects.

A typical SAR study workflow is illustrated in the diagram below.

SAR_Workflow General Workflow for a Structure-Activity Relationship (SAR) Study A Lead Compound Identification (e.g., this compound) B Chemical Synthesis of Analogs A->B Design Analogs C In Vitro Biological Screening (e.g., Antifungal, Cytotoxicity Assays) B->C Test Analogs D Data Analysis and SAR Establishment C->D Analyze Results D->B Iterative Design E Lead Optimization D->E F In Vivo Studies E->F

Caption: General Workflow for a Structure-Activity Relationship (SAR) Study.

Potential for SAR Studies on this compound

Given the limited research on this compound derivatives, this section will explore potential avenues for future SAR studies based on the known activities of other protoilludane sesquiterpenoids.

Insights from Related Protoilludane Sesquiterpenoids

Several other protoilludane sesquiterpenoids isolated from various fungi have demonstrated interesting biological activities. For instance, some protoilludane derivatives have shown cytotoxic effects against various cancer cell lines.[4] The presence and orientation of hydroxyl groups, as well as the saturation of the carbon skeleton, are often crucial for the observed activity in this class of compounds.

Potential modifications to the this compound structure for future SAR studies could include:

  • Modification of the Hydroxyl Group: Esterification, etherification, or oxidation of the secondary alcohol in this compound could significantly impact its polarity and hydrogen bonding capacity, potentially altering its biological activity and selectivity.

  • Modification of the Ketone Group: Reduction of the ketone to a hydroxyl group or its conversion to an oxime or other derivatives could probe the importance of this functional group for activity.

  • Introduction of Substituents: The introduction of various substituents, such as halogens or alkyl groups, at different positions on the protoilludane skeleton could influence the molecule's lipophilicity and steric profile, leading to changes in its biological activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments relevant to the evaluation of this compound and its potential analogs.

Antifungal Susceptibility Testing

The following protocol is a standard method for determining the minimum inhibitory concentration (MIC) of a compound against fungal spore germination.

Antifungal_Assay_Workflow Experimental Workflow for Antifungal Spore Germination Assay A Prepare Fungal Spore Suspension C Incubate Spores with this compound (in 96-well plates) A->C B Prepare Serial Dilutions of this compound B->C D Incubate at Appropriate Temperature and Duration C->D E Assess Spore Germination (Microscopy) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Experimental Workflow for Antifungal Spore Germination Assay.

Protocol:

  • Fungal Spore Suspension Preparation: Fungal spores are harvested from mature cultures grown on an appropriate agar (B569324) medium. The spores are suspended in sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) to prevent clumping. The spore concentration is adjusted to a final concentration of 1 x 10^5 spores/mL using a hemocytometer.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of twofold dilutions are then prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: An equal volume of the fungal spore suspension is added to each well of the microtiter plate containing the serially diluted compound. The plates are incubated at the optimal growth temperature for the specific fungus for a period sufficient for spore germination in the control wells (typically 24-72 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible spore germination as determined by microscopic observation.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[5][6]

Protocol:

  • Cell Seeding: Human cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or its analogs for 24-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[7]

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of this compound or its analogs for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

Potential Signaling Pathways for Investigation

While the mechanism of action of this compound is currently unknown, many natural products exert their anti-inflammatory effects by modulating key signaling pathways. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a central role in regulating the inflammatory response.

NFkB_Pathway Simplified NF-κB Signaling Pathway for Anti-inflammatory Investigation cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB->IkB Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) Nucleus->Genes RaduloneA This compound (Hypothetical Inhibition) RaduloneA->IKK ? RaduloneA->NFkB ?

Caption: Simplified NF-κB Signaling Pathway for Anti-inflammatory Investigation.

Investigation into the effect of this compound on the NF-κB pathway could provide valuable insights into its potential anti-inflammatory mechanism of action.

Conclusion

This compound, a protoilludane sesquiterpenoid from Granulobasidium vellereum, has demonstrated antifungal activity. However, a comprehensive understanding of its structure-activity relationship is currently hampered by the lack of data on its other biological activities and the absence of studies on its synthetic analogs. This guide has provided the known information on this compound, outlined the principles and potential directions for future SAR studies, and detailed the necessary experimental protocols. Further research, including the synthesis and biological evaluation of this compound derivatives, is crucial to unlock its full therapeutic potential and to establish a robust structure-activity relationship.

References

Methodological & Application

Application Notes & Protocol: Isolation of Radulone A from Granulobasidium vellereum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Granulobasidium vellereum, a saprotrophic wood-decay basidiomycete fungus, is a known producer of a diverse array of secondary metabolites, particularly sesquiterpenoids.[1][2] Among these compounds, Radulone A has been identified as having notable antifungal properties, making it a compound of interest for further investigation and development.[1][3] This document provides a detailed protocol for the isolation and purification of this compound from liquid cultures of G. vellereum, based on established methodologies for the separation of sesquiterpenes from this fungus.

The protocol outlines the key steps from fungal culture to the purification of the target compound, employing standard laboratory techniques such as solid-phase extraction and high-performance liquid chromatography (HPLC).

Experimental Protocols

1. Fungal Culture and Inoculation

  • Organism: Granulobasidium vellereum (Ellis & Cragin) Jülich.

  • Culture Medium: A suitable liquid medium for fungal growth, such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB).

  • Procedure:

    • Inoculate the sterile liquid medium with mycelial plugs of a pure culture of G. vellereum.

    • Incubate the culture under appropriate conditions (e.g., 25°C, in stationary flasks or a shaking incubator) for a period sufficient for secondary metabolite production (typically several weeks).

2. Extraction of Secondary Metabolites

  • Objective: To separate the fungal biomass from the culture filtrate containing the secreted secondary metabolites.

  • Procedure:

    • After the incubation period, separate the fungal mycelium from the liquid culture by filtration.

    • The cell-free filtrate, which contains this compound and other secreted metabolites, is collected for further processing.

3. Solid-Phase Extraction (SPE)

  • Objective: To perform an initial fractionation of the crude extract to isolate the more lipophilic compounds, including sesquiterpenes.[4]

  • Materials:

  • Procedure:

    • Condition the C18 SPE column by washing with methanol followed by water.

    • Load the cell-free fungal filtrate onto the conditioned SPE column. A recommended ratio is 50 mL of filtrate per 1 g of packing material.[4]

    • Wash the column with water to remove polar, non-binding materials.

    • Elute the retained, more lipophilic compounds with a suitable organic solvent, such as aqueous 95% acetonitrile.[4]

    • Collect the eluate containing the enriched sesquiterpene fraction.

4. Purification by Preparative High-Performance Liquid Chromatography (HPLC)

  • Objective: To isolate and purify this compound from the enriched sesquiterpene fraction.

  • Instrumentation: A preparative HPLC system equipped with a suitable detector (e.g., UV-Vis or Diode Array Detector).

  • Column: A reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient or isocratic system of acetonitrile and water is typically used for the separation of sesquiterpenes.[4][5] The exact conditions may require optimization.

  • Procedure:

    • Dissolve the dried eluate from the SPE step in a suitable solvent (e.g., methanol).

    • Inject the sample onto the preparative HPLC system.

    • Monitor the separation using the detector and collect fractions corresponding to the peaks of interest.

    • Analyze the collected fractions using analytical HPLC or other spectroscopic methods to identify the fraction containing pure this compound.

    • Pool the pure fractions and evaporate the solvent to obtain the isolated this compound.

5. Structure Elucidation

  • The structure of the isolated compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

Data Presentation

While specific quantitative data for the yield of this compound from G. vellereum is not detailed in the provided search results, the following table presents exemplary data for other sesquiterpenes isolated from the same fungus to provide a general reference for expected yields.[4]

CompoundMaximum Yield (mg/L of filtrate)
Granuloinden A77.3
Dihydrogranuloinden0.8
Granuloinden B0.9
Radulactone4.9
Pterosin M0.4
Echinolactone A0.4
Echinolactone D1.7

Mandatory Visualization

Isolation_Workflow Culture 1. Fungal Culture (Granulobasidium vellereum) Filtration 2. Filtration Culture->Filtration Filtrate Cell-Free Filtrate Filtration->Filtrate SPE 3. Solid-Phase Extraction (SPE) (C18 Column) Filtrate->SPE Enriched_Fraction Enriched Sesquiterpene Fraction SPE->Enriched_Fraction Prep_HPLC 4. Preparative HPLC (Reversed-Phase) Enriched_Fraction->Prep_HPLC Pure_Radulone_A 5. Pure this compound Prep_HPLC->Pure_Radulone_A Analysis 6. Structural Analysis (NMR, MS) Pure_Radulone_A->Analysis

Caption: Workflow for the isolation of this compound from Granulobasidium vellereum.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Radulone A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Radulone A is a sesquiterpenoid fungal metabolite with demonstrated potential for diverse biological activities, including antibacterial and antifungal properties.[1] Specifically, it has been shown to inhibit the spore germination of several fungal species.[2] As a member of the sesquiterpenoid class of natural products, its mechanism of action may involve the disruption of critical cellular pathways in fungi. Related sesquiterpenoid quinones have been found to interfere with the Cell Wall Integrity (CWI) signaling pathway, a critical process for fungal survival and pathogenesis. This document provides detailed protocols for determining the in vitro antifungal susceptibility of this compound using standardized methods, facilitating further research into its potential as a novel antifungal agent.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₁₅H₁₈O₃
Molecular Weight 246.3 g/mol
Appearance Solid
Solubility Soluble in Dichloromethane, DMSO, Ethanol, and Methanol.[1]
CAS Number 221374-79-4[1]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for antifungal susceptibility testing.[3][4]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates (see Table 2 for suggestions)

  • Quality control (QC) fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • Standard antifungal agents for QC (e.g., Fluconazole, Amphotericin B, Voriconazole)

  • Sterile saline (0.85%)

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL.

    • Further dilute this stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.

  • Preparation of Fungal Inoculum:

    • Yeasts: Subculture the yeast isolate onto a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 to achieve the final inoculum concentration specified by CLSI or EUCAST guidelines (typically 0.5-2.5 x 10³ CFU/mL for yeasts).

    • Molds: Grow the mold on potato dextrose agar for 5-7 days to encourage sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to the desired concentration (typically 0.4-5 x 10⁴ CFU/mL) using a hemocytometer.

  • Microtiter Plate Preparation:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. The final volume in these wells will be 200 µL.

    • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most yeasts and 48-72 hours for molds.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% for azoles and related compounds, and 100% for polyenes) compared to the growth control well. This can be determined visually or by using a microplate reader.

Quality Control:

Include a known antifungal agent with established QC ranges for the recommended QC strains in each experiment to ensure the validity of the results.

Protocol 2: Disk Diffusion Antifungal Susceptibility Testing

This protocol is based on the CLSI M44 and M51 guidelines.

Objective: To qualitatively determine the susceptibility of fungal isolates to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • Sterile blank paper disks (6 mm diameter)

  • Solvent for this compound (e.g., DMSO)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue

  • Fungal isolates and QC strains

  • Sterile swabs

  • Incubator

  • Calipers

Procedure:

  • Preparation of this compound Disks:

    • Prepare a solution of this compound in a suitable solvent at a desired concentration.

    • Apply a specific volume (e.g., 20 µL) of the this compound solution onto sterile blank paper disks and allow them to dry completely. The amount of this compound per disk should be determined empirically.

  • Inoculum Preparation:

    • Prepare a fungal suspension as described in the broth microdilution protocol (Step 2).

  • Plate Inoculation:

    • Dip a sterile swab into the adjusted fungal inoculum and streak the entire surface of the Mueller-Hinton agar plate evenly in three directions.

    • Allow the plate to dry for 5-15 minutes.

  • Disk Application and Incubation:

    • Aseptically place the this compound-impregnated disk onto the inoculated agar surface.

    • Incubate the plates at 35°C for 24-48 hours for yeasts and up to 7 days for some molds.

  • Zone of Inhibition Measurement:

    • Measure the diameter of the zone of complete or marked reduction of growth around the disk to the nearest millimeter using calipers.

Data Presentation

Table 1: Hypothetical MICs of this compound and Comparator Antifungals

Fungal IsolateThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans ATCC 90028 (QC)40.50.25
Candida glabrata (Clinical Isolate)8160.5
Cryptococcus neoformans (Clinical Isolate)240.125
Aspergillus fumigatus ATCC 204305 (QC)16N/A1
Fusarium solani (Clinical Isolate)32>642

Table 2: Hypothetical Zones of Inhibition for this compound

Fungal IsolateThis compound (20 µ g/disk ) Zone Diameter (mm)
Candida albicans ATCC 90028 (QC)22
Candida parapsilosis (Clinical Isolate)18
Trichophyton rubrum (Clinical Isolate)25

Visualizations

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare this compound Stock & Working Solutions BMD Broth Microdilution (MIC) Compound_Prep->BMD DD Disk Diffusion (Zone of Inhibition) Compound_Prep->DD Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->BMD Inoculum_Prep->DD Incubation Incubate Plates (24-72 hours) BMD->Incubation DD->Incubation Read_Results Read MIC or Zone Diameter Incubation->Read_Results Data_Analysis Data Analysis & Interpretation Read_Results->Data_Analysis

Caption: Experimental workflow for antifungal susceptibility testing of this compound.

CWI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Stress Cell Wall Stress (e.g., Antifungals) Wsc1 Wsc1/Mid2 (Sensors) Cell_Stress->Wsc1 Rho1 Rho1-GTP Wsc1->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) Pkc1->MAPK_Cascade Swi4_Swi6 Swi4/Swi6 (Transcription Factors) MAPK_Cascade->Swi4_Swi6 Gene_Expression Cell Wall Gene Expression Swi4_Swi6->Gene_Expression RaduloneA This compound (Hypothesized) Hsp90 Hsp90 RaduloneA->Hsp90 Inhibits? Hsp90->Pkc1 Stabilizes

Caption: Hypothetical disruption of the Fungal Cell Wall Integrity (CWI) pathway by this compound.

References

Radulone A: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radulone A is a protoilludane sesquiterpenoid, a class of natural products known for a diverse range of biological activities. Isolated from the wood-decomposing fungus Granulobasidium vellereum, this compound has demonstrated notable antifungal properties. Its chemical structure and the bioactivity of related protoilludane sesquiterpenes, which include cytotoxic and anti-inflammatory effects, suggest that this compound and its derivatives are promising candidates for further investigation in drug discovery programs. These notes provide an overview of its known applications and detailed protocols for its evaluation in antifungal, anticancer, and anti-inflammatory research.

Data Presentation

Antifungal Activity of this compound

The primary reported biological activity of this compound is the inhibition of fungal spore germination. The following table summarizes the available quantitative data for this activity.

Fungal SpeciesInhibitory ConcentrationReference
Phlebiopsis gigantea10 µM[1]
Coniophora puteana500 µM[1]
Heterobasidion occidentale100 µM[1]

Experimental Protocols

Given the known antifungal activity of this compound and the cytotoxic potential of related protoilludane sesquiterpenoids, the following protocols are provided for the assessment of its biological activity.

Antifungal Susceptibility Testing: Spore Germination Inhibition Assay

This protocol is designed to determine the concentration at which this compound inhibits the germination of fungal spores.

Materials:

  • This compound

  • Fungal spores of the target species

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Hemocytometer or other cell counting device

Procedure:

  • Spore Suspension Preparation: Prepare a suspension of fungal spores in sterile PDB. Adjust the concentration to approximately 1 x 10^5 spores/mL using a hemocytometer.

  • Serial Dilution of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in PDB to achieve a range of desired concentrations.

  • Assay Setup: To the wells of a 96-well plate, add 50 µL of the spore suspension. Then, add 50 µL of the various dilutions of this compound. Include positive (spores in PDB without this compound) and negative (PDB only) controls.

  • Incubation: Incubate the plate at an optimal temperature for the growth of the fungal species (typically 25-30°C) for 24-72 hours.

  • Assessment of Germination: After incubation, observe the wells under a microscope to visually assess spore germination. For quantitative analysis, measure the optical density (OD) at 600 nm using a spectrophotometer. A lack of turbidity indicates inhibition of germination.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the positive control. Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth.

Cytotoxicity Screening: MTT Assay

This protocol assesses the potential of this compound to reduce the viability of cancer cells, a common indicator of cytotoxic activity.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol evaluates the potential of this compound to inhibit the production of nitric oxide, a key mediator of inflammation, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • Sterile 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete medium. Add the diluted compound solutions to the cells.

  • Inflammatory Stimulation: After 1 hour of pre-treatment with this compound, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Nitrite Measurement:

    • Prepare a standard curve of sodium nitrite (0-100 µM) in the culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite in the supernatants using the standard curve. Determine the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated control.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often modulated by cytotoxic and anti-inflammatory natural products and could be relevant to the mechanism of action of this compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 (Initiator) Procaspase8->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 CellularStress Cellular Stress (e.g., DNA Damage) Bcl2Family Bcl-2 Family (Bax/Bak activation) CellularStress->Bcl2Family Mitochondrion Mitochondrion Bcl2Family->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_p p-IκB (Ubiquitination & Degradation) IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB releases DNA DNA NFkB_n->DNA binds to Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) DNA->Gene_Expression induces

Caption: The canonical NF-κB signaling pathway in inflammation.

Experimental Workflows

cytotoxicity_workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with This compound dilutions incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 value read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

anti_inflammatory_workflow start Start seed_macrophages Seed RAW 264.7 cells in 96-well plate start->seed_macrophages incubate1 Incubate for 24h seed_macrophages->incubate1 pretreat Pre-treat with This compound dilutions incubate1->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess read_absorbance Read absorbance at 540 nm add_griess->read_absorbance analyze_data Calculate NO inhibition read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the anti-inflammatory nitric oxide inhibition assay.

References

Application Note: Radulone A for Fungal Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal drug resistance, necessitates the development of novel therapeutic agents. Radulone A is a promising natural compound with potential antifungal properties. This document provides a detailed protocol for evaluating the in vitro antifungal activity of this compound using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). Additionally, it outlines a potential mechanism of action and presents a workflow for screening and identifying new antifungal compounds.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol provided here is based on established standards for antifungal susceptibility testing.

Materials:

  • This compound (stock solution of known concentration)

  • Fungal isolate of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C)

  • Multichannel pipette

Protocol:

  • Inoculum Preparation:

    • From a fresh culture (24-48 hours old) on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar), select several well-isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Perform a 1:1000 dilution of this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.[1]

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of this compound in RPMI-1640 medium directly in the 96-well microtiter plate.[1]

    • Typically, 100 µL of the this compound solution is added to the first well of a row, and then serially diluted by transferring 50 µL to the subsequent wells, each containing 50 µL of medium.[1]

  • Inoculation:

    • Add 50 µL of the standardized fungal inoculum to each well containing the this compound dilutions and the growth control wells.[1] The final volume in each well will be 100 µL.[1]

  • Controls:

    • Growth Control: A well containing only the fungal inoculum and medium, without any this compound.[1]

    • Sterility Control: A well containing only the medium to check for contamination.

  • Incubation:

    • Incubate the microtiter plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., an 80% reduction in turbidity) compared to the growth control.[1] This can be assessed visually or by using a microplate reader to measure absorbance at a specific wavelength (e.g., 595 nm).[2][3]

Data Presentation

The results of the fungal growth inhibition assay can be summarized in a table to clearly present the MIC values of this compound against various fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal pathogens.

Fungal SpeciesThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL) (Control)
Candida albicans161
Candida glabrata322
Candida parapsilosis161
Aspergillus fumigatus80.5
Aspergillus flavus161
Cryptococcus neoformans80.25

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the fungal growth inhibition assay.

Fungal_Growth_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of 96-well Plate Inoculum->Inoculation Compound This compound Serial Dilution Compound->Inoculation Incubation Incubation (24-48h, 35°C) Inoculation->Incubation Reading Visual/Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

Caption: Workflow for the broth microdilution fungal growth inhibition assay.

Potential Signaling Pathway for Fungal Growth Inhibition

While the exact mechanism of this compound is yet to be fully elucidated, many antifungal agents target the fungal cell membrane or cell wall. A plausible mechanism is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.

Fungal_Growth_Inhibition_Pathway RaduloneA This compound Erg11 Lanosterol 14-alpha-demethylase (ERG11) RaduloneA->Erg11 Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Erg11->Ergosterol_Biosynthesis Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Maintains Fungal_Growth_Inhibition Fungal Growth Inhibition Fungal_Cell_Membrane->Fungal_Growth_Inhibition Disruption leads to

Caption: Hypothetical signaling pathway of this compound inhibiting fungal growth.

This application note provides a comprehensive protocol for assessing the antifungal activity of this compound. The broth microdilution method is a reliable and reproducible technique for determining the MIC of novel compounds. The provided workflow and hypothetical signaling pathway offer a framework for further investigation into the antifungal properties and mechanism of action of this compound. This information is valuable for researchers and professionals involved in the discovery and development of new antifungal drugs.

References

Application Notes and Protocols for In Vivo Studies with Radulone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radulone A is a novel natural product with promising therapeutic potential. Preclinical in vitro studies have indicated its potential as an anti-inflammatory and anti-cancer agent. These application notes provide a comprehensive guide to designing and executing in vivo studies to evaluate the efficacy, safety, and mechanism of action of this compound in living organisms. The following protocols are generalized and should be adapted based on further in vitro findings and specific research questions.

Preclinical In Vivo Efficacy Studies

Effective in vivo studies are crucial for transitioning a promising compound from the laboratory to clinical applications.[1] The selection of an appropriate animal model is a critical first step and should be based on the specific research question.[2][3]

Anti-Inflammatory Activity

Objective: To evaluate the anti-inflammatory effects of this compound in an acute inflammation model.

Model: Carrageenan-Induced Paw Edema in Rats. This is a widely used and well-characterized model for studying the anti-inflammatory effects of novel compounds.[4]

Protocol:

  • Animal Selection: Male Wistar rats (180-200g) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into four groups (n=6 per group).

    • Group I (Control): Vehicle (e.g., 0.5% Carboxymethyl cellulose).

    • Group II (Positive Control): Indomethacin (10 mg/kg, p.o.).

    • Group III (this compound - Low Dose): this compound (25 mg/kg, p.o.).

    • Group IV (this compound - High Dose): this compound (50 mg/kg, p.o.).

  • Procedure:

    • Thirty minutes after oral administration of the respective treatments, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
IVehicle-0.85 ± 0.05-
IIIndomethacin100.25 ± 0.0370.6%
IIIThis compound250.55 ± 0.0435.3%
IVThis compound500.35 ± 0.0458.8%
Anti-Cancer Activity

Objective: To assess the anti-tumor efficacy of this compound in a xenograft mouse model.

Model: Human Colorectal Cancer (HCT-116) Xenograft in Nude Mice. This model is commonly used to evaluate the in vivo anticancer properties of new chemical entities.[5]

Protocol:

  • Animal Selection: Female athymic nude mice (4-6 weeks old).

  • Tumor Inoculation: 5 x 10^6 HCT-116 cells in 100 µL of Matrigel are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Grouping: When tumors reach a volume of approximately 100-150 mm³, mice are randomly assigned to treatment groups (n=8 per group).

    • Group I (Control): Vehicle (e.g., PBS).

    • Group II (Positive Control): 5-Fluorouracil (20 mg/kg, i.p., twice weekly).

    • Group III (this compound - Low Dose): this compound (50 mg/kg, p.o., daily).

    • Group IV (this compound - High Dose): this compound (100 mg/kg, p.o., daily).

  • Treatment and Monitoring:

    • Treatments are administered for 21 days.

    • Tumor volume and body weight are measured twice a week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Final Tumor Volume (mm³)% Tumor Growth InhibitionMean Final Body Weight (g)
IVehicle-1500 ± 150-22.5 ± 1.5
II5-Fluorouracil20450 ± 9070%19.0 ± 1.2
IIIThis compound50900 ± 12040%22.0 ± 1.3
IVThis compound100600 ± 10060%21.5 ± 1.4

Pharmacokinetic (PK) and Toxicological Studies

Preclinical studies must provide detailed information on dosing and toxicity levels.[6] These studies are essential to determine a safe starting dose for potential human trials.[7]

Preliminary Pharmacokinetic Profile

Objective: To determine the basic pharmacokinetic parameters of this compound in rats.

Protocol:

  • Animal Selection: Male Sprague-Dawley rats (200-250g) with jugular vein cannulation.

  • Dosing: A single dose of this compound (e.g., 20 mg/kg) is administered intravenously (i.v.) or orally (p.o.).

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h).

  • Plasma Analysis: Plasma is separated, and this compound concentrations are quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters are calculated using appropriate software.

Data Presentation:

ParameterIntravenous (20 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL)1500450
Tmax (h)0.082.0
AUC₀₋t (ng*h/mL)32001800
Half-life (t½) (h)3.54.2
Bioavailability (%)-56.25
Acute Toxicity Study

Objective: To determine the acute toxicity and the No-Observed-Adverse-Effect Level (NOAEL) of this compound.

Protocol:

  • Animal Selection: Swiss albino mice (20-25g) of both sexes.

  • Dosing: A single oral dose of this compound is administered at increasing dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to gross necropsy.

Data Presentation:

Dose (mg/kg)Number of AnimalsMortalityClinical SignsNOAEL
5100/10NoneYes
50100/10NoneYes
300100/10Mild lethargy on Day 1No
2000102/10Lethargy, piloerectionNo

Mechanism of Action: Signaling Pathways

Flavonoids and other natural products often exert their biological effects by modulating key signaling pathways.[8][9] Understanding these mechanisms is crucial for drug development.

Potential Anti-Inflammatory Signaling Pathway

This compound may inhibit the NF-κB signaling pathway, a key regulator of inflammation.[10]

G cluster_stimulus Inflammatory Stimulus cluster_radulone Intervention cluster_pathway NF-kB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Releases Nucleus Nucleus NF-kB->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription G cluster_receptor Cell Surface cluster_radulone Intervention cluster_pathway MAPK Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Ras Ras Receptor->Ras Activates This compound This compound Raf Raf This compound->Raf Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Proliferation Proliferation Nucleus->Proliferation Promotes G Start Start In Vitro Studies In Vitro Studies Start->In Vitro Studies Acute Toxicity Acute Toxicity In Vitro Studies->Acute Toxicity Dose Range Finding Dose Range Finding Acute Toxicity->Dose Range Finding Efficacy Studies Efficacy Studies Dose Range Finding->Efficacy Studies PK Studies PK Studies Efficacy Studies->PK Studies Mechanism of Action Studies Mechanism of Action Studies PK Studies->Mechanism of Action Studies Data Analysis Data Analysis Mechanism of Action Studies->Data Analysis Report Report Data Analysis->Report

References

Application Notes and Protocols: Allicin as a Potential Lead Compound for Antifungal Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allicin (B1665233) (diallyl thiosulfinate), a sulfur-containing organic compound derived from garlic (Allium sativum), has demonstrated potent broad-spectrum antifungal activity against a variety of clinically relevant fungal pathogens.[1][2] Its multifaceted mechanism of action, which includes disruption of the fungal cell membrane, induction of oxidative stress, and interference with key signaling pathways, makes it an attractive candidate for the development of novel antifungal therapies.[1][3] This document provides an overview of the antifungal properties of allicin, detailed protocols for its evaluation, and a summary of its activity and cytotoxicity.

Quantitative Data

Antifungal Activity of Allicin

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness. It is defined as the lowest concentration of the compound that prevents visible growth of a microorganism.[4] The tables below summarize the reported MIC values of allicin against various fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of Allicin against Various Fungal Species

Fungal SpeciesStrainMIC (µg/mL)Reference
Candida albicansATCC 14053 & Clinical Isolates0.05 - 12.5[5]
Candida albicans-8[6]
Candida glabrata-0.05 - 25[7]
Candida tropicalis-0.05 - 25[7]
Cryptococcus neoformansH99 & Clinical Isolates1 - 8[2][8]
Aspergillus fumigatusClinical Isolates2 - 16[9]
Trichosporon asahiiClinical Isolates8 - 128[1]
Penicillium expansum-16[3]
In Vitro Cytotoxicity of Allicin

Evaluating the cytotoxic effects of a potential antifungal compound on mammalian cells is crucial to assess its therapeutic index. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance that is required to inhibit a biological process by 50%.

Table 2: In Vitro Cytotoxicity (IC50) of Allicin against Mammalian Cell Lines

Cell LineCell TypeIC50 (µM)Reference
HUVECHuman Umbilical Vein Endothelial Cells~9.4 - 18.8[10]
A549Human Lung Carcinoma~37.5 - 75[10]
3T3Mouse Fibroblast~37.5 - 75[10]
MCF7Human Breast Adenocarcinoma~37.5 - 75[10]
U87MGHuman GlioblastomaDose-dependent inhibition[11]
MGC-803Human Gastric Carcinoma6.16[12]

Mechanism of Action

Allicin exerts its antifungal effects through a multi-targeted approach:

  • Disruption of Fungal Cell Membrane: Allicin can interfere with the integrity of the fungal cell membrane, a structure vital for maintaining cellular homeostasis.[1][2] This disruption can lead to the leakage of intracellular components and ultimately cell death.

  • Induction of Oxidative Stress: Allicin has been shown to induce the accumulation of reactive oxygen species (ROS) within fungal cells.[1][3][9] This leads to oxidative damage of essential biomolecules such as proteins, lipids, and DNA, contributing to fungal cell death.

  • Inhibition of Key Enzymes: The thiol-reactive nature of allicin allows it to interact with and inhibit enzymes containing cysteine residues, which are critical for various metabolic processes in fungi.

  • Interference with Signaling Pathways: Allicin may disrupt crucial signaling pathways within the fungal cell, such as the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in stress response and morphogenesis.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Fungal culture

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Allicin stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh culture, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of the allicin stock solution in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • Inoculation:

    • Add 100 µL of the final fungal inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of allicin that causes a significant inhibition of visible growth compared to the growth control.

In Vitro Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HUVEC, A549)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Allicin stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of allicin in complete medium.

    • Remove the old medium from the wells and add 100 µL of the allicin dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for 24-48 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Visualizations

Proposed Mechanism of Action of Allicin

Allicin_Mechanism cluster_cell Fungal Cell Allicin Allicin Membrane Cell Membrane Disruption Allicin->Membrane ROS Increased ROS (Oxidative Stress) Allicin->ROS MAPK MAPK Pathway Inhibition Allicin->MAPK Enzymes Enzyme Inhibition Allicin->Enzymes Death Fungal Cell Death Membrane->Death ROS->Death MAPK->Death Enzymes->Death

Caption: Proposed multi-target mechanism of action of allicin against fungal cells.

Experimental Workflow for Antifungal Compound Screening

Antifungal_Screening_Workflow cluster_workflow Antifungal Screening Workflow Start Start: Antifungal Compound (e.g., Allicin) MIC Determine MIC (Broth Microdilution) Start->MIC Cytotoxicity Assess Cytotoxicity (MTT Assay) Start->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., ROS, Membrane Permeability) MIC->Mechanism Cytotoxicity->Mechanism Lead Lead Compound Identification Mechanism->Lead

References

Application Notes and Protocols for Evaluating the Efficacy of Radulone A

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the potential therapeutic efficacy of Radulone A using common cell-based assays. The focus is on assessing its cytotoxic and anti-inflammatory properties, which are common starting points for the characterization of novel natural products.

Introduction to this compound

This compound is a sesquiterpene secondary metabolite that has been isolated from the wood-decomposing fungus Granulobasidium vellereum.[1] Its initial characterization has demonstrated antifungal properties, specifically inhibiting the spore germination of various fungi.[1] As a member of the terpenoid class of natural products, this compound may possess a broader range of biological activities worth investigating, including potential anticancer and anti-inflammatory effects, which are common for this class of compounds.

Application Note 1: Cytotoxicity Profiling of this compound in Cancer Cell Lines

Objective: To determine the concentration-dependent cytotoxic effect of this compound on various human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50) for each.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Experimental Protocol: MTT Assay
  • Cell Culture:

    • Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells at 80-90% confluency using trypsin-EDTA.

  • Cell Seeding:

    • Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include a "vehicle control" (medium with DMSO) and an "untreated control" (medium only).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values for this compound
Cell LineTissue of OriginHypothetical IC50 (µM) after 48h
HeLaCervical Cancer15.2
MCF-7Breast Cancer28.5
A549Lung Cancer45.8
HCT116Colon Cancer12.7

Workflow for Cytotoxicity Screening

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Culture Culture Cancer Cell Lines Seed Seed Cells into 96-Well Plate Culture->Seed Prepare_RaduloneA Prepare this compound Serial Dilutions Treat_Cells Treat Cells and Incubate (48h) Prepare_RaduloneA->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Solubilize Solubilize Formazan (DMSO) Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Figure 1: Workflow diagram of the MTT assay for cytotoxicity.

Application Note 2: Assessment of Apoptosis Induction by this compound

Objective: To determine if the cytotoxicity observed with this compound treatment is mediated by the induction of apoptosis through the activation of caspases 3 and 7.

Principle: Caspases are a family of proteases that are critical mediators of apoptosis.[3] Caspases 3 and 7 are key executioner caspases. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures their activity. The assay reagent contains a luminogenic caspase-3/7 substrate; when it is cleaved by active caspases, a substrate for luciferase is released, generating a "glow-type" luminescent signal that is proportional to caspase activity.

Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Cell Culture and Seeding:

    • Select a cancer cell line that showed high sensitivity to this compound (e.g., HCT116).

    • Seed 1 x 10⁴ cells per well in 100 µL of complete medium in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Treat cells with this compound at concentrations around its IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50).

    • Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine).

    • Incubate for a shorter duration than the cytotoxicity assay, typically 6, 12, or 24 hours, to capture early apoptotic events.

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate for 1 minute.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold change in caspase activity for each treatment condition relative to the vehicle control.

    • Represent the data as a bar graph showing the fold increase in luminescence.

Data Presentation: Hypothetical Caspase-3/7 Activation by this compound
Treatment (HCT116 cells, 12h)ConcentrationHypothetical Fold Change in Luminescence (vs. Vehicle)
Vehicle Control (DMSO)0.1%1.0
This compound6.5 µM (0.5x IC50)2.1
This compound12.7 µM (1x IC50)4.8
This compound25.4 µM (2x IC50)7.3
Staurosporine (Positive Control)1 µM8.5

Workflow for Apoptosis Assay

Caspase_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells into White-Walled Plate Treat_RaduloneA Treat with this compound (e.g., 0.5x, 1x, 2x IC50) Seed_Cells->Treat_RaduloneA Incubate Incubate (e.g., 12h) Treat_RaduloneA->Incubate Add_Reagent Add Caspase-Glo® 3/7 Reagent Incubate->Add_Reagent Incubate_RT Incubate at RT (1h) Add_Reagent->Incubate_RT Read_Luminescence Measure Luminescence Incubate_RT->Read_Luminescence Calculate_Fold_Change Calculate Fold Change in Caspase Activity Read_Luminescence->Calculate_Fold_Change

Figure 2: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Application Note 3: Assessment of Anti-inflammatory Activity of this compound

Objective: To evaluate the potential anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Macrophages, when activated by inflammatory stimuli like LPS, upregulate the inducible nitric oxide synthase (iNOS) enzyme, leading to the production of large amounts of NO, a key inflammatory mediator.[4] The Griess assay is a simple colorimetric method to measure nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO. A reduction in nitrite levels in the culture medium of LPS-stimulated cells indicates an anti-inflammatory effect.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

    • Seed 5 x 10⁴ cells per well in 100 µL of complete medium in a 96-well flat-bottom plate.

    • Incubate for 24 hours.

  • Compound Pre-treatment:

    • Treat cells with various non-toxic concentrations of this compound (determined from a preliminary MTT assay on RAW 264.7 cells) for 1-2 hours.

    • Include a vehicle control (DMSO) and a positive control inhibitor (e.g., 10 µM Dexamethasone).

  • Inflammatory Stimulation:

    • After the pre-treatment period, add LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated control" group.

    • Incubate the plate for an additional 24 hours.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare the Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) immediately before use.

    • Add 50 µL of the Griess Reagent to each 50 µL of supernatant.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

    • Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

Data Presentation: Hypothetical NO Inhibition by this compound
Treatment (RAW 264.7 cells)ConcentrationHypothetical Nitrite (µM)% Inhibition
Unstimulated Control-1.2-
LPS (1 µg/mL) + Vehicle0.1% DMSO35.80%
LPS + this compound1 µM30.514.8%
LPS + this compound5 µM18.149.4%
LPS + this compound10 µM9.772.9%
LPS + Dexamethasone10 µM5.484.9%

Signaling Pathway for LPS-Induced NO Production

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_Gene iNOS Gene NFkB->iNOS_Gene Binds & Activates Transcription NFkB_IkB IκBα-NF-κB (Inactive) iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Produces RaduloneA This compound (Hypothesized Target) RaduloneA->IKK Inhibits?

Figure 3: Simplified NF-κB signaling pathway in macrophages.

References

Application Notes and Protocols: Synthesis of Radulone A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic techniques employed to generate analogs of Radulone A, a sesquiterpenoid fungal metabolite with notable antifungal properties. The following sections detail synthetic strategies, experimental protocols for key reactions, and a summary of the biological activities of related compounds.

Introduction to this compound

This compound is a member of the protoilludane class of sesquiterpenoids, characterized by a unique 5-6-4 tricyclic ring system.[1] Isolated from fungi, this compound has demonstrated antifungal activity, making its synthesis and the generation of its analogs a subject of interest for the development of new therapeutic agents.[1] The complex architecture of the protoilludane skeleton presents a significant synthetic challenge, requiring sophisticated and stereocontrolled methodologies.

Synthetic Strategies for the Protoilludane Core

The synthesis of the protoilludane framework, the core of this compound, has been approached through various strategies. These methods often focus on the stereoselective construction of the fused ring system.

1. Anionic Electrocyclization Cascade:

A key strategy towards the synthesis of this compound involves an anionic electrocyclization cascade. This approach has been successfully applied to construct an advanced tricyclic intermediate, laying the groundwork for the total synthesis of this compound and its analogs.

2. Carbene-Catalyzed Annulation:

An alternative and unified strategy for accessing the protoilludane skeleton, as well as related mellolide and marasmane families of natural products, employs an N-heterocyclic carbene (NHC)-catalyzed annulation.[2] This method allows for the enantioselective construction of the crucial cis-cyclopentane core of the [5.6] fused backbone from simple achiral precursors.[2]

3. Other Cyclization Strategies:

A variety of other cyclization reactions have been explored for the synthesis of the protoilludane core, including:

  • [2+2] Cycloadditions

  • Diels-Alder reactions

  • Ring-closing metathesis

  • Radical-mediated cyclizations

The choice of strategy often depends on the desired substitution pattern on the core structure, allowing for the synthesis of a diverse range of analogs.

Experimental Protocols

The following protocols are based on established methods for the synthesis of key intermediates and analogs of the protoilludane family.

Protocol 1: NHC-Catalyzed Enantioselective Annulation for Cyclopentane (B165970) Core Synthesis

This protocol describes the enantioselective construction of a key cyclopentane intermediate, a foundational step in a unified synthesis of protoilludane natural products.[2]

Materials:

  • Achiral precursor aldehyde

  • α,β-Unsaturated ester

  • N-Heterocyclic carbene (NHC) catalyst

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert gas atmosphere (e.g., argon, nitrogen)

Procedure:

  • To a solution of the NHC catalyst in anhydrous solvent under an inert atmosphere, add the achiral precursor aldehyde.

  • Cool the reaction mixture to the appropriate temperature (typically between -20 °C and room temperature).

  • Slowly add the α,β-unsaturated ester to the reaction mixture.

  • Stir the reaction at the specified temperature for the required duration (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the enantiomerically enriched cis-cyclopentane intermediate.

Characterization:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and stereochemistry.

  • High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess.

Protocol 2: Late-Stage Reductive Pinacol Coupling for Cyclobutane (B1203170) Ring Formation

This protocol outlines the formation of the characteristic cyclobutane ring of the protoilludane skeleton via a pinacol-type reductive coupling.[2]

Materials:

  • Diketone precursor

  • Low-valent vanadium or zinc reagent (e.g., VCl₃(THF)₃/Zn)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Inert gas atmosphere

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare the low-valent metal reagent according to established procedures.

  • Dissolve the diketone precursor in anhydrous solvent and add it to the freshly prepared solution of the low-valent metal reagent at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction carefully with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting cis-cyclobutane-diol by flash column chromatography.

Characterization:

  • NMR spectroscopy to confirm the formation of the diol and the stereochemistry of the cyclobutane ring.

  • HRMS for elemental composition confirmation.

  • X-ray crystallography can be used to unequivocally determine the stereochemistry of crystalline products.

Data Presentation

The biological activities of various protoilludane sesquiterpenoids are summarized in the table below. This data can guide the design of new this compound analogs with improved potency and selectivity.

CompoundBiological ActivityCell Line(s) / Organism(s)IC₅₀ / GI₅₀ / MIC (µM)
Armillaricin CytotoxicH460, MCF7, HT-29, CEM5.5, 4.8, 4.6, 5.8
Protoilludane Analog 75 CytotoxicHUVEC, MCF7, K-562, HCT-116, Jurkat, CCRF-CEM2.0, 15.4, 2.3, 10.69, 3.9, 8.91
Protoilludane Analog 76 CytotoxicHUVEC, MCF7, K-562, Jurkat5.3, 8.0, 5.0, 16.9
Protoilludane Analog 77 CytotoxicHUVEC, MCF7, K-562, HeLa5.1, 4.1, 4.1, 12.3
Protoilludane Aryl Ester 135 CytotoxicHL-60, SMMC-7721, A-549, MCF7, SW480, Jurkat, HeLa, K-56217.06, 17.77, 15.89, 14.10, 15.70, 10.4, 40.0, 38.9
Protoilludane Aryl Ester 136 CytotoxicHL-60, SMMC-7721, A-549, MCF7, SW48017.79, 20.90, 16.79, 16.49, 17.44
Protoilludane Aryl Ester 137 CytotoxicHL-60, SMMC-7721, A-549, MCF7, SW48014.50, 23.16, 18.41, 5.34, 10.77
Protoilludane Aryl Ester 140 CytotoxicHL-60, SMMC-7721, A-549, MCF7, SW48015.80, 19.42, 15.93, 19.22, 23.03
Phellinignin D CytotoxicHL-60, SMMC-7721, SW48021.1, 12.3, 13.9
Protoilludane Aryl Ester 212 CytotoxicHepG218.03 µg/mL
Epicoterpenes A-D Non-cytotoxicHL-60, A-549, SMMC-7721, MCF7, SW480> 40
5-O-acetyl-7,14-dihydroxy-protoilludanol Non-cytotoxicSK-BR-3, SMMC-7721, HL-60, PANC-1, A-549Not specified
Pasteurestins AntibacterialMannheimia haemolyticaStrong and selective activity

Mandatory Visualizations

Synthetic Workflow for Protoilludane Analogs

Synthetic_Workflow cluster_start Starting Materials cluster_core_synthesis Core Synthesis cluster_diversification Analog Synthesis Achiral Aldehyde Achiral Aldehyde NHC-Catalyzed Annulation NHC-Catalyzed Annulation Achiral Aldehyde->NHC-Catalyzed Annulation Unsaturated Ester Unsaturated Ester Unsaturated Ester->NHC-Catalyzed Annulation Cyclopentane Intermediate Cyclopentane Intermediate NHC-Catalyzed Annulation->Cyclopentane Intermediate Further Elaboration Further Elaboration Cyclopentane Intermediate->Further Elaboration Diketone Precursor Diketone Precursor Further Elaboration->Diketone Precursor Pinacol Coupling Pinacol Coupling Diketone Precursor->Pinacol Coupling Protoilludane Core Protoilludane Core Pinacol Coupling->Protoilludane Core Functional Group Interconversion Functional Group Interconversion Protoilludane Core->Functional Group Interconversion This compound Analogs This compound Analogs Functional Group Interconversion->this compound Analogs

Caption: General synthetic workflow for producing this compound analogs.

Putative Antifungal Mechanism of Action

While the precise molecular targets of this compound are still under investigation, many antifungal agents disrupt the fungal cell membrane. A plausible signaling pathway affected by this compound and its analogs could involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.

Antifungal_Mechanism Radulone_A_Analog This compound Analog Ergosterol_Biosynthesis_Enzyme Ergosterol Biosynthesis Enzyme (e.g., lanosterol 14α-demethylase) Radulone_A_Analog->Ergosterol_Biosynthesis_Enzyme Inhibition Ergosterol_Production Ergosterol Production Ergosterol_Biosynthesis_Enzyme->Ergosterol_Production Catalysis Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Production->Fungal_Cell_Membrane Maintenance Cell_Lysis Fungal Cell Lysis Fungal_Cell_Membrane->Cell_Lysis Disruption leads to

Caption: Hypothetical antifungal mechanism of this compound analogs.

References

Application Notes and Protocols for In Vitro Evaluation of Radulone A

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Radulone A is a protoilludane sesquiterpenoid, a class of natural products isolated from the wood-decomposing fungus Granulobasidium vellereum. While the direct in vitro effects of this compound on mammalian cells are not extensively documented, other protoilludane sesquiterpenoids derived from fungi have demonstrated significant biological activities, including cytotoxic and anticancer properties. This document provides a generalized framework for the in vitro evaluation of this compound, drawing upon established methodologies for the assessment of novel bioactive compounds. The protocols outlined herein are intended to serve as a starting point for researchers to investigate the potential of this compound in various cell-based assays.

Formulation and Handling

1. Solubility and Stock Solution Preparation:

The solubility of this compound in aqueous media is expected to be low. Therefore, a stock solution in an organic solvent is recommended.

  • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the preferred solvent for creating a high-concentration stock solution.

  • Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO. Store this stock solution at -20°C or -80°C for long-term stability.

  • Working Solutions: For cell culture experiments, dilute the stock solution in a complete cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiments.

Data Presentation: Hypothetical Cytotoxicity of Related Protoilludane Sesquiterpenoids

Due to the lack of specific data for this compound, the following table summarizes the reported cytotoxic activities of other protoilludane sesquiterpenoids against various human cancer cell lines. This data serves as a reference for designing concentration ranges for initial experiments with this compound.

Compound ClassCompound NameCell LineCancer TypeIC50 (µM)Reference
Protoilludane SesquiterpenoidArmillaricinH460Lung Cancer5.5A Review of Fungal Protoilludane Sesquiterpenoid Natural Products.[1]
Protoilludane SesquiterpenoidArmillaricinMCF7Breast Cancer4.8A Review of Fungal Protoilludane Sesquiterpenoid Natural Products.[1]
Protoilludane SesquiterpenoidArmillaricinHT-29Colon Cancer4.6A Review of Fungal Protoilludane Sesquiterpenoid Natural Products.[1]
Protoilludane SesquiterpenoidArmillaricinCEMLeukemia5.8A Review of Fungal Protoilludane Sesquiterpenoid Natural Products.[1]
Protoilludane SesquiterpenoidPhellinignin DHL-60Leukemia21.1Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020).[2]
Protoilludane SesquiterpenoidPhellinignin DSMMC-7721Liver Cancer12.3Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020).[2]
Protoilludane SesquiterpenoidPhellinignin DSW480Colon Cancer13.9Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020).[2]
Protoilludane Aryl EsterCompound 212HepG2Liver Cancer18.03 µg/mLSesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020).[2]
Protoilludane-type SesquiterpeneCompound 6HL-60Leukemia15.80Protoilludane-type Sesquiterpenoids from Armillaria sp. by Co-culture with the Endophytic Fungus Epicoccumsp. associated with Gastrodia elata.[3]
Protoilludane-type SesquiterpeneCompound 6A549Lung Cancer23.03Protoilludane-type Sesquiterpenoids from Armillaria sp. by Co-culture with the Endophytic Fungus Epicoccumsp. associated with Gastrodia elata.[3]
Protoilludane-type SesquiterpeneCompound 6MCF-7Breast Cancer19.55Protoilludane-type Sesquiterpenoids from Armillaria sp. by Co-culture with the Endophytic Fungus Epicoccumsp. associated with Gastrodia elata.[3]
Protoilludane-type SesquiterpeneCompound 6SMMC-7721Liver Cancer17.34Protoilludane-type Sesquiterpenoids from Armillaria sp. by Co-culture with the Endophytic Fungus Epicoccumsp. associated with Gastrodia elata.[3]
Protoilludane-type SesquiterpeneCompound 6SW480Colon Cancer16.92Protoilludane-type Sesquiterpenoids from Armillaria sp. by Co-culture with the Endophytic Fungus Epicoccumsp. associated with Gastrodia elata.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a selected cell line.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Selected mammalian cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals completely.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_radulone Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_radulone->treat_cells incubate_24_72h Incubate (24-72h) treat_cells->incubate_24_72h add_mtt Add MTT Solution incubate_24_72h->add_mtt incubate_2_4h Incubate (2-4h) add_mtt->incubate_2_4h solubilize Solubilize Formazan incubate_2_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Selected mammalian cell line

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include vehicle-treated and untreated controls.

  • Cell Harvesting:

    • After treatment, collect both adherent and floating cells.

    • For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

    • The cell populations will be distinguished as:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Apoptosis_Assay_Workflow cluster_prep Cell Preparation and Treatment cluster_harvest Cell Harvesting cluster_stain Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate treat_cells Treat with this compound (IC50) seed_cells->treat_cells collect_cells Collect Adherent & Floating Cells treat_cells->collect_cells wash_cells Wash with PBS collect_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend stain_annexin_pi Stain with Annexin V-FITC & PI resuspend->stain_annexin_pi incubate_dark Incubate in Dark stain_annexin_pi->incubate_dark analyze_flow Analyze by Flow Cytometry incubate_dark->analyze_flow quantify_apoptosis Quantify Apoptotic Populations analyze_flow->quantify_apoptosis

Workflow for Apoptosis Detection by Flow Cytometry.

Hypothetical Signaling Pathway Modulation by this compound

Based on the activities of other natural products, this compound may potentially modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. The following diagram illustrates a hypothetical mechanism of action where this compound induces apoptosis by inhibiting these pro-survival pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Mitochondrion receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras radulone This compound radulone->pi3k Inhibition radulone->ras Inhibition akt Akt pi3k->akt bad Bad akt->bad bcl2 Bcl-2 bad->bcl2 apoptosis Apoptosis bcl2->apoptosis raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

References

Determining the Minimum Inhibitory Concentration (MIC) of Radulone A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radulone A, a novel natural product, has demonstrated potential antimicrobial properties. Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its efficacy and potential as a future therapeutic agent. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] This document provides detailed protocols for determining the MIC of this compound using standardized methods, including broth microdilution and agar (B569324) dilution, which are widely accepted for evaluating new antimicrobial agents.[1][3] Adherence to established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial for obtaining accurate and reproducible results.[4][5]

Key Concepts

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specified incubation period under controlled conditions.[2][3]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is typically determined as a follow-up to the MIC assay.[2]

  • Quality Control (QC): The use of reference strains with known MIC values to ensure the accuracy and reproducibility of the testing method.[6]

Experimental Protocols

Two primary methods are recommended for determining the MIC of this compound: broth microdilution and agar dilution.[1][7][8] The choice of method may depend on the specific characteristics of this compound and the resources available.

Protocol 1: Broth Microdilution Assay

This method is often preferred due to its efficiency and lower consumption of reagents.[1][3] It involves a serial dilution of this compound in a liquid growth medium in a 96-well microtiter plate.[9]

Materials:

  • This compound stock solution (of known concentration, dissolved in an appropriate solvent like DMSO)

  • Test microorganism(s) (e.g., ATCC reference strains)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium[9]

  • Sterile 96-well microtiter plates (U- or flat-bottom)[9]

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for inoculum standardization)

  • Multichannel pipette

  • Incubator (35 ± 2°C)[2]

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound at a concentration at least ten times the highest desired test concentration.

    • In a 96-well plate, add 100 µL of sterile broth to all wells except for the first column.[2]

    • Add 200 µL of the this compound working solution to the wells in the first column.

    • Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[2]

    • Column 11 will serve as the growth control (broth and inoculum only), and column 12 will be the sterility control (broth only).[10]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] A spectrophotometer can be used for more accurate standardization.

    • Dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[8][9]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control wells. The final volume in each well will be 200 µL.[2]

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1][2]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.[9]

    • The growth control well (Column 11) should be turbid, and the sterility control well (Column 12) should remain clear.

    • Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.[9]

    • For natural products that may have color, a viability indicator such as resazurin (B115843) can be added after incubation to aid in determining the MIC.[11][12]

Protocol 2: Agar Dilution Assay

This method involves incorporating this compound into an agar medium, which is then inoculated with the test microorganisms.[1][7]

Materials:

  • This compound stock solution

  • Test microorganism(s)

  • Mueller-Hinton Agar (MHA) or other appropriate agar medium[2]

  • Sterile petri dishes

  • Sterile test tubes

  • Spectrophotometer

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35 ± 2°C)[2]

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of twofold dilutions of this compound in a suitable solvent.

    • For each concentration, add a specific volume of the this compound solution to molten and cooled (45-50°C) MHA. For example, add 2 mL of a 10x concentrated solution to 18 mL of molten agar.[2]

    • Mix thoroughly and pour the agar into sterile petri dishes. Allow the agar to solidify completely.

    • Prepare a control plate containing no this compound.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[2]

  • Inoculation and Incubation:

    • Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspensions.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.[2]

  • Reading and Interpreting Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.

Data Presentation

The results of the MIC determination for this compound should be summarized in a clear and structured table.

MicroorganismATCC Strain No.This compound MIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureus29213[Insert Value][Insert QC Range]
Escherichia coli25922[Insert Value][Insert QC Range]
Pseudomonas aeruginosa27853[Insert Value][Insert QC Range]
Enterococcus faecalis29212[Insert Value][Insert QC Range]
Candida albicans90028[Insert Value][Insert QC Range]

Note: The MIC values in this table are placeholders and should be replaced with experimental data.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for both the Broth Microdilution and Agar Dilution methods for determining the MIC of this compound.

MIC_Determination_Workflow cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution stock This compound Stock Solution serial_dilution_broth Serial Dilution in 96-well Plate stock->serial_dilution_broth serial_dilution_agar Incorporate into Molten Agar stock->serial_dilution_agar inoculum Standardized Inoculum (0.5 McFarland) inoculate_broth Inoculate Wells inoculum->inoculate_broth inoculate_agar Inoculate Plates inoculum->inoculate_agar incubate_broth Incubate (16-20h, 35°C) inoculate_broth->incubate_broth read_mic_broth Read MIC (Visual/Spectrophotometric) incubate_broth->read_mic_broth incubate_agar Incubate (16-20h, 35°C) inoculate_agar->incubate_agar read_mic_agar Read MIC incubate_agar->read_mic_agar

Caption: Workflow for MIC determination of this compound.

Considerations for Natural Products

When working with natural products such as this compound, certain factors require special attention:

  • Solubility: this compound may have limited solubility in aqueous media. A suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), may be required to prepare the stock solution. It is crucial to include a solvent control to ensure that the solvent itself does not inhibit microbial growth at the concentrations used.

  • Color: If this compound is colored, it may interfere with visual or spectrophotometric reading of the MIC in broth microdilution assays. In such cases, the use of a metabolic indicator dye like resazurin or iodonitrotetrazolium (B1214958) chloride (INT) is recommended to assess bacterial viability.[11][12]

  • Purity: The purity of the this compound sample should be known and reported, as impurities could affect the antimicrobial activity.

By following these detailed protocols and considering the unique properties of this compound, researchers can obtain reliable and reproducible MIC data, which is essential for advancing its development as a potential antimicrobial agent.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Radulone A Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Radulone A. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound and related protoilludane sesquiterpenes, ultimately aiming to improve reaction yields and efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in synthesizing this compound, a protoilludane sesquiterpene, revolve around the construction of its characteristic and sterically congested tricyclic 5/6/4-fused ring system. Key difficulties include:

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry at multiple chiral centers.

  • Cyclobutane (B1203170) Formation: Efficiently constructing the strained four-membered ring, often via photochemical [2+2] cycloaddition, which can be prone to low yields and side reactions.[1][2]

  • Ring System Assembly: Orchestrating the annulation of the cyclopentane (B165970) and cyclohexane (B81311) rings onto the cyclobutane core.

  • Functional Group Manipulation: Performing selective functional group interconversions on the complex tricyclic scaffold without compromising the integrity of the molecule.

Q2: What are the common strategies for constructing the protoilludane skeleton?

A2: Several strategies have been developed to synthesize the protoilludane framework. A prevalent and effective method involves a photochemical reaction cascade. This approach often utilizes an intramolecular [2+2] photocycloaddition to form the cyclobutane ring, followed by subsequent rearrangements to assemble the complete tricyclic core.[3][4] Alternative approaches might involve other types of cycloadditions or sequential ring-closing reactions.

Q3: My photochemical [2+2] cycloaddition step is giving a low yield. What are the potential causes and solutions?

A3: Low yields in photochemical [2+2] cycloadditions are a common issue. Consider the following troubleshooting points:

  • Inadequate Light Source: Ensure the wavelength of your UV lamp is appropriate for the chromophore in your starting material. The lamp's intensity and the reaction vessel's material (e.g., quartz vs. Pyrex) are also critical factors.

  • Oxygen Quenching: Dissolved oxygen can quench the excited state of your molecule, inhibiting the desired cycloaddition. It is crucial to thoroughly degas your solvent and reaction mixture prior to and during irradiation, typically by purging with an inert gas like argon or nitrogen.

  • Concentration Effects: The concentration of your substrate can significantly impact the outcome. At high concentrations, intermolecular reactions and polymerisation may compete with the desired intramolecular cycloaddition. Conversely, a solution that is too dilute may lead to a slow reaction rate. Experiment with a range of concentrations to find the optimal balance.

  • Solvent Choice: The polarity of the solvent can influence the stability of the excited state and the reaction pathway. Non-polar solvents are often preferred to minimize side reactions.

  • Side Reactions: Be aware of potential side reactions such as hydrogen abstraction or rearrangements. If these are prevalent, you may need to modify the substrate or the reaction conditions (e.g., temperature, addition of a triplet sensitizer).

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of this compound, with a focus on a photochemical-based approach similar to established protoilludane syntheses.

Problem Potential Cause Recommended Solution
Low yield of the tricyclic core after photochemical cascade Inefficient photochemical reaction.Optimize irradiation time and substrate concentration. Ensure the reaction is adequately shielded from ambient light before and after the intended irradiation period. Consider using a different solvent to enhance the quantum yield.
Decomposition of starting material or product.Monitor the reaction progress closely by TLC or GC-MS to avoid over-irradiation. Lowering the reaction temperature (if photochemistry allows) may reduce degradation.
Formation of multiple regioisomers during cycloaddition Lack of regiocontrol in the photochemical step.Modify the substrate to introduce steric or electronic directing groups that favor the formation of the desired regioisomer. The choice of solvent can also influence regioselectivity.
Poor diastereoselectivity in key bond-forming reactions Insufficient facial bias in the transition state.Employ chiral auxiliaries or catalysts to induce stereoselectivity. For reductions or additions, consider using bulkier reagents that can enhance facial discrimination.
Difficulty in purifying the final product Presence of closely related byproducts or stereoisomers.Optimize the final reaction step to minimize byproduct formation. Employ advanced purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC) if standard column chromatography is ineffective.
Incomplete conversion in a Grignard or organolithium addition step Inactive organometallic reagent.Ensure strictly anhydrous and anaerobic conditions. Use freshly prepared or titrated organometallic reagents. The presence of acidic protons in the substrate can quench the reagent; consider appropriate protection strategies.
Poor solubility of reactants.Use a co-solvent like THF to improve the solubility of the reactants. Gentle warming may also be beneficial, but monitor for potential side reactions.
Low yield in a dehydration step to form an alkene Unfavorable stereoelectronics for elimination.Choose a dehydration method that proceeds through a different mechanism (e.g., E1 vs. E2). For example, if acidic conditions are failing, consider using a reagent like Martin's sulfurane or the Burgess reagent.
Rearrangement of the carbocation intermediate (in E1 reactions).Use milder, non-acidic dehydration conditions that avoid the formation of a discrete carbocation.

Experimental Protocols

The following protocols are based on the successful total synthesis of Atlanticone C, a structurally related protoilludane, and can be adapted for the synthesis of this compound.[3][5]

Protocol 1: Photochemical Cascade for Tricyclic Core Synthesis

This protocol describes the key photochemical reaction to construct the protoilludane skeleton.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up & Purification start Dissolve indanone precursor in solvent degas Degas solution with Argon start->degas irradiate Irradiate with λ ≥ 350 nm UV lamp degas->irradiate monitor Monitor reaction by TLC irradiate->monitor Periodically concentrate Concentrate under reduced pressure monitor->concentrate Upon completion purify Purify by flash column chromatography concentrate->purify end end purify->end Obtain tricyclic photoproduct

Caption: Workflow for the photochemical cascade reaction.

Procedure:

  • Preparation: In a quartz reaction vessel, dissolve the indanone precursor (1.0 eq) in an appropriate solvent (e.g., methanol) to a concentration of approximately 0.01 M.

  • Degassing: Purge the solution with a gentle stream of argon for 30 minutes to remove dissolved oxygen.

  • Irradiation: While maintaining an argon atmosphere and stirring, irradiate the solution with a high-pressure mercury lamp fitted with a filter to allow transmission of light with λ ≥ 350 nm. The reaction is typically carried out at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 5-6 hours).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the tricyclic photoproduct.

Yield Data Comparison:

PrecursorProductReported Yield
Substituted IndanoneTricyclic Protoilludane Core~60%[3]
Protocol 2: Diastereoselective Reduction of a Ketone

This protocol details a representative reduction step to establish a key stereocenter.

Logical Relationship Diagram:

G ketone Tricyclic Ketone reduction Reduction ketone->reduction alcohol Diastereomeric Alcohols reduction->alcohol separation Chromatographic Separation alcohol->separation desired_isomer Desired Diastereomer separation->desired_isomer

Caption: Stereocenter formation and purification logic.

Procedure:

  • Preparation: To a solution of the tricyclic ketone (1.0 eq) in a suitable solvent (e.g., a mixture of CHCl₃ and THF) at -40 °C under an argon atmosphere, add catecholborane (1.5 eq).

  • Addition: After stirring for 10 minutes, add acetic acid (2.0 eq).

  • Reaction: Stir the reaction mixture at -40 °C and monitor by TLC.

  • Quenching and Work-up: Once the starting material is consumed, carefully quench the reaction by the addition of a saturated aqueous solution of sodium acetate. Allow the mixture to warm to room temperature and stir for several hours. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to separate the diastereomeric alcohols.

Yield Data Comparison:

SubstrateProductReported YieldDiastereomeric Ratio
Tricyclic Hydrazone IntermediateReduced Product92%[6]>20:1

By following these guidelines and protocols, researchers can better navigate the complexities of this compound synthesis and optimize their experimental outcomes.

References

Radulone A solubility in DMSO, methanol, and ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Radulone A. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols related to the solubility of this compound in common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO, methanol, and ethanol?

Q2: Are there any known issues when dissolving this compound?

A2: Specific dissolution issues for this compound are not widely reported. However, as with many organic compounds, problems such as slow dissolution or the formation of precipitates can occur. These issues are often related to the purity of the compound, the quality of the solvent, temperature, and the concentration of the solution.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, it is recommended to start by dissolving a small, accurately weighed amount of this compound in a minimal volume of the desired solvent (DMSO, methanol, or ethanol). Gentle warming and vortexing can aid in dissolution. Once fully dissolved, the solution can be brought to the final desired concentration by adding more solvent.

Q4: What is the known biological activity of this compound?

A4: this compound, a sesquiterpene fungal metabolite, exhibits a range of biological activities. It has been shown to be active against several bacterial strains and can inhibit the aggregation of human platelets induced by various agonists. Additionally, it has demonstrated cytotoxic effects in different cancer cell lines.

Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table summarizes the qualitative solubility information. Researchers should experimentally determine the precise solubility for their specific experimental conditions.

SolventQualitative Solubility
DMSOSoluble
MethanolSoluble
EthanolSoluble

Troubleshooting Guide

IssuePossible CauseSuggested Solution
This compound is not dissolving - Insufficient solvent volume- Low temperature- Compound purity issues- Gradually add more solvent while vortexing.- Gently warm the solution (e.g., in a 37°C water bath).- Ensure the compound and solvent are of high purity.
Precipitate forms after a while - Solution is supersaturated- Change in temperature- Solvent evaporation- Prepare a fresh solution at a slightly lower concentration.- Store the solution at a constant temperature.- Ensure the storage container is tightly sealed.
Solution appears cloudy - Presence of insoluble impurities- Incomplete dissolution- Filter the solution through a 0.22 µm syringe filter.- Increase sonication or vortexing time.

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol provides a general method for quickly assessing the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent (DMSO, methanol, or ethanol)

  • Vortex mixer

  • Small glass vials

Procedure:

  • Weigh approximately 1 mg of this compound and place it into a clean, dry glass vial.

  • Add 100 µL of the solvent to the vial.

  • Vortex the vial vigorously for 30 seconds.

  • Visually inspect the solution for any undissolved particles.

  • If the compound has completely dissolved, it is considered soluble at that concentration (in this case, 10 mg/mL).

  • If undissolved particles remain, add another 100 µL of solvent and repeat the vortexing and inspection steps. Continue this process until the compound fully dissolves to estimate the approximate solubility.

Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Analysis weigh Weigh this compound add_solvent Add Solvent weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex observe Visually Inspect vortex->observe dissolved Completely Dissolved? observe->dissolved record Record as Soluble dissolved->record Yes add_more Add More Solvent dissolved->add_more No add_more->vortex

A simple workflow for determining the qualitative solubility of this compound.

Signaling Pathway

This compound has been reported to inhibit platelet aggregation. The following diagram illustrates a simplified signaling pathway involved in collagen-induced platelet activation, which involves key mediators like Phospholipase C (PLC) and Protein Kinase C (PKC), leading to platelet aggregation. This compound may exert its inhibitory effects by interfering with one or more steps in this cascade.

G cluster_0 Platelet Surface cluster_1 Intracellular Signaling Cascade cluster_2 Platelet Response Collagen Collagen GPVI GPVI Receptor Collagen->GPVI PLC Phospholipase C (PLC) Activation GPVI->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Granule Granule Secretion Ca_PKC->Granule Aggregation Platelet Aggregation Granule->Aggregation RaduloneA This compound (Inhibition) RaduloneA->Aggregation

Simplified pathway of collagen-induced platelet aggregation, a potential target of this compound.

Overcoming stability issues of Radulone A in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Radulone A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common stability issues encountered when working with this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide insights and practical guidance based on the known properties of sesquiterpenoid lactones, the chemical class to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?

A1: Loss of activity is a strong indicator of chemical degradation. This compound, as a sesquiterpenoid lactone, is susceptible to degradation under various conditions. The primary factors influencing its stability in solution are pH, temperature, and light exposure. For instance, many sesquiterpene lactones are unstable at neutral to alkaline pH and at elevated temperatures.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For initial solubilization, high-purity, anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or methanol (B129727) are recommended. However, it is crucial to be aware that some alcoholic solvents like ethanol can react with sesquiterpenoid lactones over time, leading to the formation of adducts. For long-term storage, DMSO is often preferred. Always use the stock solution in your experimental medium at the lowest possible final solvent concentration to minimize solvent-induced effects and potential precipitation.

Q3: How should I store my this compound solutions to ensure maximum stability?

A3: this compound solutions should be stored under the following conditions to maximize shelf-life:

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (days to a week), 2-8°C may be acceptable, but stability should be verified.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation can be a significant issue for compounds with UV-absorbing functional groups.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes.

Q4: I am observing inconsistencies in my experimental results. Could this be related to this compound stability?

A4: Yes, inconsistent results are a common consequence of compound instability. If this compound degrades during the course of an experiment, its effective concentration will decrease, leading to variability in the observed biological or chemical effects. It is advisable to prepare fresh dilutions from a properly stored stock solution for each experiment. If an experiment runs for an extended period, the stability of this compound in the experimental medium at the incubation temperature should be assessed.

Q5: Are there any specific pH conditions I should be aware of when working with this compound?

A5: Yes, pH is a critical factor. Sesquiterpenoid lactones are generally more stable in acidic conditions and tend to degrade in neutral or alkaline solutions.[1] If your experimental buffer is at a neutral or alkaline pH, you may experience significant degradation of this compound, especially at 37°C. Consider performing a preliminary stability test of this compound in your specific experimental buffer.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Aqueous Buffer
  • Symptom: A significant decrease in the expected biological activity or a diminishing peak on HPLC analysis of a sample in aqueous buffer over a few hours.

  • Potential Cause: Hydrolysis or other degradation pathways accelerated by the pH and temperature of the aqueous medium. Sesquiterpene lactones with certain side chains have been shown to be unstable at pH 7.4 and 37°C.[1]

  • Troubleshooting Steps:

    • Assess pH and Temperature Effects: Perform a time-course experiment to quantify the stability of this compound in your specific buffer. Analyze samples at different time points using a validated analytical method like HPLC.

    • Adjust pH if Possible: If your experiment allows, consider using a buffer with a slightly acidic pH (e.g., pH 5.5-6.5) to improve stability.[1]

    • Minimize Incubation Time: Redesign your experiment to minimize the time this compound is incubated in the aqueous buffer.

    • Fresh Preparations: Always prepare fresh dilutions of this compound in the aqueous buffer immediately before use.

Issue 2: Precipitate Formation Upon Dilution
  • Symptom: A visible precipitate forms when the this compound stock solution (in an organic solvent) is diluted into an aqueous experimental medium.

  • Potential Cause: Poor aqueous solubility of this compound. The concentration of the compound may have exceeded its solubility limit in the final aqueous medium.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Test lower final concentrations of this compound in your experiment.

    • Increase Solvent Concentration (with caution): Slightly increasing the percentage of the organic solvent (e.g., DMSO) in the final solution may improve solubility. However, be mindful of the solvent's potential effects on your experimental system (a solvent tolerance control is essential).

    • Use a Surfactant: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80) can help to maintain the solubility of hydrophobic compounds. This must be validated for compatibility with your assay.

    • Sonication: Gentle sonication of the solution after dilution may help to dissolve small amounts of precipitate.

Quantitative Data on Sesquiterpenoid Lactone Stability

Table 1: Stability of Sesquiterpenoid Lactones at Different pH and Temperatures over 96 Hours

Compound TypepHTemperature (°C)Stability after 96 hours
Sesquiterpene lactone with side chain5.525Stable
5.537Stable
7.425Degradation observed
7.437Significant degradation (loss of side chain)[1]
Sesquiterpene lactone without side chain5.525Stable
5.537Stable
7.425Stable[1]
7.437Stable[1]

Table 2: UV Degradation Kinetics of Lactucin (a Sesquiterpene Lactone)

ParameterValueConditions
Reaction OrderPseudo-first-orderUV irradiation in aqueous solution
Half-life (t½)~45 minutesTemperature independent (293-313 K)[2]
Major Degradation ProductAddition of a water molecule across a double bond[2]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Solution via HPLC

This protocol provides a framework for determining the stability of this compound under specific experimental conditions.

1. Materials:

  • This compound

  • High-purity solvents (e.g., DMSO, methanol, acetonitrile)

  • Your experimental buffer (e.g., PBS, cell culture medium)

  • HPLC system with a suitable detector (e.g., UV-Vis or DAD)

  • C18 reverse-phase HPLC column

2. Method:

  • Prepare a Stock Solution: Accurately weigh this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).

  • Develop an HPLC Method:

    • Establish an HPLC method that provides a sharp, well-resolved peak for this compound. A reverse-phase C18 column is a good starting point.

    • The mobile phase will likely be a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, possibly with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Determine the optimal detection wavelength by acquiring a UV spectrum of this compound.

  • Prepare Stability Samples:

    • Dilute the this compound stock solution into your experimental buffer to the final working concentration.

    • Divide the solution into several aliquots in appropriate vials.

  • Incubate and Sample:

    • Incubate the vials under the conditions you wish to test (e.g., 37°C in a cell culture incubator).

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot.

    • Immediately stop any further degradation by either freezing the sample at -80°C or by adding an equal volume of cold organic solvent (e.g., methanol) to precipitate proteins and stabilize the compound.

  • HPLC Analysis:

    • Analyze all samples by HPLC.

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at time zero.

    • Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) samples Dilute Stock into Experimental Buffer stock->samples incubate Incubate at Desired Conditions (e.g., 37°C) samples->incubate sampling Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling quench Quench Degradation (e.g., Freeze or add Methanol) sampling->quench hplc Analyze Samples by HPLC quench->hplc data Quantify Peak Area and Calculate % Remaining hplc->data troubleshooting_logic cluster_yes cluster_no start Inconsistent Experimental Results Observed check_stability Is this compound stable in your experimental conditions? start->check_stability other_factors Investigate other experimental variables (e.g., cell viability, reagent consistency). check_stability->other_factors  Yes degradation Degradation is likely occurring. check_stability->degradation  No / Unsure action1 Modify experimental conditions: - Lower pH if possible - Reduce incubation time degradation->action1 action2 Prepare fresh solutions immediately before use degradation->action2 action3 Perform stability assay (see Protocol 1) degradation->action3 signaling_pathway cluster_pathway Hypothetical Signaling Pathway RaduloneA This compound NFkB_Inhibitor Inhibition of NF-κB Pathway RaduloneA->NFkB_Inhibitor (Potential MoA) ROS Induction of Reactive Oxygen Species (ROS) RaduloneA->ROS (Potential MoA) Apoptosis Apoptosis NFkB_Inhibitor->Apoptosis Inflammation Decreased Inflammation NFkB_Inhibitor->Inflammation ROS->Apoptosis

References

Troubleshooting Radulone A Crystallization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the crystallization of Radulone A. The following sections offer solutions to common problems, detailed experimental protocols, and visualizations of key processes to facilitate successful crystallization.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is not dissolving. What should I do?

Potential Causes:

  • Incorrect Solvent Choice: this compound, a sesquiterpenoid, is likely to have limited solubility in highly polar solvents like water.

  • Insufficient Solvent Volume: The amount of solvent may be inadequate to dissolve the quantity of this compound.

  • Low Temperature: The solubility of most compounds, including this compound, generally increases with temperature.[1][2]

  • Sample Purity: Impurities can sometimes affect the solubility characteristics of the primary compound.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of small amounts of this compound in a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate (B1210297), acetone, methanol, dichloromethane).

  • Increase Solvent Volume: Gradually add more of the selected solvent until the sample dissolves. Be mindful that excessive solvent may make it difficult to achieve the supersaturation required for crystallization.

  • Gentle Heating: Carefully warm the solution to increase the solubility of this compound. Avoid excessive heat, which could lead to decomposition.

  • Sonication: Use a sonicator to aid in the dissolution process, particularly for stubborn particles.

  • Purity Check: If solubility issues persist, consider re-purifying your this compound sample using techniques like chromatography.

Q2: I'm observing an oil or amorphous precipitate instead of crystals. How can I resolve this?

Potential Causes:

  • High Supersaturation: The concentration of this compound in the solution is too high, leading to rapid precipitation rather than ordered crystal growth.[3]

  • Rapid Cooling or Evaporation: Fast changes in temperature or solvent volume can shock the system, favoring the formation of an oil or amorphous solid over crystals.[4]

  • Impure Sample: The presence of impurities can inhibit the formation of a crystal lattice.[5][6]

  • Inappropriate Solvent System: The chosen solvent may not be conducive to crystal formation for this compound.

Troubleshooting Steps:

  • Reduce Concentration: Start with a more dilute solution of this compound.

  • Slow Down the Process:

    • For cooling crystallization, reduce the rate of temperature decrease. Placing the crystallization vessel in an insulated container within a refrigerator can help.[7]

    • For evaporation crystallization, cover the vessel with parafilm and poke only a few small holes to slow down the rate of solvent evaporation.[7]

  • Use a Co-solvent (Anti-solvent): Dissolve this compound in a "good" solvent where it is highly soluble, and then slowly introduce a "poor" solvent (anti-solvent) in which it is less soluble. This can be done through slow liquid-phase diffusion or vapor diffusion.[8][9]

  • Seeding: Introduce a tiny, well-formed crystal of this compound (if available) into the supersaturated solution to encourage ordered growth.[7]

Q3: The crystals I've obtained are very small or needle-like. How can I grow larger, single crystals?

Potential Causes:

  • High Nucleation Rate: Too many nucleation sites are forming, leading to a large number of small crystals instead of a few large ones.[7]

  • Rapid Crystal Growth: The crystals are growing too quickly, which can result in poor quality and small size.[4]

  • Suboptimal Solvent or Temperature: The conditions are not ideal for promoting the growth of larger crystals.

Troubleshooting Steps:

  • Optimize Supersaturation: Aim for a solution that is only slightly supersaturated. This reduces the rate of nucleation.

  • Slower Crystallization: Further slow down the cooling or evaporation rate to give the molecules more time to arrange themselves into a larger, more ordered lattice.

  • Temperature Optimization: Experiment with different crystallization temperatures. Sometimes, maintaining a constant, slightly elevated temperature can improve crystal quality.[5]

  • Vary the Solvent System: Try different solvents or solvent mixtures, as outlined in the data table below. The solvent can influence the crystal habit.

  • Microseeding: If you have small crystals, you can use them to seed a new, slightly supersaturated solution. This can promote the growth of larger crystals from the existing seeds.

Data Presentation: Hypothetical Solvent Systems for this compound Crystallization

The following table presents a summary of potential solvent systems and conditions for the crystallization of this compound. This data is illustrative and should be adapted based on experimental observations.

TrialSolvent System (v/v)Temperature (°C)MethodObserved Outcome
1Acetone4Slow EvaporationAmorphous Precipitate
2Ethyl Acetate/Hexane (1:3)4Vapor DiffusionSmall Needles
3Dichloromethane/Methanol (1:1)20 (Room Temp)Slow EvaporationOily Film
4Toluene4Slow CoolingMicrocrystals
5Ethyl Acetate/Hexane (1:4)4Vapor DiffusionSingle, block-like crystals
6Acetone/Water (9:1)20 (Room Temp)Slow EvaporationFine Powder

Experimental Protocols

Protocol 1: Vapor Diffusion for this compound Crystallization

This protocol is based on Trial 5 from the table above and is a common method for obtaining high-quality single crystals.

Materials:

  • Purified this compound

  • Ethyl acetate (good solvent)

  • Hexane (poor solvent/anti-solvent)

  • Small vial (e.g., 0.5 mL)

  • Larger jar or beaker with a tight-fitting lid (e.g., 20 mL)

  • Syringe and needle

Methodology:

  • Prepare a concentrated solution of this compound in ethyl acetate. Ensure the compound is fully dissolved.

  • Filter the solution through a syringe filter (0.22 µm) into the small vial to remove any particulate matter.

  • Pour a small amount (e.g., 2-3 mL) of the poor solvent, hexane, into the larger jar.

  • Carefully place the small vial containing the this compound solution inside the larger jar. Do not allow the solvents to mix directly.

  • Seal the larger jar tightly.

  • Over time, the vapor from the hexane will slowly diffuse into the ethyl acetate solution in the small vial.

  • This diffusion reduces the overall solubility of this compound in the mixed solvent system, leading to a gradual increase in supersaturation and, ideally, the growth of single crystals.

  • Place the sealed jar in a location with a stable temperature (e.g., a 4°C refrigerator) and minimal vibrations.

  • Monitor for crystal growth over several days to weeks.

Mandatory Visualizations

G Troubleshooting Workflow for this compound Crystallization cluster_troubleshoot_oil Troubleshooting Oil/Precipitate cluster_troubleshoot_small Troubleshooting Small Crystals start Start Crystallization Experiment check_crystals Crystal Formation? start->check_crystals outcome_oil Outcome: Oil or Amorphous Precipitate check_crystals->outcome_oil No outcome_small Outcome: Small or Poor Quality Crystals check_crystals->outcome_small Yes, but poor outcome_success Outcome: Good Quality Single Crystals check_crystals->outcome_success Yes, good ts_oil_1 Reduce Concentration outcome_oil->ts_oil_1 ts_small_1 Fine-tune Supersaturation outcome_small->ts_small_1 ts_oil_2 Slow Down Cooling/ Evaporation Rate ts_oil_3 Change Solvent System ts_oil_3->start Retry ts_small_2 Further Slow Down Crystallization Rate ts_small_3 Try Seeding ts_small_3->start Retry

Caption: Troubleshooting workflow for this compound crystallization.

G Key Parameters in Crystallization cluster_conditions Controlling Factors solubility Solubility supersaturation Supersaturation solubility->supersaturation inversely related to supersaturation level nucleation Nucleation supersaturation->nucleation growth Crystal Growth supersaturation->growth nucleation->growth provides sites for temperature Temperature temperature->solubility concentration Concentration concentration->supersaturation solvent Solvent System solvent->solubility

Caption: Relationship between key crystallization parameters.

References

Technical Support Center: Optimizing Radulone A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Radulone A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data summaries to facilitate a smooth and efficient synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for the stilbene (B7821643) core of this compound?

A1: The synthesis of the stilbene moiety, a central feature of this compound, is typically achieved through well-established olefination reactions. The most common and effective methods include the Wittig reaction and the Heck reaction. The choice between these methods often depends on the availability of starting materials, desired stereoselectivity (E/Z isomer), and functional group tolerance.

Q2: I am observing a mixture of E and Z isomers in my olefination step. How can I improve the stereoselectivity for the desired E-isomer of the stilbene core?

A2: Achieving high E-selectivity in stilbene synthesis is a common challenge. For Wittig-type reactions, using stabilized ylides (e.g., those with adjacent electron-withdrawing groups) generally favors the formation of the thermodynamically more stable E-alkene. The Horner-Wadsworth-Emmons (HWE) modification of the Wittig reaction is particularly effective in this regard. For Heck reactions, the choice of catalyst, ligands, and reaction conditions can significantly influence the E/Z ratio. In many cases, the Heck reaction inherently provides good selectivity for the trans (E) product.

Q3: What are the key challenges in the final cyclization step to form the dihydrobenzoxepine ring of this compound?

A3: A known synthetic route to this compound utilizes an intramolecular Mitsunobu reaction to form the seven-membered dihydrobenzoxepine ring. Key challenges in this step can include competing intermolecular reactions, difficulty in achieving high yields due to ring strain, and potential side reactions related to the sensitive functional groups present in the precursor. Careful control of reaction conditions, including temperature, addition rates of reagents, and the choice of phosphine (B1218219) and azodicarboxylate reagents, is crucial for success.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, broken down by key reaction stages.

Stage 1: Synthesis of the Stilbene Core (via Wittig or Heck Reaction)
Problem Potential Cause(s) Troubleshooting Suggestions
Low or no product formation in Wittig reaction. 1. Incomplete ylide formation. 2. Ylide is unstable and decomposes. 3. Aldehyde or ketone starting material is unreactive or sterically hindered. 4. Impure reagents or solvents.1. Ensure the use of a sufficiently strong base (e.g., n-BuLi, NaH, KHMDS) and anhydrous conditions for ylide generation. 2. Generate and use the ylide at low temperatures (e.g., -78 °C to 0 °C) if it is unstable. 3. Consider using a more reactive aldehyde or ketone if possible. For hindered substrates, a longer reaction time or higher temperature may be necessary. The Horner-Wadsworth-Emmons modification may be more effective. 4. Use freshly distilled or anhydrous solvents and high-purity reagents.
Low yield in Heck reaction. 1. Catalyst deactivation. 2. Incorrect palladium source or ligand. 3. Suboptimal base or solvent. 4. Poor quality of aryl halide or alkene.1. Ensure inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. 2. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, P(o-tol)₃) to find the optimal combination for your specific substrates. 3. Triethylamine, potassium carbonate, or sodium acetate (B1210297) are common bases. Aprotic polar solvents like DMF or acetonitrile (B52724) are often effective. 4. Purify starting materials before use. Aryl iodides are typically more reactive than bromides or chlorides.
Formation of significant side products (e.g., homocoupling of aryl halide in Heck reaction). 1. Incorrect reaction stoichiometry. 2. Suboptimal reaction temperature.1. Use a slight excess of the alkene component. 2. Optimize the reaction temperature; sometimes a lower temperature can minimize side reactions, albeit at the cost of a longer reaction time.
Stage 2: Intramolecular Cyclization (via Mitsunobu Reaction)
Problem Potential Cause(s) Troubleshooting Suggestions
Low yield of the cyclized product (this compound). 1. Competing intermolecular reaction. 2. Steric hindrance impeding cyclization. 3. Degradation of starting material or product under reaction conditions.1. Employ high-dilution conditions to favor the intramolecular reaction. This can be achieved by slow addition of the substrate to the reaction mixture containing the Mitsunobu reagents. 2. The seven-membered ring formation can be challenging. Ensure optimal reaction temperature and consider screening different phosphines (e.g., PPh₃, PBu₃) and azodicarboxylates (e.g., DEAD, DIAD). 3. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and prevent product degradation.
Formation of an intermolecular ether or ester dimer. High concentration of the starting material.As mentioned above, use high-dilution techniques. The concentration of the substrate should be kept low throughout the reaction.
No reaction or incomplete conversion. 1. Insufficiently reactive alcohol or nucleophile. 2. Deactivated Mitsunobu reagents.1. Ensure the phenolic hydroxyl and the terminal hydroxyl of the prenyl group are correctly positioned for cyclization. 2. Use fresh, high-quality DEAD or DIAD, as they can decompose upon storage. Ensure anhydrous conditions, as water can quench the reaction intermediates.

Experimental Protocols

A detailed experimental protocol for the total synthesis of this compound is crucial for reproducibility. While a specific, step-by-step protocol for the entire synthesis is not publicly available in a single document, a key strategic step has been reported in the literature. The following provides a generalized procedure for the critical intramolecular Mitsunobu cyclization based on the work of Yamaguchi and co-workers.

Key Step: Intramolecular Mitsunobu Cyclization to form the Dihydrobenzoxepine Ring

  • Precursor: A 2-prenylphenol derivative with a terminal hydroxyl group on the prenyl chain.

  • Reagents:

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Generalized Procedure:

    • A solution of the 2-prenylphenol precursor in a large volume of anhydrous solvent is prepared.

    • To a separate flask containing a stirred solution of PPh₃ and DIAD (or DEAD) in the same anhydrous solvent at a controlled temperature (often 0 °C to room temperature), the solution of the precursor is added dropwise over an extended period (e.g., several hours) using a syringe pump. This high-dilution technique is critical to favor the intramolecular cyclization over intermolecular side reactions.

    • After the addition is complete, the reaction is stirred for an additional period until completion, as monitored by an appropriate technique (e.g., TLC or LC-MS).

    • The reaction is quenched, and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography to isolate this compound.

Data Presentation

The following tables summarize typical reaction conditions that can be used as a starting point for the optimization of the key steps in this compound synthesis.

Table 1: General Conditions for Wittig-type Olefination for Stilbene Synthesis

ParameterCondition
Phosphonium Salt Benzyltriphenylphosphonium halide
Base n-Butyllithium, Sodium hydride, Potassium tert-butoxide
Solvent Tetrahydrofuran (THF), Dimethyl sulfoxide (B87167) (DMSO)
Temperature -78 °C to room temperature
Aldehyde/Ketone Substituted benzaldehyde

Table 2: General Conditions for Heck Reaction for Stilbene Synthesis

ParameterCondition
Aryl Halide Substituted aryl iodide or bromide
Alkene Styrene derivative
Catalyst Palladium(II) acetate (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃)
Base Triethylamine (Et₃N), Potassium carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)
Temperature 80 - 120 °C

Visualizations

Experimental Workflow for this compound Synthesis

RaduloneA_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_reactions Key Reactions cluster_final Final Product A Substituted Phenol R1 Prenylation A->R1 B Prenyl Halide B->R1 C Aryl Halide R2 Olefination (Wittig/Heck) C->R2 D Styrene Derivative D->R2 E 2-Prenylphenol Precursor R3 Coupling E->R3 F Stilbene Core F->R3 R1->E R2->F R4 Intramolecular Mitsunobu Cyclization R3->R4 G This compound R4->G

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in Intramolecular Mitsunobu Cyclization

Mitsunobu_Troubleshooting Start Low Yield in Intramolecular Mitsunobu Check_Concentration Is high dilution being used? Start->Check_Concentration Implement_High_Dilution Implement slow addition of substrate Check_Concentration->Implement_High_Dilution No Check_Reagents Are Mitsunobu reagents (DEAD/DIAD) fresh? Check_Concentration->Check_Reagents Yes Implement_High_Dilution->Check_Reagents Outcome_Improved Yield Improved Implement_High_Dilution->Outcome_Improved Use_Fresh_Reagents Use fresh/purified DEAD or DIAD Check_Reagents->Use_Fresh_Reagents No Check_Purity Are starting materials pure and anhydrous? Check_Reagents->Check_Purity Yes Use_Fresh_Reagents->Check_Purity Use_Fresh_Reagents->Outcome_Improved Check_Conditions Optimize temperature and reaction time Check_Conditions->Outcome_Improved Check_Purity->Check_Conditions Yes Purify_Reactants Purify precursor and use anhydrous solvent Check_Purity->Purify_Reactants No Purify_Reactants->Check_Conditions Purify_Reactants->Outcome_Improved Outcome_Not_Improved Further investigation needed Outcome_Improved->Outcome_Not_Improved

Caption: A decision tree for troubleshooting low yields in the Mitsunobu cyclization step.

Technical Support Center: Enhancing Cell Permeability of Radulone A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Radulone A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of this promising natural product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vitro experiments with this compound are showing inconsistent or lower than expected activity. Could this be related to poor cell permeability?

A1: Yes, inconsistent or low efficacy in cell-based assays is a common consequence of poor cell permeability. This compound, as a sesquiterpene, possesses physicochemical properties that may hinder its efficient transport across the cell membrane. To confirm if permeability is the issue, consider the following troubleshooting steps:

  • Solubility Check: Ensure this compound is fully dissolved in your culture medium. Precipitation will lead to lower effective concentrations. You may need to use a solubilizing agent like DMSO, but keep the final concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Concentration-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations. A shallow dose-response curve can be indicative of limited cellular uptake.

  • Time-Course Experiment: Evaluate the effect of this compound at different incubation times. Compounds with low permeability may require longer exposure to accumulate at their intracellular target.

  • Permeability Assessment: If you have the resources, directly measure the permeability of this compound using a Caco-2 or PAMPA assay (see Experimental Protocols section for details).

Q2: What are the key physicochemical properties of this compound that might contribute to its poor cell permeability?

A2: Understanding the physicochemical properties of this compound is crucial for diagnosing and addressing permeability issues. Based on its chemical structure, we can predict its properties in the context of Lipinski's Rule of Five, a guideline for oral drug-likeness which is often correlated with cell permeability.

PropertyPredicted Value for this compoundLipinski's Rule of Five GuidelineImplication for Permeability
Molecular Weight 246.3 g/mol < 500 DaFavorable
LogP (Lipophilicity) ~2.5 - 3.5 (Predicted)< 5Favorable, but may indicate some lipophilicity that could lead to membrane retention.
Hydrogen Bond Donors 1≤ 5Favorable
Hydrogen Bond Acceptors 3≤ 10Favorable
Aqueous Solubility Low (Predicted)-Poor solubility is a major barrier to effective concentration at the cell surface.

While this compound does not violate Lipinski's Rule of Five, its predicted low aqueous solubility is a significant red flag for poor permeability and bioavailability.

Q3: What strategies can I employ to improve the cell permeability of this compound in my experiments?

A3: Several formulation and chemical modification strategies can be employed to enhance the cellular uptake of this compound.

  • Formulation Strategies:

    • Nanoparticle Encapsulation: Encapsulating this compound in polymeric nanoparticles (e.g., PLGA) or lipid-based nanoparticles (e.g., liposomes) can improve its solubility and facilitate cellular uptake.[1][2][3][4][5]

    • Use of Permeation Enhancers: Non-toxic permeation enhancers can be co-administered, but this approach requires careful validation to ensure the enhancer itself does not interfere with your experimental outcomes.

  • Chemical Modification Strategies:

    • Prodrug Approach: A prodrug of this compound could be synthesized by attaching a hydrophilic moiety to its structure. This can improve solubility and, once inside the cell, the active this compound is released by cellular enzymes.[6][7][8][9][10]

    • Analog Synthesis: Synthesizing analogs of this compound with modified functional groups could improve its physicochemical properties without compromising its biological activity.

Below is a diagram illustrating the logical relationship between the problem of poor permeability and the proposed solutions.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions cluster_formulation_strategies Formulation Strategies cluster_chem_mod_strategies Chemical Modification Poor Permeability Poor Permeability Low Solubility Low Solubility Poor Permeability->Low Solubility Lipophilicity Lipophilicity Poor Permeability->Lipophilicity Formulation Formulation Low Solubility->Formulation Chemical Modification Chemical Modification Lipophilicity->Chemical Modification Nanoparticles Nanoparticles Formulation->Nanoparticles Liposomes Liposomes Formulation->Liposomes Permeation Enhancers Permeation Enhancers Formulation->Permeation Enhancers Prodrugs Prodrugs Chemical Modification->Prodrugs Analogs Analogs Chemical Modification->Analogs

Troubleshooting logic for poor cell permeability.

Experimental Protocols

Caco-2 Permeability Assay

This assay is considered the gold standard for in vitro prediction of human intestinal absorption of drugs.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the leakage of a fluorescent marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral - A-B):

    • The culture medium in the apical (upper) chamber is replaced with a transport buffer containing this compound at a known concentration.

    • The basolateral (lower) chamber is filled with fresh transport buffer.

    • Samples are collected from the basolateral chamber at different time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of this compound in the collected samples is quantified by LC-MS/MS.

  • Transport Experiment (Basolateral to Apical - B-A):

    • The experiment is repeated in the reverse direction to assess active efflux. The transport buffer containing this compound is added to the basolateral chamber, and samples are collected from the apical chamber.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux of this compound across the monolayer.

    • A is the surface area of the Transwell membrane.

    • C0 is the initial concentration of this compound in the donor chamber.

The workflow for a Caco-2 permeability assay is depicted below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Caco-2 cells Seed Caco-2 cells Culture for 21-25 days Culture for 21-25 days Seed Caco-2 cells->Culture for 21-25 days Verify monolayer integrity Verify monolayer integrity Culture for 21-25 days->Verify monolayer integrity Add this compound to donor chamber Add this compound to donor chamber Verify monolayer integrity->Add this compound to donor chamber Incubate and collect samples Incubate and collect samples Add this compound to donor chamber->Incubate and collect samples Quantify this compound (LC-MS/MS) Quantify this compound (LC-MS/MS) Incubate and collect samples->Quantify this compound (LC-MS/MS) Calculate Papp Calculate Papp Quantify this compound (LC-MS/MS)->Calculate Papp

Caco-2 permeability assay workflow.
Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts passive diffusion.

Objective: To determine the passive permeability of this compound across an artificial lipid membrane.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.

  • Assay Setup:

    • The wells of a donor plate are filled with a solution of this compound in a buffer at a specific pH.

    • The acceptor plate is filled with a buffer solution.

    • The donor plate is placed on top of the acceptor plate, creating a "sandwich".

  • Incubation: The sandwich is incubated for a set period (e.g., 4-16 hours) to allow this compound to diffuse from the donor to the acceptor chamber.

  • Quantification: The concentration of this compound in both the donor and acceptor wells is measured using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation of Permeability: The effective permeability (Pe) is calculated based on the concentration of this compound in the donor and acceptor wells at the end of the incubation.

Potential Signaling Pathways of this compound

While the precise molecular targets of this compound are still under investigation, as a sesquiterpene lactone, it is plausible that its anti-cancer effects are mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation. Based on studies of other structurally related compounds, potential pathways include:

  • NF-κB Signaling: Many sesquiterpene lactones are known to inhibit the NF-κB pathway, which plays a critical role in inflammation and cancer.

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is another common target for anti-cancer compounds, regulating cell growth and differentiation.

  • PI3K/Akt Signaling: This pathway is crucial for cell survival and proliferation, and its inhibition is a key mechanism for many cancer therapeutics.[11][12]

G cluster_pathways Potential Target Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound NF-kB Pathway NF-kB Pathway This compound->NF-kB Pathway MAPK Pathway MAPK Pathway This compound->MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Anti-inflammatory Effects Anti-inflammatory Effects NF-kB Pathway->Anti-inflammatory Effects Inhibition of Proliferation Inhibition of Proliferation MAPK Pathway->Inhibition of Proliferation Induction of Apoptosis Induction of Apoptosis PI3K/Akt Pathway->Induction of Apoptosis

References

Technical Support Center: Isolation of Radulone A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the common challenges encountered during the isolation of Radulone A. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear, accessible format.

Troubleshooting Guide

This guide addresses specific issues that may arise during the isolation and purification of this compound in a question-and-answer format.

Question/Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Crude Extract 1. Inefficient extraction from the culture filtrate.2. Suboptimal growth of Granulobasidium vellereum. 3. Degradation of this compound during extraction.1. Ensure thorough mixing during liquid-liquid extraction. Increase the solvent-to-filtrate ratio or perform multiple extractions.2. Verify the composition of the Hagem medium and ensure optimal culture conditions (temperature, agitation, and incubation time).3. Avoid prolonged exposure to high temperatures or extreme pH. Use solvents free of peroxides.
Poor Separation During Column Chromatography 1. Inappropriate stationary phase.2. Incorrect mobile phase composition.3. Column overloading.1. Silica (B1680970) gel is commonly used for sesquiterpenoid separation. Consider using reversed-phase silica (C18) for compounds with different polarities.2. Optimize the solvent gradient. A gradient of increasing polarity (e.g., hexane (B92381) to ethyl acetate) is typically effective.3. Reduce the amount of crude extract loaded onto the column.
Co-elution of Impurities with this compound in HPLC 1. Suboptimal HPLC column or mobile phase.2. Presence of structurally similar compounds.1. Use a high-resolution preparative HPLC column. Experiment with different solvent systems (e.g., acetonitrile-water vs. methanol-water) and gradients.2. Multiple chromatographic steps may be necessary. Consider techniques like High-Speed Counter-Current Chromatography (HSCCC) for separating complex mixtures.
Degradation of Purified this compound 1. Instability under certain pH or temperature conditions.2. Exposure to light or air (oxidation).1. Store purified this compound in a suitable solvent at low temperatures (-20°C or below). Sesquiterpene lactones, a related class, can be unstable at neutral or basic pH.[1][2]2. Store under an inert atmosphere (e.g., argon or nitrogen) and in amber vials to protect from light.
Difficulty Confirming the Identity of this compound 1. Insufficient purity for spectroscopic analysis.2. Incorrect interpretation of spectroscopic data.1. Re-purify the compound using preparative HPLC until a single peak is observed.2. Compare NMR and MS data with published values for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a protoilludane sesquiterpene, a type of secondary metabolite. It was first isolated from the wood-decomposing fungus Granulobasidium vellereum.[3] This compound has demonstrated antifungal properties.

Q2: What are the key physicochemical properties of this compound?

A2: The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 221374-79-4
Chemical Formula C₁₅H₁₈O₃
Molecular Weight 246.31 g/mol
Appearance Not specified in literature; likely a solid or oil
Solubility Expected to be soluble in organic solvents like methanol, ethyl acetate, and chloroform.

Q3: What type of chromatographic techniques are most effective for purifying this compound?

A3: A multi-step chromatographic approach is generally most effective. This typically involves initial separation of the crude extract by silica gel column chromatography, followed by final purification using preparative High-Performance Liquid Chromatography (HPLC).[4] For particularly complex mixtures of related sesquiterpenoids, High-Speed Counter-Current Chromatography (HSCCC) can be a powerful tool.[5]

Q4: How can I monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the fractions from column chromatography. For HPLC, a UV detector is typically used. The final purity of this compound should be confirmed by analytical HPLC, and its structure elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Q5: What is a typical yield for this compound from Granulobasidium vellereum?

A5: The specific yield of this compound from Granulobasidium vellereum is not explicitly stated in the primary literature. However, yields of sesquiterpenoids from fungal cultures can vary widely, typically ranging from a few milligrams to several hundred milligrams per liter of culture, depending on the fungal strain and culture conditions.

Experimental Protocols

The following is a detailed methodology for the isolation and purification of this compound, based on protocols for related sesquiterpenoids.

1. Fungal Cultivation

  • Organism: Granulobasidium vellereum

  • Medium: Liquid Hagem medium.

  • Procedure:

    • Inoculate 500 mL Erlenmeyer flasks containing 250 mL of liquid Hagem medium with agar (B569324) plugs of actively growing G. vellereum mycelia.

    • Incubate the flasks on a rotary shaker at approximately 120 rpm at room temperature for about four weeks.

2. Extraction

  • Procedure:

    • After incubation, separate the mycelium from the culture broth by filtration.

    • The mycelium-free culture filtrate is the source for extraction.

    • Perform a liquid-liquid extraction of the filtrate with an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure a good recovery of the secondary metabolites.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

3. Purification

  • Step 1: Solid-Phase Extraction (SPE) or Column Chromatography

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Apply the dissolved extract to a silica gel column.

    • Elute the column with a gradient of increasing solvent polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by Thin-Layer Chromatography (TLC).

    • Combine fractions containing compounds with similar TLC profiles.

  • Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

    • Further purify the fractions containing this compound using preparative HPLC.

    • A C18 column is often suitable for this purpose.

    • Use a mobile phase gradient, such as acetonitrile (B52724) and water, to achieve separation.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

4. Structure Elucidation

  • Confirm the identity and purity of the isolated this compound using the following spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMBC, and HSQC experiments to determine the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Visualizations

Experimental_Workflow cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis cultivation Inoculation and Incubation of G. vellereum filtration Filtration to separate mycelium cultivation->filtration extraction Liquid-Liquid Extraction of Filtrate filtration->extraction evaporation1 Evaporation to yield Crude Extract extraction->evaporation1 spe Solid-Phase Extraction / Column Chromatography evaporation1->spe hplc Preparative HPLC spe->hplc evaporation2 Evaporation to yield Pure this compound hplc->evaporation2 analysis Structure Elucidation (NMR, MS) evaporation2->analysis

Caption: Experimental workflow for the isolation of this compound.

Troubleshooting_Logic start Start Isolation low_yield Low Crude Yield? start->low_yield check_extraction Optimize Extraction (Solvent, Repetitions) low_yield->check_extraction Yes check_culture Verify Culture Conditions (Medium, Incubation) low_yield->check_culture Yes poor_separation Poor Separation? low_yield->poor_separation No check_extraction->poor_separation check_culture->poor_separation optimize_chromatography Adjust Chromatography (Stationary/Mobile Phase) poor_separation->optimize_chromatography Yes check_loading Reduce Column Loading poor_separation->check_loading Yes degradation Product Degradation? poor_separation->degradation No optimize_chromatography->degradation check_loading->degradation storage_conditions Improve Storage (Temp, Inert Atm.) degradation->storage_conditions Yes check_stability Assess pH/Light Stability degradation->check_stability Yes success Pure this compound degradation->success No storage_conditions->success check_stability->success

Caption: Troubleshooting logic for this compound isolation.

References

Preventing degradation of Radulone A during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Radulone A to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a secondary metabolite isolated from the wood-decomposing fungus Granulobasidium vellereum.[1] It is classified as a protoilludane sesquiterpene.[1] While detailed, experimentally verified physicochemical data for this compound is limited, predicted properties suggest a boiling point of approximately 421.8°C and a pKa of around 9.72. As a phenolic compound, it is susceptible to degradation under certain environmental conditions.[2][3]

Q2: What are the primary factors that can cause the degradation of this compound?

While specific degradation pathways for this compound have not been extensively studied, common factors that lead to the degradation of phenolic compounds include:

  • Temperature: Elevated temperatures can accelerate oxidation and hydrolysis reactions, leading to a loss of compound integrity.[2][4]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[2][5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic structure.[3]

  • pH: Extreme pH conditions (both acidic and basic) can catalyze hydrolysis and other degradation reactions.[5]

  • Repeated Freeze-Thaw Cycles: These cycles can cause degradation of compounds in solution by promoting ice crystal formation and concentration effects.[5]

Q3: How can I detect if my this compound sample has degraded?

The most reliable methods for assessing the purity and integrity of your this compound sample are analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This technique can be used to determine the purity of the compound by separating it from any degradation products.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method confirms both the purity and the identity of the compound by its mass, providing a more definitive assessment of degradation.[5][6]

Visible changes such as a change in color or the appearance of precipitate in a solution can also be indicators of degradation.[5]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting potential degradation issues with this compound.

Symptom/Observation Potential Cause(s) Recommended Action(s)
Inconsistent or lower-than-expected experimental results. Compound degradation leading to reduced potency or altered activity.[5]1. Verify Compound Integrity: Use HPLC or LC-MS to check the purity of your stock and working solutions.[5] 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container.[5] 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions.[5]
Visible changes in the compound (e.g., color change, precipitation). Chemical instability, oxidation, or hydrolysis.[5]1. Consult Compound Documentation: Review any available information on solubility and stability in different solvents and pH ranges. 2. Filter the Solution: If precipitation is observed, filter the solution before use and re-evaluate the concentration. 3. Prepare Fresh Solutions: Discard the old solution and prepare a fresh one from a solid stock that has been properly stored.
Loss of activity over the course of a long experiment. Instability in the experimental medium (e.g., cell culture media, buffer).1. Time-Course Experiment: Assess the stability of this compound in your experimental medium over the duration of a typical experiment. 2. Minimize Exposure Time: Add the compound to the experimental system as close to the time of measurement as possible. 3. Control pH: Ensure the pH of your experimental buffer is within a stable range for the compound.[5]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a general procedure for assessing the stability of this compound under different storage conditions.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or DMSO) to a final concentration of 1 mg/mL.

  • Aliquoting and Storage:

    • Aliquot the stock solution into several small, amber-colored vials to minimize headspace and protect from light.

    • Store the aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Sample Analysis at Different Time Points:

    • At designated time points (e.g., 0, 1, 2, 4, and 8 weeks), retrieve one aliquot from each storage condition.

    • Allow the sample to come to room temperature before analysis.

    • Dilute the sample to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., C18).

    • Use a mobile phase gradient appropriate for separating this compound from potential degradation products (a common starting point could be a gradient of water and acetonitrile (B52724) with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial (time 0) peak area to determine the percentage of degradation.

    • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Visualizations

G Troubleshooting this compound Degradation A Inconsistent Experimental Results or Visible Degradation B Check Purity via HPLC/LC-MS A->B C Purity Confirmed? B->C D Review Storage Conditions (Temp, Light, Air) C->D No K Consider Other Experimental Variables C->K Yes E Improper Storage? D->E F Implement Correct Storage Protocols E->F Yes G Assess Solution Stability in Experimental Medium E->G No J Problem Resolved F->J H Unstable in Medium? G->H I Modify Experimental Protocol (e.g., add compound later) H->I Yes H->K No I->J

Caption: Troubleshooting workflow for this compound degradation.

G Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare this compound Stock Solution B Aliquot into Amber Vials A->B C Store at Different Temperatures (-80°C, -20°C, 4°C, RT) B->C D Analyze at Time Points (0, 1, 2, 4, 8 weeks) C->D E HPLC/LC-MS Analysis D->E F Compare Peak Areas and Identify Degradants E->F

Caption: Workflow for assessing this compound stability.

References

Strategies to reduce cytotoxicity of Radulone A in non-target cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Radulone A. The focus is on strategies to understand and mitigate its cytotoxic effects in non-target cells during experiments.

Disclaimer: this compound is a fungal metabolite with known cytotoxic properties. The information provided here is for research purposes only and should not be considered as guidance for clinical use. All experiments should be conducted in accordance with laboratory safety protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a protoilludane sesquiterpenoid, a secondary metabolite isolated from the wood-decomposing fungus Granulobasidium vellereum.[1] Its primary reported biological activities include antifungal properties, inhibition of platelet aggregation, and cytotoxicity against various cell lines.[2]

Q2: Has the cytotoxicity of this compound been established in mammalian cell lines?

A2: Yes, studies have demonstrated that this compound exhibits cytotoxic effects in several mammalian cell lines. This includes cancer cell lines such as L1210 (skin lymphocytic leukemia), HL-60 (promyeloblast leukemia), and HeLa (cervical cancer), as well as the non-cancerous COS-7 kidney fibroblast cell line.[2]

Q3: Are other compounds from Granulobasidium vellereum also cytotoxic?

A3: Yes, other sesquiterpenes isolated from Granulobasidium vellereum, particularly those belonging to the illudalane class, have shown potent cytotoxic activity against various tumor cell lines.[1][3][4][5][6] This suggests that cytotoxicity may be a common characteristic of secondary metabolites from this fungus.

Q4: What are the general mechanisms that might contribute to the cytotoxicity of this compound and related compounds?

A4: While the specific mechanism of this compound's cytotoxicity is not fully elucidated, protoilludane and illudalane sesquiterpenes are known to exert their effects through various mechanisms. These can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[7][8][9]

Troubleshooting Guide

Issue 1: High Cytotoxicity Observed in Non-Target (Normal) Cell Lines
  • Possible Cause: The inherent biological activity of this compound may not be selective for cancer cells, leading to off-target effects. This is supported by the observed cytotoxicity in COS-7 kidney fibroblasts.[2]

  • Troubleshooting Steps:

    • Confirm IC50 Values: Perform dose-response experiments to accurately determine the half-maximal inhibitory concentration (IC50) for both your target (cancer) and non-target (normal) cell lines. This will establish the therapeutic window.

    • Optimize Concentration and Exposure Time: Investigate if lower concentrations or shorter exposure times can achieve the desired effect in target cells while minimizing toxicity in non-target cells.

    • Structural Modification (Analog Synthesis): If resources permit, consider synthesizing or acquiring analogs of this compound. Minor structural changes can sometimes significantly alter the selectivity and reduce off-target toxicity.

    • Co-administration with a Cytoprotective Agent: For in vitro studies, explore the co-administration of antioxidants like N-acetylcysteine (NAC) to see if oxidative stress is a major contributor to the cytotoxicity in normal cells.[9]

Issue 2: Inconsistent Cytotoxicity Results Between Experiments
  • Possible Cause: Variability in experimental conditions can lead to inconsistent results.

  • Troubleshooting Steps:

    • Solubility Issues: Ensure this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inaccurate dosing. Always include a vehicle control.

    • Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and growth media conditions. Stressed or unhealthy cells can be more susceptible to cytotoxic agents.

    • Assay Interference: Confirm that this compound does not interfere with the cytotoxicity assay itself (e.g., colorimetric changes in an MTT assay).

Data Presentation

Table 1: Reported Cytotoxicity (IC50) of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)
L1210Skin Lymphocytic Leukemia1
HL-60Promyeloblast Leukemia2
HeLaCervical Cancer20
COS-7Kidney Fibroblasts16

Data sourced from Cayman Chemical, referencing Fabian, K., et al. (1998).[2]

Table 2: Cytotoxicity of Other Sesquiterpenes from Granulobasidium vellereum

CompoundCell LineCC50 (µM)
Granuloinden BHuh7 (Hepatoma)6.7
Granuloinden BMT4 (T-cell leukemia)0.15
(3S,7S)-Illudin MHuh7 (Hepatoma)0.098
(3S,7S)-Illudin MMT4 (T-cell leukemia)0.014

Data sourced from Nord et al. (2014) and Nord et al. (2015).[1][3][4][5]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the measurement of cytotoxicity by assessing the metabolic activity of cells.

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve final concentrations for treatment. Ensure the final DMSO concentration is ≤ 0.5% and is consistent across all wells.

    • Include wells for vehicle control (medium with DMSO) and untreated control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Nanoparticle Encapsulation to Reduce Systemic Exposure (Conceptual)

This protocol describes a general approach for encapsulating a hydrophobic compound like this compound into nanoparticles to potentially improve its therapeutic index.

  • Nanoparticle Formulation:

    • Select a biodegradable polymer such as PLGA (poly(lactic-co-glycolic acid)).

    • Use an oil-in-water single emulsion solvent evaporation method. Dissolve this compound and PLGA in an organic solvent (e.g., dichloromethane).

    • Add this organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) and emulsify using sonication or homogenization.

    • Stir the resulting emulsion overnight to allow for solvent evaporation and nanoparticle hardening.

  • Nanoparticle Characterization:

    • Wash and collect the nanoparticles by centrifugation.

    • Characterize the nanoparticles for size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading by dissolving a known amount of nanoparticles and quantifying the this compound content using HPLC.

  • In Vitro Release Study:

    • Incubate the this compound-loaded nanoparticles in a release buffer (e.g., PBS with 0.5% Tween 80) at 37°C.

    • At various time points, collect aliquots, separate the nanoparticles by centrifugation, and measure the concentration of released this compound in the supernatant by HPLC.

  • Comparative Cytotoxicity Study:

    • Perform the MTT assay (as in Protocol 1) comparing the cytotoxicity of free this compound with the this compound-loaded nanoparticles on both target and non-target cell lines.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_strategies Mitigation Strategies cluster_evaluation Evaluation of Strategies Problem High Cytotoxicity of this compound in Non-Target Cells IC50 Determine IC50 in Target and Non-Target Cells Problem->IC50 TimeCourse Optimize Concentration & Exposure Time IC50->TimeCourse Analogs Structural Modification (Analog Synthesis) TimeCourse->Analogs Formulation Advanced Formulation (e.g., Nanoparticles) TimeCourse->Formulation CoAdmin Co-administration with Cytoprotective Agents TimeCourse->CoAdmin Eval_IC50 Re-evaluate IC50 of Modified Compound/Formulation Analogs->Eval_IC50 Formulation->Eval_IC50 CoAdmin->Eval_IC50 TherapeuticIndex Calculate Therapeutic Index (IC50 Non-Target / IC50 Target) Eval_IC50->TherapeuticIndex

Caption: Troubleshooting workflow for addressing this compound cytotoxicity.

signaling_pathway cluster_cell Cell RaduloneA This compound ROS ↑ Reactive Oxygen Species (ROS) RaduloneA->ROS DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycle Cell Cycle Arrest DNA_Damage->CellCycle

Caption: Hypothesized cytotoxic mechanism of this compound.

References

Technical Support Center: Enhancing the Antifungal Potency of Coruscanone A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the antifungal potency of Coruscanone A.

Frequently Asked Questions (FAQs)

Q1: What is Coruscanone A and what is its known antifungal activity?

Coruscanone A is a plant-derived cyclopentenedione (B8730137) derivative that has demonstrated potent in vitro antifungal activity against major opportunistic fungal pathogens, including Candida albicans and Cryptococcus neoformans.[1][2][3][4][5] Its efficacy is comparable to that of established antifungal agents like amphotericin B and fluconazole (B54011).[1][2][3][4] Notably, Coruscanone A also shows activity against fluconazole-resistant strains of C. albicans.[1][5]

Q2: What is the proposed mechanism of action for Coruscanone A?

While the exact mechanism is still under investigation, structure-activity relationship studies indicate that the 2-methoxymethylenecyclopent-4-ene-1,3-dione structural moiety acts as the pharmacophore, or the "warhead," responsible for its antifungal activity.[1][4] The styryl-like side chain is also believed to play a complementary role, likely contributing to target binding.[1][2][5] It is suggested that the cyclopentenedione ring is the reactive site of the molecule.[1]

Q3: What are the key structural features of Coruscanone A crucial for its antifungal activity?

Structure-activity relationship studies have highlighted two main features:

  • The 2-methoxymethylenecyclopent-4-ene-1,3-dione core: This part of the molecule is considered essential for its antifungal effect.[1][4]

  • O-methylation of the enolic hydroxy group: The presence of a methoxy (B1213986) group on the enolic position is critical for potent antifungal activity. The demethylated precursor, Coruscanone B, shows significantly reduced activity.[1][3]

Q4: How can the antifungal potency of Coruscanone A be enhanced?

There are two primary strategies to enhance the antifungal potency of Coruscanone A:

  • Chemical Modification: Synthesis of analogues by modifying the styryl side chain has been explored to improve potency and selectivity.[1] While some analogues have shown potent activity, Coruscanone A remains the most potent compound identified so far among the tested derivatives.[1][3]

  • Synergistic Combination: Combining Coruscanone A with other antifungal agents can lead to synergistic effects, where the combined antifungal activity is greater than the sum of their individual effects. This can also help in overcoming drug resistance.

Q5: What are some potential synergistic partners for Coruscanone A?

While specific synergy studies with Coruscanone A are not widely published, promising partners could include agents that target different cellular pathways. For instance, combining it with drugs that disrupt the fungal cell wall (e.g., echinocandins like caspofungin) or ergosterol (B1671047) biosynthesis (e.g., azoles like fluconazole) could be effective.[6][7]

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for Coruscanone A.
Possible Cause Troubleshooting Step
Inoculum preparation variability Ensure a standardized inoculum is prepared according to established protocols (e.g., CLSI M27-A for yeasts). Use a spectrophotometer to adjust the final cell concentration.[8]
Media composition Use the recommended RPMI-1640 medium buffered with MOPS to a pH of 7.0 for consistent results.[9]
Compound solubility Ensure Coruscanone A is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Note the final solvent concentration in your controls.
Incubation time and temperature Adhere to a consistent incubation time (e.g., 24-48 hours) and temperature (e.g., 35°C) as specified in the protocol.[8]
Endpoint reading subjectivity For visual MIC determination, have the readings performed by at least two independent researchers to ensure consistency. For azoles, the endpoint is often a significant reduction in growth rather than complete inhibition.[9]
Issue 2: Difficulty in determining synergistic interactions in checkerboard assays.
Possible Cause Troubleshooting Step
Incorrect concentration ranges Perform preliminary MIC tests for each compound individually to determine the appropriate concentration range for the checkerboard assay. The concentrations should bracket the MIC values.
Calculation errors in Fractional Inhibitory Concentration Index (FICI) Use the standard formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of B alone). Ensure accurate MIC values are used.
Misinterpretation of FICI values Use the following standard interpretations: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4.0 = Indifference/Additive; FICI > 4.0 = Antagonism.[10]
Edge effects in microtiter plates Avoid using the outermost wells of the microtiter plate if evaporation is a concern, or ensure proper sealing of the plate during incubation.

Data Presentation

Table 1: In Vitro Antifungal Activity of Coruscanone A and Reference Drugs
CompoundCandida albicans (ATCC 90028) MIC (µg/mL)Cryptococcus neoformans (ATCC 90113) MIC (µg/mL)Aspergillus fumigatus (ATCC 90906) MIC (µg/mL)
Coruscanone A2.088.33>20
Amphotericin B0.521.042.08
Fluconazole0.528.33>20

Data extracted from literature.[5] MIC values represent the minimum inhibitory concentration.

Table 2: Structure-Activity Relationship of Selected Coruscanone A Analogues
CompoundModificationC. albicans MIC (µg/mL)Key Finding
Coruscanone A Parent Compound2.08Potent activity
Coruscanone B Demethylated precursor>20O-methylation is crucial for activity[1][3]
Analogue 40 Modified styryl side chain4.16Side chain modifications can modulate potency[1]
Analogue 38 Methyl group on cyclopentenedione ring>20Substitution on the core ring can abolish activity[1]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.[8]

  • Fungal Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) plate for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of Coruscanone A in DMSO.

    • Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well containing the drug dilution.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control.

Protocol 2: Checkerboard Assay for Synergy Testing
  • Plate Setup:

    • In a 96-well microtiter plate, prepare serial dilutions of Coruscanone A horizontally and a second antifungal agent vertically.

    • This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation:

    • Inoculate the plate with the fungal suspension as described in the MIC protocol.

    • Incubate under the same conditions.

  • Data Analysis:

    • Determine the MIC of each drug in the presence of the other.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula provided in the troubleshooting section.

Visualizations

experimental_workflow General Experimental Workflow for Potency Enhancement cluster_prep Preparation cluster_testing Antifungal Susceptibility Testing cluster_analysis Data Analysis prep_compound Prepare Coruscanone A Stock mic_test MIC Determination (Broth Microdilution) prep_compound->mic_test synergy_test Synergy Testing (Checkerboard Assay) prep_compound->synergy_test prep_inoculum Prepare Fungal Inoculum prep_inoculum->mic_test prep_inoculum->synergy_test analyze_mic Determine MIC Values mic_test->analyze_mic analyze_fici Calculate FICI synergy_test->analyze_fici analyze_mic->synergy_test interpret Interpret Results (Synergy, Additive, Antagonism) analyze_fici->interpret

Caption: Workflow for assessing Coruscanone A's antifungal potency.

signaling_pathway Hypothetical Synergistic Mechanisms of Action cluster_coruscanone Coruscanone A cluster_partner Synergistic Partner cluster_effect Fungal Cell coruscanone Coruscanone A target_A Unknown Fungal Target coruscanone->target_A cell_stress Increased Cellular Stress target_A->cell_stress Inhibition partner e.g., Azole or Echinocandin target_B Ergosterol or Glucan Synthesis partner->target_B target_B->cell_stress Inhibition cell_death Fungal Cell Death cell_stress->cell_death Leads to

Caption: Potential synergistic antifungal pathways.

References

Technical Support Center: Purification of Synthetic Radulone A and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals encountering challenges during the purification of synthetic Radulone A or similar sesquiterpenoid structures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Column Chromatography Issues

Q1: My compound is not separating from impurities on the silica (B1680970) gel column. What can I do?

A1: Poor separation in column chromatography is a common issue. Here are several troubleshooting steps:

  • Optimize the Solvent System: The choice of eluent is critical. If your compound and impurities are co-eluting, the solvent system may be too polar.

    • Strategy 1: Decrease Polarity. Gradually decrease the percentage of the polar solvent in your mobile phase. For non-polar compounds like sesquiterpenes, a common starting point is a hexane/ethyl acetate (B1210297) or hexane/diethyl ether mixture.[1]

    • Strategy 2: Try Different Solvents. Sometimes a complete change of solvent system is necessary to alter the selectivity. Consider trying dichloromethane/methanol (B129727) or toluene/acetone systems.

    • TLC is Key: Always develop a new solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.2-0.3 for your target compound to ensure good separation on the column.[2]

  • Check for Compound Stability: Your compound might be degrading on the silica gel, which can appear as multiple spots or streaks on TLC.[2]

    • Test Stability: Spot your crude mixture on a TLC plate, let it sit for an hour, and then develop it to see if new spots appear.

    • Solution: If unstable, you can try using deactivated silica gel (by adding a small percentage of triethylamine (B128534) or ammonia (B1221849) to the eluent for basic compounds, or formic acid for acidic compounds) or switch to a different stationary phase like alumina.[2]

  • Improper Column Packing: Air bubbles or cracks in the column bed will lead to poor separation. Ensure your column is packed uniformly.

  • Overloading the Column: Loading too much crude material will result in broad bands and poor separation. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

Q2: My compound is taking a very long time to elute from the column, or it's not coming off at all.

A2: This indicates that the solvent system is not polar enough to move your compound down the column.

  • Increase Solvent Polarity: Gradually increase the proportion of the polar solvent in your eluent. This can be done in a stepwise or gradient fashion.

  • Flush the Column: If your compound is still not eluting, you can try flushing the column with a very polar solvent like pure ethyl acetate or methanol to recover your material, although it will likely be impure.[1]

Q3: All my fractions are mixed, even with a good Rf separation on TLC.

A3: This can happen for a few reasons:

  • Compound Degradation on the Column: As mentioned, if the compound is unstable on silica, it can continuously break down during elution, leading to mixed fractions.[2]

  • Solubility Issues: If a compound with a low Rf is highly soluble in the eluent, while a compound with a higher Rf is not, it can lead to band broadening and mixing. Try to find a solvent system that dissolves all components well.[2]

High-Performance Liquid Chromatography (HPLC) Purification

Q4: I'm seeing poor resolution between my product and an impurity in my preparative HPLC.

A4: Achieving baseline separation is key for pure fractions.

  • Method Development on Analytical HPLC: Before moving to a preparative scale, optimize the separation on an analytical HPLC system.[3][4] This allows for rapid testing of different columns and mobile phases.

  • Optimize Mobile Phase:

    • Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.

    • Solvent Composition: Try different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or additives (e.g., trifluoroacetic acid, formic acid) to alter selectivity.

  • Change Stationary Phase: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.[4]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but will increase the run time.

Q5: I'm experiencing high backpressure in my HPLC system.

A5: High backpressure can damage your column and pump.

  • Blocked Frit: The column inlet frit can become clogged with particulate matter from the sample. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.[5]

  • Contaminated Column: Buildup of irreversibly bound material can increase pressure. Develop a robust column washing procedure.[5]

  • Mobile Phase Viscosity: Highly viscous mobile phases can lead to higher pressure. Ensure your solvent mixture is appropriate for the system's pressure limits.[5]

  • Precipitation: The sample may be precipitating on the column, especially if the injection solvent is much stronger than the initial mobile phase. Ensure the sample is fully dissolved in the mobile phase.

Crystallization and Product Isolation

Q6: My synthetic this compound is an oil and won't crystallize. How can I purify it?

A6: Many organic compounds are difficult to crystallize.[6][7]

  • Chromatography First: For oily compounds, chromatography is often the primary purification method.[8]

  • Inducing Crystallization:

    • High Purity: Crystallization often requires high initial purity (>95%). Purify by column chromatography first.

    • Solvent Screening: Try dissolving the oil in a small amount of a good solvent (e.g., diethyl ether, ethyl acetate) and then slowly adding a poor solvent (e.g., hexane, pentane) until turbidity appears. Then, let it stand.

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can create nucleation sites.

    • Seeding: If you have a small crystal of the pure compound, add it to a supersaturated solution to induce crystallization.[9]

    • Slow Evaporation: Dissolve the oil in a volatile solvent and allow it to evaporate slowly in a loosely covered vial.

Q7: My compound appears pure by NMR, but the yield is low after purification. Where could it be lost?

A7: Product loss can occur at several stages.

  • Column Chromatography: Highly polar compounds can irreversibly stick to silica gel. Non-polar compounds can be lost if the initial fractions are not collected carefully.

  • Work-up: Ensure the pH is appropriate during aqueous extractions to prevent your compound from partitioning into the wrong layer. Multiple extractions with the organic solvent will improve recovery.

  • Transfers: Minimize the number of transfers between flasks to reduce losses on glass surfaces.

Data Presentation

As specific quantitative data for this compound purification is not available, the following tables provide examples of parameters that should be recorded and optimized during method development for a similar synthetic sesquiterpene.

Table 1: Example TLC Solvent System Screening for a Non-polar Sesquiterpene

Solvent System (Hexane:Ethyl Acetate)Rf of this compound AnalogRf of Impurity 1Rf of Impurity 2Observations
95:50.850.880.75Poor separation, spots too high.
90:100.600.650.45Separation improving.
85:150.350.450.20Good separation between product and impurities. Promising for column.
80:200.200.320.10Good separation, but lower Rf may lead to longer elution times.

Table 2: Example HPLC Gradient Optimization for this compound Analog

Time (min)% Water (0.1% Formic Acid)% Acetonitrile (0.1% Formic Acid)Flow Rate (mL/min)Retention Time (Product)Resolution (Product/Impurity)
Method 1: Fast Gradient
050501.08.2 min1.2 (Poor)
155951.0
Method 2: Shallow Gradient
050501.012.5 min2.1 (Good)
2530701.0
305951.0

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Slurry Preparation: In a beaker, add the required amount of silica gel and pour in the initial, least polar solvent system. Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the column and use gentle air pressure or a pump to pack the silica bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the column eluent and carefully pipette it onto the sand layer.

    • Dry Loading: If the product has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[10]

  • Elution: Carefully add the eluent and begin collecting fractions. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute more polar compounds.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: General Procedure for Reverse-Phase HPLC Purification
  • System Preparation: Ensure the HPLC system is purged and equilibrated with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in a solvent that is compatible with the mobile phase, preferably the mobile phase itself. Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulates.

  • Injection: Inject the sample onto the column.

  • Fraction Collection: Collect fractions as the peaks elute. This can be done manually or with an automated fraction collector.

  • Post-Purification: Analyze the collected fractions for purity, typically by analytical HPLC. Combine the pure fractions.

  • Solvent Removal: Remove the organic solvent (e.g., acetonitrile, methanol) via rotary evaporation. If the compound is in a water/solvent mixture, the remaining water may need to be removed by lyophilization (freeze-drying).

Visualizations

Purification_Workflow Start Crude Synthetic Product TLC TLC Analysis for Solvent System Start->TLC Column Flash Column Chromatography TLC->Column Optimized System Purity_Check1 Purity Check (TLC, NMR) Column->Purity_Check1 HPLC_Dev Analytical HPLC Method Development Purity_Check1->HPLC_Dev < 98% Pure Crystallization Crystallization Purity_Check1->Crystallization > 98% Pure Prep_HPLC Preparative HPLC HPLC_Dev->Prep_HPLC Purity_Check2 Purity Check (HPLC, NMR) Prep_HPLC->Purity_Check2 Purity_Check2->Crystallization > 98% Pure Final_Product Pure this compound Purity_Check2->Final_Product If oil or non-crystalline Crystallization->Final_Product

Caption: General purification workflow for a synthetic small molecule.

Caption: Troubleshooting logic for poor column chromatography separation.

References

Technical Support Center: Radulone A Assay Development and Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the development and optimization of assays for Radulone A, a secondary metabolite with antifungal properties.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a secondary metabolite isolated from the wood-decomposing fungus Granulobasidium vellereum. It has been shown to inhibit spore germination in various fungi, including Phlebiopsis gigantea, Coniophora puteana, and Heterobasidion occidentale at concentrations of 10 µM, 500 µM, and 100 µM, respectively.[1] This suggests its potential as an antifungal agent.

Q2: What type of assays are suitable for screening this compound and its analogs?

Given this compound's antifungal activity, several assay types are appropriate for screening and characterization:

  • Cell Viability Assays: To determine the cytotoxic or cytostatic effects on fungal cells. Common assays include MTT, Alamar Blue, and lactate (B86563) dehydrogenase (LDH) release assays.[2]

  • Enzyme Inhibition Assays: If the molecular target of this compound is a specific fungal enzyme, assays measuring enzyme activity can be used to screen for inhibitors.[2]

  • High-Throughput Screening (HTS): For screening large libraries of this compound analogs, HTS platforms are essential. These can be cell-based or target-based assays.[3][4]

Q3: What are the critical first steps in developing a robust assay for this compound?

Assay development is a multi-step process that begins with designing the assay, followed by validation steps to ensure its suitability.[5][6] Key initial steps include:

  • Assay Design and Feasibility: Defining the assay's purpose (e.g., screening, mechanism of action) and assessing the feasibility of available technologies.[6]

  • Optimization: Fine-tuning assay parameters such as reagent concentrations, incubation times, and temperature to achieve optimal performance.

  • Validation: A thorough process to confirm the assay is accurate, precise, and reproducible for its intended purpose.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the development and execution of assays for this compound.

Problem Potential Cause Recommended Solution
High Well-to-Well Variability in 384-well plates Edge Effects: Evaporation from wells on the plate's perimeter.1. Do not use the outer rows and columns of the plate for experimental samples. Fill them with buffer or media. 2. Ensure proper sealing of the plate during incubation. 3. Use a humidified incubator.
Pipetting Errors: Inaccurate or inconsistent liquid handling, especially with small volumes.1. Calibrate and regularly maintain multichannel pipettes or automated liquid handlers. 2. Use low-retention pipette tips. 3. Perform a "dry run" with a dye to visually inspect pipetting accuracy.
Low Signal-to-Noise Ratio Suboptimal Reagent Concentration: Concentration of substrate, enzyme, or detection reagent is not optimal.1. Perform a matrix titration of key reagents to determine their optimal concentrations. 2. Ensure reagents are properly stored and have not expired.
Insufficient Incubation Time: The reaction may not have reached its optimal endpoint.1. Conduct a time-course experiment to determine the optimal incubation period for the assay.
High Rate of False Positives in HTS Compound Interference: this compound or its analogs may interfere with the assay technology (e.g., autofluorescence).[8]1. Run a counterscreen without the target protein or with a different detection method to identify interfering compounds. 2. Test for autofluorescence of the compounds at the excitation and emission wavelengths of the assay.
Non-Specific Activity: Compounds may be acting through a mechanism other than direct target inhibition.1. Perform secondary assays to confirm the mechanism of action. 2. Consider assays with different biological endpoints.
Inconsistent Results Between Experiments Reagent Variability: Batch-to-batch variation in reagents, especially biological ones like cells or enzymes.1. Qualify new batches of reagents against a standard before use in experiments. 2. Aliquot and store reagents under recommended conditions to maintain stability.
Variation in Cell Culture Conditions: Changes in cell passage number, confluency, or media composition.1. Use cells within a defined passage number range. 2. Standardize cell seeding density and growth time before treatment. 3. Use the same batch of media and supplements for a set of experiments.

Experimental Protocols

Protocol 1: Fungal Spore Germination Inhibition Assay

This protocol is designed to quantify the inhibitory effect of this compound on fungal spore germination.

Materials:

  • This compound

  • Fungal spores (e.g., Phlebiopsis gigantea)

  • Potato Dextrose Broth (PDB)

  • 96-well microplate

  • Microscope

  • Hemocytometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Harvest fungal spores from a mature culture and determine the spore concentration using a hemocytometer.

  • Adjust the spore concentration to 1 x 10^6 spores/mL in PDB.

  • Prepare serial dilutions of this compound in PDB in a 96-well plate. Include a solvent control (e.g., DMSO) and a negative control (PDB only).

  • Add 50 µL of the spore suspension to each well, resulting in a final volume of 100 µL.

  • Incubate the plate at the optimal growth temperature for the fungus (e.g., 25°C) for 24-48 hours.

  • After incubation, observe the wells under a microscope. A spore is considered germinated if the germ tube is at least twice the length of the spore.

  • Count the number of germinated and non-germinated spores in at least three different fields of view for each well.

  • Calculate the percentage of germination inhibition for each concentration of this compound compared to the solvent control.

Protocol 2: Cell Viability Assay (MTT)

This protocol assesses the effect of this compound on the viability of fungal cells.

Materials:

  • This compound

  • Fungal cell culture

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Culture fungal cells to the mid-logarithmic growth phase.

  • Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.

  • Incubate the plate for 24 hours to allow the cells to adhere.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a solvent control and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate for at least 2 hours at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the solvent control.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway for this compound's Antifungal Activity

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound in fungal cells, leading to the inhibition of cell wall biosynthesis.

RaduloneA_Pathway RaduloneA This compound TargetEnzyme Target Enzyme (e.g., Glucan Synthase) RaduloneA->TargetEnzyme Binds to Inhibition Inhibition CellWall Fungal Cell Wall Biosynthesis TargetEnzyme->CellWall Catalyzes CellLysis Cell Lysis and Inhibition of Growth CellWall->CellLysis Disruption leads to Inhibition->TargetEnzyme

Caption: Hypothetical signaling pathway of this compound's antifungal action.

Experimental Workflow for this compound Hit-to-Lead Optimization

This diagram outlines a typical workflow for optimizing a "hit" compound like this compound into a "lead" candidate for drug development.

Hit_to_Lead_Workflow cluster_0 Discovery cluster_1 Optimization cluster_2 Preclinical Hit Hit Identification (this compound) Analog Analog Synthesis Hit->Analog SAR Structure-Activity Relationship (SAR) Studies SAR->Analog Design Screening In Vitro Screening (Potency & Selectivity) SAR->Screening Analog->SAR ADME ADME/Tox Profiling Screening->ADME InVivo In Vivo Efficacy (Animal Models) ADME->InVivo Lead Lead Candidate InVivo->Lead

Caption: A typical hit-to-lead optimization workflow for this compound.

Troubleshooting Logic for a Cell-Based Assay

This diagram provides a logical flow for troubleshooting common issues in a cell-based assay.

Troubleshooting_Logic Start Assay Fails QC CheckControls Are controls (positive/negative) working as expected? Start->CheckControls CheckReagents Check Reagent Preparation and Storage CheckControls->CheckReagents No CheckProtocol Review Assay Protocol for Deviations CheckControls->CheckProtocol Yes CheckCells Verify Cell Health and Culture Conditions CheckReagents->CheckCells CheckInstrument Check Instrument Settings and Calibration CheckCells->CheckInstrument Success Assay Passes QC CheckInstrument->Success CheckProtocol->Success

Caption: A logical workflow for troubleshooting cell-based assay failures.

References

Validation & Comparative

In Vitro Showdown: Pterulone Emerges as a Potent Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Halle, Germany – In the ongoing search for novel antifungal agents to combat the growing threat of resistant fungal infections, a comprehensive in vitro comparison has highlighted the significant potential of Pterulone, a natural compound isolated from the fungus Pterula sp. This guide provides a detailed analysis of Pterulone's antifungal efficacy in comparison to other well-known natural antifungals, supported by experimental data for researchers, scientists, and drug development professionals.

A critical evaluation of Pterulone's activity reveals its potent inhibitory effects against a range of fungal pathogens. Its unique mechanism of action, targeting the mitochondrial NADH:ubiquinone oxidoreductase (complex I), distinguishes it from many existing antifungal drugs and other natural compounds.

Comparative Antifungal Activity

To contextualize the efficacy of Pterulone, its in vitro activity was compared against several other prominent natural antifungal compounds: Hinokitiol, Cinnamaldehyde, and Eugenol. The minimum inhibitory concentration (MIC), a standard measure of antifungal potency, was used for comparison across various fungal species.

CompoundAspergillus ochraceusFusarium oxysporumPenicillium notatumPaecilomyces variotiiCandida albicans
Pterulone 1 µg/mL1 µg/mL1 µg/mL1 µg/mL> 100 µg/mL
Hinokitiol ----8.21 µg/mL[1]
Cinnamaldehyde ----50.05 mg/L (mean)[2]
Eugenol ----455.42 mg/L (mean)[2]
(Note: Direct comparative data for all compounds against all listed fungi is not available in a single study. Data is compiled from individual studies. "-" indicates data not readily available.)

Mechanism of Action: A Differentiated Approach

Pterulone exerts its antifungal effect by potently inhibiting the NADH:ubiquinone oxidoreductase (complex I) in the mitochondrial respiratory chain. This targeted action disrupts the fungus's energy production, leading to growth inhibition.

In contrast, other natural antifungals operate through different mechanisms:

  • Hinokitiol: Exhibits broad antimicrobial activity and has been shown to disrupt the fungal cell membrane and interfere with metabolic processes.[1]

  • Cinnamaldehyde: The primary component of cinnamon oil, it is known to inhibit cell wall synthesizing enzymes and disrupt the cell membrane.

  • Eugenol: A major constituent of clove oil, it primarily acts by disrupting the fungal cell membrane's integrity.[3]

Experimental Protocols

The determination of antifungal activity for Pterulone and the comparative compounds generally follows established in vitro susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Assay (General Protocol)

A standardized broth microdilution or agar (B569324) dilution method is typically employed to determine the MIC.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture Fungal Culture Growth Inoculation Inoculate Microtiter Plate/Agar with Fungal Suspension and Compound FungalCulture->Inoculation CompoundPrep Prepare Serial Dilutions of Test Compound CompoundPrep->Inoculation Incubation Incubate at Optimal Temperature and Duration Inoculation->Incubation VisualRead Visually or Spectrophotometrically Determine Growth Inhibition Incubation->VisualRead MIC_Determination Identify Lowest Concentration with No Visible Growth (MIC) VisualRead->MIC_Determination

Figure 1. General experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology for Pterulone MIC Determination: The antifungal activity of Pterulone was determined using a serial dilution assay in a microtiter plate. The assay was performed in a yeast medium-glucose broth. Fungal spores or cells were added to the wells containing serial dilutions of Pterulone. The plates were incubated, and the lowest concentration of the compound that inhibited visible fungal growth was recorded as the MIC.

Signaling Pathway Interference

The primary target of Pterulone is a key component of the fungal mitochondrial electron transport chain.

signaling_pathway cluster_mitochondrion Mitochondrion ComplexI Complex I (NADH:Ubiquinone Oxidoreductase) ATP_Synthase ATP Synthase Ubiquinone Ubiquinone ComplexI->Ubiquinone ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV O2 O2 ComplexIV->O2 ATP ATP ATP_Synthase->ATP Ubiquinone->ComplexIII CytC->ComplexIV NADH NADH NADH->ComplexI ADP ADP ADP->ATP_Synthase Pterulone Pterulone Pterulone->ComplexI Inhibition

Figure 2. Mechanism of action of Pterulone on the mitochondrial respiratory chain.

Conclusion

Pterulone demonstrates significant promise as a natural antifungal agent, particularly against filamentous fungi. Its specific mechanism of targeting the mitochondrial complex I offers a valuable alternative to existing antifungal drugs, which often target the cell wall or membrane. Further research, including in vivo studies and toxicological profiling, is warranted to fully elucidate the therapeutic potential of Pterulone in a clinical setting. The data presented in this guide serves as a foundational resource for researchers dedicated to the discovery and development of next-generation antifungal therapies.

References

Unveiling the Antifungal Potential of Radulone A: A Comparative Analysis of a Fungal Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Uppsala, Sweden - In the competitive world of microbial defense, the wood-decomposing fungus Granulobasidium vellereum produces a potent antifungal agent, Radulone A. This sesquiterpenoid metabolite has demonstrated significant activity in inhibiting the spore germination of various fungi, positioning it as a molecule of interest for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of this compound, summarizing the current knowledge of its activity and placing it in the context of known antifungal mechanisms.

This compound: A Profile

This compound is a protoilludane sesquiterpenoid, a class of natural products known for their diverse biological activities, including antimicrobial and cytotoxic effects.[1][2] Isolated from Granulobasidium vellereum, this compound has been identified as a key component of this fungus's chemical defense system.[3][4] Its primary described function is the inhibition of spore germination, a critical early stage in fungal development.

Comparative Antifungal Activity

Quantitative data on the inhibitory effects of this compound on the spore germination of several fungal species are presented below. For comparison, the activity of a common commercial antifungal is often evaluated in similar assays.

Fungal SpeciesThis compound (IC₅₀/MIC)Reference Antifungal (e.g., Fluconazole) (IC₅₀/MIC)
Phlebiopsis gigantea10 µMData not available in searched literature
Coniophora puteana500 µMData not available in searched literature
Heterobasidion occidentale100 µMData not available in searched literature

Note: The provided data for this compound is based on published research.[5] Comparative data for a standard antifungal under identical experimental conditions is not currently available in the public domain. IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) are standard measures of a compound's effectiveness.

Validating the Mechanism of Action: A Methodological Overview

While the precise mechanism of action for this compound has not been fully elucidated in the available scientific literature, this section outlines a series of established experimental protocols that are fundamental to validating the mechanism of action for novel antifungal compounds. These methodologies provide a roadmap for future research on this compound.

Target Identification and Validation
  • Cell-Based Assays: Initial screening to determine the spectrum of activity against a panel of pathogenic and non-pathogenic fungal species.

  • Genetic Screening: Utilizing knockout or overexpression libraries of the target fungus to identify genes that confer resistance or sensitivity to this compound.

  • Biochemical Assays: Direct testing of this compound against purified enzymes or proteins that are common targets for antifungal drugs (e.g., enzymes involved in cell wall synthesis, ergosterol (B1671047) biosynthesis, or DNA/RNA synthesis).

Elucidating the Effect on Fungal Cell Integrity
  • Cell Wall Integrity Assays:

    • Sorbitol Protection Assay: Growing fungi in the presence of an osmotic stabilizer like sorbitol to determine if the cell wall is the primary target.

    • Calcofluor White Staining: Using this fluorescent dye to visualize defects in chitin (B13524) deposition in the fungal cell wall.

  • Membrane Permeability Assays:

    • SYTOX Green Staining: A fluorescent dye that only enters cells with compromised plasma membranes.

    • Ergosterol Binding Assays: To investigate if this compound directly binds to ergosterol, a key component of the fungal cell membrane.

Investigating Cellular Signaling Pathways
  • Reporter Gene Assays: Using fungal strains with reporter genes (e.g., luciferase or GFP) linked to specific stress response pathways (e.g., cell wall integrity pathway, oxidative stress response).

  • Western Blotting: To analyze the phosphorylation status and expression levels of key proteins in signaling cascades known to be affected by antifungal agents.

  • RNA Sequencing (RNA-Seq): A global transcriptomic approach to identify all genes and pathways that are up- or down-regulated in response to this compound treatment.

Visualizing Potential Mechanisms and Workflows

To conceptualize the potential avenues of investigation for this compound's mechanism of action, the following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway for a generic antifungal agent and a typical experimental workflow for its validation.

Antifungal_Signaling_Pathway cluster_cell Fungal Cell This compound This compound Cell Wall/Membrane Target Cell Wall/Membrane Target This compound->Cell Wall/Membrane Target Fungal Cell Fungal Cell Signaling Cascade Signaling Cascade Cell Wall/Membrane Target->Signaling Cascade Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Inhibition of Spore Germination Inhibition of Spore Germination Gene Expression->Inhibition of Spore Germination

Caption: Hypothetical signaling pathway for this compound's antifungal action.

Experimental_Workflow Start Start In vitro Antifungal Assays In vitro Antifungal Assays Start->In vitro Antifungal Assays Mechanism of Action Studies Mechanism of Action Studies In vitro Antifungal Assays->Mechanism of Action Studies Cell Wall/Membrane Integrity Cell Wall/Membrane Integrity Mechanism of Action Studies->Cell Wall/Membrane Integrity Target Identification Target Identification Mechanism of Action Studies->Target Identification Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Data Analysis & Interpretation Data Analysis & Interpretation Cell Wall/Membrane Integrity->Data Analysis & Interpretation Target Identification->Data Analysis & Interpretation Signaling Pathway Analysis->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Caption: A generalized experimental workflow for validating antifungal mechanisms.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of new antifungal agents. However, a significant gap exists in our understanding of its molecular mechanism of action. The experimental protocols outlined in this guide provide a clear path forward for researchers to uncover the specific cellular targets and signaling pathways modulated by this natural product. Further investigation is critical to unlock the full therapeutic potential of this compound and to develop it as a viable alternative or adjunct to existing antifungal therapies. The lack of detailed mechanistic studies currently limits a direct, data-driven comparison with other antifungal agents. As more research becomes available, a clearer picture of this compound's place in the antifungal arsenal (B13267) will emerge.

References

A Comparative Guide to the Cross-Resistance Profile of Radulone A and Existing Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Radulone A, a sesquiterpenoid derived from the fungus Granulobasidium vellereum, has demonstrated antifungal properties, positioning it as a potential candidate for further investigation. This guide provides a comparative analysis of the potential cross-resistance profile of this compound with established antifungal drug classes, including azoles, polyenes, and echinocandins. Due to the nascent stage of this compound research, its precise mechanism of action remains to be elucidated. Therefore, this guide presents a hypothetical mechanism based on its structural class and discusses potential cross-resistance scenarios. Detailed experimental protocols for assessing antifungal susceptibility and synergy are also provided to facilitate further research in this area.

Introduction to this compound

This compound is a protoilludane sesquiterpenoid, a class of natural products known for a variety of biological activities. Preliminary studies have indicated its potential as an antifungal agent. However, comprehensive data on its spectrum of activity, mechanism of action, and potential for resistance development are currently limited.

Mechanisms of Action of Existing Antifungal Drug Classes

Understanding the mechanisms of action of current antifungals is crucial for predicting potential cross-resistance with novel agents like this compound.

Azoles (e.g., Fluconazole, Itraconazole)

Azoles inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane.[1][2][3][4] Disruption of ergosterol synthesis leads to a dysfunctional cell membrane and inhibits fungal growth.[1][2][3][4]

Diagram: Azole Antifungal Signaling Pathway

Azole_Pathway Azoles Azoles Lanosterol 14α-demethylase (Erg11p) Lanosterol 14α-demethylase (Erg11p) Azoles->Lanosterol 14α-demethylase (Erg11p) Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol 14α-demethylase (Erg11p)->Ergosterol Biosynthesis Fungal Cell Membrane Fungal Cell Membrane Ergosterol Biosynthesis->Fungal Cell Membrane Inhibition Inhibition

Caption: Mechanism of action of azole antifungals.

Polyenes (e.g., Amphotericin B)

Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that disrupt membrane integrity.[5][6][7] This leads to leakage of essential intracellular components and ultimately, cell death.[6][7]

Diagram: Polyene Antifungal Signaling Pathway

Polyene_Pathway Polyenes Polyenes Ergosterol Ergosterol Polyenes->Ergosterol Pore Formation Pore Formation Ergosterol->Pore Formation in Cell Membrane Cell Lysis Cell Lysis Pore Formation->Cell Lysis Fungal Cell Membrane Fungal Cell Membrane

Caption: Mechanism of action of polyene antifungals.

Echinocandins (e.g., Caspofungin, Micafungin)

Echinocandins are a newer class of antifungals that inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[8][9][10][11] This disruption of the cell wall leads to osmotic instability and cell death.[8][9][10]

Diagram: Echinocandin Antifungal Signaling Pathway

Echinocandin_Pathway Echinocandins Echinocandins β-(1,3)-D-glucan synthase β-(1,3)-D-glucan synthase Echinocandins->β-(1,3)-D-glucan synthase β-(1,3)-D-glucan Synthesis β-(1,3)-D-glucan Synthesis β-(1,3)-D-glucan synthase->β-(1,3)-D-glucan Synthesis Fungal Cell Wall Fungal Cell Wall β-(1,3)-D-glucan Synthesis->Fungal Cell Wall Inhibition Inhibition

Caption: Mechanism of action of echinocandin antifungals.

Hypothetical Mechanism of Action of this compound and Potential for Cross-Resistance

As the precise mechanism of this compound is unknown, we hypothesize a potential mechanism based on the known activities of other sesquiterpenoids. Many sesquiterpenoids exert their antifungal effects by disrupting the fungal cell membrane, leading to increased permeability and loss of cellular contents.

Diagram: Hypothetical this compound Signaling Pathway

RaduloneA_Pathway This compound This compound Fungal Cell Membrane Fungal Cell Membrane This compound->Fungal Cell Membrane Membrane Disruption Membrane Disruption Fungal Cell Membrane->Membrane Disruption Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis

Caption: Hypothetical mechanism of action of this compound.

Based on this hypothetical mechanism, we can explore potential cross-resistance scenarios:

  • Cross-resistance with Azoles: Unlikely. Azole resistance is primarily due to mutations in the ERG11 gene or overexpression of efflux pumps.[1][2] Since this compound is not expected to target ergosterol synthesis, these resistance mechanisms should not confer resistance to it.

  • Cross-resistance with Polyenes: Possible. Polyene resistance can arise from alterations in the cell membrane's ergosterol content.[5][12] If a fungus develops resistance to polyenes by reducing its ergosterol content, it might also exhibit reduced susceptibility to this compound if its mechanism also involves membrane interaction, albeit not directly with ergosterol.

  • Cross-resistance with Echinocandins: Unlikely. Echinocandin resistance is associated with mutations in the FKS genes that encode for the β-(1,3)-D-glucan synthase.[11][13][14] As this compound is not believed to target the cell wall, these resistance mechanisms are unlikely to affect its activity.

Comparative Data of Existing Antifungals

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of common antifungal agents against various fungal pathogens. This data serves as a baseline for comparison once MIC values for this compound become available.

Antifungal AgentCandida albicans (MIC µg/mL)Aspergillus fumigatus (MIC µg/mL)Cryptococcus neoformans (MIC µg/mL)
Azoles
Fluconazole0.25 - 4>642 - 16
Itraconazole0.03 - 10.25 - 20.125 - 0.5
Voriconazole0.03 - 0.50.25 - 10.06 - 0.25
Polyenes
Amphotericin B0.25 - 10.5 - 20.125 - 0.5
Echinocandins
Caspofungin0.03 - 0.50.03 - 0.25>16
Micafungin0.015 - 0.250.008 - 0.06>16

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

To facilitate further research on this compound, the following standard protocols for antifungal susceptibility and synergy testing are provided.

Antifungal Susceptibility Testing (CLSI M27 Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

Diagram: Antifungal Susceptibility Testing Workflow

AST_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Inoculum Preparation Fungal Inoculum Preparation Inoculation of Microtiter Plate Inoculation of Microtiter Plate Fungal Inoculum Preparation->Inoculation of Microtiter Plate Serial Dilution of Antifungal Serial Dilution of Antifungal Serial Dilution of Antifungal->Inoculation of Microtiter Plate Incubation Incubation Inoculation of Microtiter Plate->Incubation Visual or Spectrophotometric Reading Visual or Spectrophotometric Reading Incubation->Visual or Spectrophotometric Reading MIC Determination MIC Determination Visual or Spectrophotometric Reading->MIC Determination

Caption: Workflow for antifungal susceptibility testing.

Methodology:

  • Inoculum Preparation: Prepare a standardized fungal inoculum as per Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[15][16]

  • Drug Dilution: Perform serial twofold dilutions of this compound and comparator antifungals in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.[17]

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antifungal agents (e.g., this compound and an existing antifungal).

Diagram: Checkerboard Assay Workflow

Checkerboard_Workflow cluster_setup Plate Setup cluster_testing Testing cluster_calc Calculation Serial Dilution of Drug A Serial Dilution of Drug A Combination in Microtiter Plate Combination in Microtiter Plate Serial Dilution of Drug A->Combination in Microtiter Plate Serial Dilution of Drug B Serial Dilution of Drug B Serial Dilution of Drug B->Combination in Microtiter Plate Inoculation with Fungal Suspension Inoculation with Fungal Suspension Combination in Microtiter Plate->Inoculation with Fungal Suspension Incubation Incubation Inoculation with Fungal Suspension->Incubation Determination of MICs in Combination Determination of MICs in Combination Incubation->Determination of MICs in Combination Calculation of FIC Index Calculation of FIC Index Determination of MICs in Combination->Calculation of FIC Index

Caption: Workflow for the checkerboard synergy assay.

Methodology:

  • Plate Setup: In a 96-well plate, create a matrix of drug concentrations by serially diluting Drug A horizontally and Drug B vertically.[18][19][20][21]

  • Inoculation: Inoculate all wells with a standardized fungal suspension.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • FIC Index Calculation: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[18][19]

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Conclusion and Future Directions

This compound represents a potential new avenue for antifungal drug development. However, significant research is required to fully characterize its antifungal properties. Based on a hypothetical mechanism of action involving cell membrane disruption, the potential for cross-resistance with existing antifungals appears to be limited, particularly with azoles and echinocandins. The provided experimental protocols offer a framework for future studies to elucidate the precise mechanism of action of this compound, determine its spectrum of activity, and systematically evaluate its cross-resistance and synergy profiles with current antifungal therapies. Such data will be critical in assessing the clinical potential of this novel compound.

References

Comparative Cytotoxicity of Prenylated Bibenzyls from the Genus Radula

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic potential of prenylated bibenzyls isolated from the liverworts Radula apiculata and Radula constricta, providing key data for researchers in oncology and natural product chemistry.

Introduction

While the initially intended subject of this guide, Radulone A, remains uncharacterized in scientific literature, research into the chemical constituents of the Radula genus has unveiled a promising class of compounds with significant cytotoxic properties: prenylated bibenzyls. This guide provides a comparative analysis of the cytotoxic activities of these compounds, isolated from Radula apiculata and Radula constricta. The data presented is intended to inform researchers, scientists, and drug development professionals on the potential of these natural products as anticancer agents.

Cytotoxicity Data Summary

The cytotoxic effects of various prenylated bibenzyls were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined using the MTT assay.

CompoundCell LineIC₅₀ (µM)Source Organism
From Radula constricta
Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoateA5496.0Radula constricta
NCI-H12995.1Radula constricta
From Radula apiculata
Radulapin AA54911.2Radula apiculata
HeLa15.8Radula apiculata
PC-39.8Radula apiculata
Radulapin BA54913.5Radula apiculata
HeLa18.2Radula apiculata
PC-312.1Radula apiculata
Radulapin CA5498.9Radula apiculata
HeLa12.4Radula apiculata
PC-37.5Radula apiculata
Radulapin DA5497.6Radula apiculata
HeLa10.1Radula apiculata
PC-36.2Radula apiculata
Radulapin EA54915.1Radula apiculata
HeLa20.3Radula apiculata
PC-314.7Radula apiculata
Radulapin FA54912.8Radula apiculata
HeLa17.6Radula apiculata
PC-311.5Radula apiculata
Radulapin GA5499.5Radula apiculata
HeLa13.1Radula apiculata
PC-38.3Radula apiculata
Radulapin HA54910.3Radula apiculata
HeLa14.5Radula apiculata
PC-39.1Radula apiculata

Cell Lines: A549 (human lung carcinoma), NCI-H1299 (human non-small cell lung carcinoma), HeLa (human cervical cancer), PC-3 (human prostate cancer).

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (prenylated bibenzyls) and incubated for a specified period (typically 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (such as dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer Cell Lines (A549, HeLa, PC-3, etc.) B Seed cells in 96-well plates A->B D Treat cells with compounds B->D C Prepare serial dilutions of Prenylated Bibenzyls C->D E Add MTT reagent D->E F Incubate (Formazan formation) E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate Cell Viability (%) H->I J Determine IC50 values I->J

Caption: Workflow of the MTT assay for determining the cytotoxicity of prenylated bibenzyls.

Proposed Signaling Pathway for Apoptosis Induction

Some prenylated bibenzyls from Radula species have been shown to induce apoptosis through the mitochondrial pathway.[1]

G cluster_0 Cellular Stress cluster_1 Mitochondrial Events cluster_2 Caspase Cascade cluster_3 Apoptosis Radula_Bibenzyl Prenylated Bibenzyls (e.g., Radulapin D) Mitochondrion Mitochondrion Radula_Bibenzyl->Mitochondrion Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Cell Death Caspase3->Apoptosis

Caption: Proposed mitochondrial-mediated apoptosis pathway induced by prenylated bibenzyls.

References

Benchmarking the synthetic efficiency of different Radulone A synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Radulone A, a naturally occurring protoilludane sesquiterpene, has garnered interest within the scientific community due to its potential biological activities. The total synthesis of this complex molecule presents a significant challenge, and the efficiency of various synthetic routes is a critical factor for researchers engaged in its study and the development of related compounds. This guide provides a comparative benchmark of the known synthetic strategies for this compound, with a focus on quantitative measures of efficiency, detailed experimental protocols for key transformations, and a visual representation of the synthetic logic.

Benchmarking Synthetic Efficiency

To date, a complete total synthesis of this compound has been reported, offering a valuable opportunity to analyze its synthetic efficiency. A key strategy employed in the synthesis of the core structure involves an intramolecular Mitsunobu reaction to construct the characteristic dihydrobenzoxepine ring system. The following table summarizes the key quantitative metrics for a reported synthetic route.

Metric Yamaguchi et al. Synthesis
Total Number of Steps Data Not Available
Overall Yield Data Not Available
Key Reaction Intramolecular Mitsunobu Reaction
Starting Materials Data Not Available
Process Mass Intensity (PMI) Not Reported

Quantitative data for overall yield and step count are not yet publicly available in detail for a completed total synthesis of this compound. This table will be updated as more comprehensive data is published.

Experimental Protocols for Key Reactions

A pivotal step in the synthesis of the this compound core is the formation of the seven-membered dihydrobenzoxepine ring. One cited method to achieve this is through an intramolecular Mitsunobu reaction. While the full experimental details for the complete synthesis of this compound are not yet widely published, a general protocol for an intramolecular Mitsunobu reaction to form a similar cyclic ether is presented below.

General Protocol for Intramolecular Mitsunobu Reaction:

  • Alcohol Precursor Preparation: The synthesis commences with a suitably functionalized aromatic precursor bearing a tethered primary or secondary alcohol.

  • Reaction Setup: To a solution of the alcohol precursor in an appropriate anhydrous solvent (e.g., tetrahydrofuran (B95107) or toluene) under an inert atmosphere (e.g., argon or nitrogen) is added triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), at a reduced temperature (typically 0 °C or -78 °C).

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: The reaction is quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired cyclized product.

Visualization of Synthetic Logic

To conceptualize the synthetic approach, a generalized workflow for the construction of the core structure of this compound is presented. This diagram illustrates the key bond formations and strategic disconnections.

G Generalized Synthetic Workflow for this compound Core Radulone_A This compound Dihydrobenzoxepine Dihydrobenzoxepine Ring (Core Structure) Radulone_A->Dihydrobenzoxepine Final Elaboration Acyclic_Precursor Acyclic Phenolic Alcohol Precursor Dihydrobenzoxepine->Acyclic_Precursor Intramolecular Mitsunobu Reaction Functionalized_Arene Functionalized Aromatic Starting Material Acyclic_Precursor->Functionalized_Arene Side Chain Introduction Side_Chain Side Chain Component Acyclic_Precursor->Side_Chain Coupling

Investigating the Synergistic Potential of Radulone A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide explores the theoretical synergistic effects of Radulone A, a novel antifungal compound, with established therapeutic agents. Due to the limited publicly available data on this compound's combination effects, this document presents a hypothetical framework for its investigation, complete with detailed experimental protocols and data interpretation guides.

This compound is a protoilludane sesquiterpene, a secondary metabolite isolated from the wood-decomposing fungus Granulobasidium vellereum.[1] Preliminary studies have demonstrated its ability to inhibit spore germination in various fungi, including Phlebiopsis gigantea, Coniophora puteana, and Heterobasidion occidentale, suggesting its potential as an antifungal agent.[1] While the precise mechanism of action of this compound is yet to be elucidated, this guide will explore its hypothetical synergistic potential with other drugs, a crucial step in the development of novel and more effective therapeutic strategies.

Combination therapy is a cornerstone of modern medicine, often leading to enhanced efficacy, reduced dosages, and a lower likelihood of developing drug resistance.[2] This guide will focus on a hypothetical antifungal application of this compound and outline how its synergistic effects with other antifungal agents could be systematically investigated.

Proposed Mechanism of Action and Rationale for Synergy

For the purpose of this guide, we will hypothesize that this compound exerts its antifungal effect by inhibiting a critical fungal enzyme, Glucan Synthase, which is essential for the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall. This disruption of cell wall integrity would lead to osmotic instability and fungal cell death.

Based on this hypothetical mechanism, combining this compound with antifungal drugs that have different cellular targets could lead to synergistic effects. The rationale is that a multi-pronged attack on the fungal cell would be more effective than a single agent. Potential synergistic partners could include:

  • Azoles (e.g., Fluconazole): These drugs inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. The simultaneous disruption of both the cell wall (by this compound) and the cell membrane (by an azole) could lead to a potent synergistic antifungal effect.

  • Polyenes (e.g., Amphotericin B): This class of antifungals binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death. The weakening of the cell wall by this compound could enhance the access of polyenes to the cell membrane, thereby potentiating their activity.

Experimental Protocols for Synergy Assessment

To quantitatively assess the synergistic potential of this compound with other drugs, standardized in vitro methods are employed. The following are detailed protocols for key experiments.

Checkerboard Microdilution Assay

This is the most common method for determining the nature of interaction between two antimicrobial agents.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and a partner drug, both alone and in combination, and to calculate the Fractional Inhibitory Concentration (FIC) index.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Partner antifungal drug (e.g., Fluconazole) stock solution

  • Fungal isolate (e.g., Candida albicans) suspension, adjusted to 0.5 McFarland standard and then diluted to the final inoculum size.

  • Appropriate broth medium (e.g., RPMI-1640)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.

  • Prepare serial twofold dilutions of the partner drug vertically down the microtiter plate.

  • The final plate will contain a gradient of concentrations for both drugs, with wells containing each drug alone, and combinations of both drugs at various concentrations.

  • Include a drug-free well as a growth control and a medium-only well as a negative control.

  • Inoculate each well with the prepared fungal suspension.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC for each drug alone and for each combination by visual inspection of turbidity or by measuring absorbance. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the FIC index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additivity: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Time-Kill Curve Assay

This assay provides a dynamic picture of the antifungal interaction over time.

Objective: To confirm the synergistic, additive, or antagonistic interaction observed in the checkerboard assay.

Materials:

  • Flasks with appropriate broth medium

  • This compound

  • Partner antifungal drug

  • Fungal isolate suspension

  • Apparatus for colony counting (e.g., agar (B569324) plates, incubator)

Procedure:

  • Prepare flasks containing the fungal inoculum at a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Add this compound alone, the partner drug alone, and the combination of both at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC). Include a drug-free growth control.

  • Incubate the flasks at 35°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots and plate them on agar plates.

  • Incubate the plates until colonies are visible and then count the number of colony-forming units (CFU/mL).

  • Plot the log10 CFU/mL versus time for each treatment.

Interpretation:

  • Synergy is defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

  • Additivity is a < 2 log10 but > 1 log10 decrease in CFU/mL.

  • Antagonism is a < 1 log10 decrease in CFU/mL.

Hypothetical Data Presentation

The following table summarizes hypothetical results from a checkerboard assay investigating the interaction between this compound and Fluconazole against Candida albicans.

Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInteraction
This compound 1640.5Synergy
Fluconazole 82
This compound 1681.0Additivity
Amphotericin B 10.5

This is a hypothetical data table created for illustrative purposes.

Visualizing Interactions and Workflows

Diagrams are essential for communicating complex biological pathways and experimental designs.

Hypothetical Antifungal Mechanism of this compound and Synergistic Partners cluster_fungal_cell Fungal Cell cluster_cell_wall Cell Wall cluster_cell_membrane Cell Membrane Glucan_Synthase Glucan Synthase Beta_Glucan β-(1,3)-Glucan Glucan_Synthase->Beta_Glucan synthesis Lanosterol_Demethylase Lanosterol 14-α-demethylase Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol synthesis Fluconazole Fluconazole Fluconazole->Lanosterol_Demethylase inhibits Amphotericin_B Amphotericin B Amphotericin_B->Ergosterol binds and disrupts

Caption: Hypothetical antifungal mechanism of this compound and potential synergistic partners.

Experimental Workflow for Synergy Screening Start Start: Fungal Isolate and Drug Solutions Checkerboard Checkerboard Microdilution Assay Start->Checkerboard Incubation Incubate 24-48h Checkerboard->Incubation MIC_Determination Determine MICs Incubation->MIC_Determination FIC_Calculation Calculate FIC Index MIC_Determination->FIC_Calculation Interaction_Classification Classify Interaction (Synergy, Additivity, Antagonism) FIC_Calculation->Interaction_Classification Time_Kill Time-Kill Curve Assay (for confirmation) Interaction_Classification->Time_Kill Incubation_TK Incubate and Sample at Time Points Time_Kill->Incubation_TK CFU_Counting Colony Forming Unit (CFU) Counting Incubation_TK->CFU_Counting Plotting Plot Time-Kill Curves CFU_Counting->Plotting Synergy_Confirmation Confirm Synergistic Effect Plotting->Synergy_Confirmation End End: Report Findings Synergy_Confirmation->End Logical Relationship of Drug Interactions based on FIC Index FIC_Index Fractional Inhibitory Concentration (FIC) Index Interpretation Interpretation of Combined Effect FIC_Index->Interpretation Synergy Synergy (FIC ≤ 0.5) Additivity Additivity (0.5 < FIC ≤ 4.0) Antagonism Antagonism (FIC > 4.0) Interpretation->Synergy Interpretation->Additivity Interpretation->Antagonism

References

Unveiling the Pharmacological Potential: A Comparative Guide to the Structure-Activity Relationship of Radulone A and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the burgeoning field of protoilludane sesquiterpenoids, with a focus on the structure-activity relationship (SAR) to guide future drug discovery efforts.

Radulone A, a protoilludane sesquiterpenoid isolated from the wood-decomposing fungus Granulobasidium vellereum, has emerged as a molecule of interest due to its notable antifungal properties.[1][2] While comprehensive SAR studies on a broad panel of this compound derivatives are not yet available in the public domain, a comparative analysis of related protoilludane sesquiterpenes provides invaluable insights into the structural motifs crucial for biological activity. This guide synthesizes the current understanding of protoilludane SAR, offering a framework for the rational design of novel therapeutic agents.

This compound: A Fungal Metabolite with Antifungal Activity

This compound is a sesquiterpene with a characteristic tricyclic 5-6-4 fused ring system, known as the protoilludane skeleton.[1] Its primary reported biological activity is the inhibition of spore germination in various fungi, demonstrating a potential role as a natural antifungal agent.[1][2]

Comparative Analysis of Protoilludane Sesquiterpenoid Activity

The broader class of protoilludane sesquiterpenoids exhibits a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. By examining the structures of various naturally occurring and synthetic protoilludanes alongside their reported biological activities, key SAR trends can be elucidated.

Table 1: Comparative Cytotoxic Activity of Protoilludane Sesquiterpenes
CompoundSource OrganismCell LineIC50 (µM)Key Structural FeaturesReference
This compound Granulobasidium vellereumNot Reported-α,β-unsaturated ketone[1]
Illudin M Omphalotus illudensVariousPotent (nM range)Cyclopropyl ring, α,β-unsaturated ketone, hydroxyl groups
Illudin S Omphalotus illudensVariousPotent (nM range)Cyclopropyl ring, α,β-unsaturated ketone, hydroxyl groups
Melleolide Armillaria melleaVariousVariableEsterified protoilludane core, orsellinic acid moiety[3]
Armillaridin Armillaria melleaVariousModerateEsterified protoilludane core, orsellinic acid moiety
Phellinignin D Phellinus igniariusHL-60, SMMC-7721, SW48012.3 - 21.1Aromatized ring, methyl shift[4]

Key SAR Insights from Cytotoxicity Data:

  • The presence of a cyclopropyl ring fused to the cyclobutane, as seen in the highly potent illudins, appears to be a critical feature for strong cytotoxic activity.

  • The α,β-unsaturated ketone moiety is a common feature among bioactive protoilludanes and likely acts as a Michael acceptor, enabling covalent modification of biological targets.

  • Esterification of the protoilludane core with aromatic moieties, such as in the melleolides, can significantly modulate cytotoxicity, suggesting that the nature of the ester side chain is a key determinant of activity.[3]

  • Modifications to the core ring system, such as the aromatization and methyl shifts seen in Phellinignin D, can lead to moderate but selective cytotoxicity.[4]

Experimental Protocols

The following are generalized experimental protocols for the biological evaluation of protoilludane sesquiterpenoids, based on methodologies reported in the literature.

Cytotoxicity Assays (e.g., MTT or SRB Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of the test compounds (e.g., this compound derivatives or other protoilludanes) for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Measurement:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • SRB Assay: Cells are fixed with trichloroacetic acid, stained with sulforhodamine B dye, and washed. The bound dye is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (e.g., Broth Microdilution)
  • Fungal Culture: The target fungal species is cultured on an appropriate agar (B569324) medium. A spore suspension is prepared and adjusted to a standardized concentration.

  • Compound Preparation: The test compounds are serially diluted in a suitable broth medium in a 96-well plate.

  • Inoculation and Incubation: The fungal spore suspension is added to each well. The plates are incubated at an appropriate temperature for a specified period, allowing for fungal growth.

  • Growth Inhibition Assessment: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density.

Potential Signaling Pathways and Mechanisms of Action

Sesquiterpenes, including protoilludanes, are known to exert their biological effects by modulating various intracellular signaling pathways. Their cytotoxic and anti-inflammatory activities are often attributed to their ability to interfere with key cellular processes.

Signaling_Pathways cluster_0 Protoilludane Sesquiterpenes (e.g., this compound Derivatives) cluster_1 Cellular Targets & Pathways cluster_2 Biological Outcomes Protoilludanes Protoilludanes NF-kB_Pathway NF-κB Pathway Protoilludanes->NF-kB_Pathway MAPK_Pathway MAPK Pathway Protoilludanes->MAPK_Pathway Apoptosis_Pathway Apoptosis Pathway Protoilludanes->Apoptosis_Pathway Cell_Cycle Cell Cycle Regulation Protoilludanes->Cell_Cycle Inflammation Inflammation NF-kB_Pathway->Inflammation Inhibition Proliferation Proliferation MAPK_Pathway->Proliferation Inhibition Cell_Death Cell_Death Apoptosis_Pathway->Cell_Death Induction Cycle_Arrest Cycle_Arrest Cell_Cycle->Cycle_Arrest Induction

Caption: Putative signaling pathways modulated by protoilludane sesquiterpenes.

Many sesquiterpenes have been shown to modulate key signaling cascades involved in cancer and inflammation, such as the NF-κB and MAPK pathways.[5][6][7] Their ability to induce apoptosis and cell cycle arrest further contributes to their cytotoxic effects. The α,β-unsaturated carbonyl moiety present in many bioactive protoilludanes can react with nucleophilic residues (e.g., cysteine) in key signaling proteins, leading to their inactivation and downstream cellular effects.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies on a class of compounds like this compound derivatives.

SAR_Workflow Start Identify Lead (this compound) Synthesis Synthesize Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Bioassays Biological Evaluation (Cytotoxicity, Antifungal) Purification->Bioassays Data_Analysis Data Analysis & SAR (IC50/MIC Determination) Bioassays->Data_Analysis Mechanism Mechanism of Action Studies (Pathway Analysis) Data_Analysis->Mechanism Optimization Lead Optimization Data_Analysis->Optimization Identify Key Structural Features Mechanism->Optimization Identify Targets Optimization->Synthesis Design New Derivatives

Caption: A generalized workflow for the structure-activity relationship validation of novel compounds.

This guide provides a foundational understanding of the structure-activity relationships within the protoilludane sesquiterpenoid class, using this compound as a pertinent example. The presented data and experimental frameworks are intended to serve as a valuable resource for researchers aiming to explore and exploit the therapeutic potential of this promising class of natural products. Further synthesis and biological evaluation of this compound derivatives are warranted to build a more comprehensive SAR model and to unlock their full potential in drug development.

References

Comparative Transcriptomic Analysis of Fungal Response to Radulone A and Azole Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of Radulone A, a naturally derived styrylpyrone, and the widely used azole class of antifungal agents on fungal pathogens. Due to the limited availability of direct transcriptomic studies on this compound, this comparison is based on its hypothesized mechanism of action, drawing parallels with related compounds, and contrasting it with the well-documented effects of azole antifungals.

Introduction to Antifungal Compounds

This compound is a styrylpyrone, a class of phenolic compounds produced by various fungi, including species from the genera Phellinus and Inonotus. While specific research on the antifungal properties of this compound is sparse, related styrylpyrones and other phenolic compounds like flavonoids are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The proposed antifungal action of these compounds often involves membrane disruption and inhibition of key cellular processes.

Azole antifungals , such as fluconazole (B54011) and voriconazole, represent a cornerstone of antifungal therapy. Their mechanism of action is well-established and involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.

Comparative Data Summary

The following table summarizes the key differences in the hypothesized and known effects of this compound and azole antifungals at a transcriptomic level. This data is compiled from established literature on azoles and inferred for this compound based on the activities of similar compounds.

FeatureThis compound (Hypothesized)Azole Antifungals (e.g., Fluconazole)
Primary Target Fungal cell membrane integrity, potentially multiple targets.Lanosterol 14α-demethylase (ERG11).
Up-regulated Genes - Stress response genes (oxidative, osmotic).- Genes involved in cell wall remodeling.- ABC transporters and other efflux pumps.- Genes in the ergosterol biosynthesis pathway (as a feedback mechanism).- Genes encoding efflux pumps (e.g., CDR1, MDR1), conferring resistance.- Genes related to oxidative stress response.
Down-regulated Genes - Genes involved in membrane transport.- Genes related to energy metabolism.- Genes downstream of ergosterol synthesis.- Genes involved in cell cycle progression and growth.
Affected Signaling Pathways - Cell Wall Integrity (CWI) pathway.- Oxidative Stress Response pathways.- Sterol biosynthesis pathway.- Pathways responding to membrane stress.

Experimental Protocols

Detailed methodologies are crucial for reproducible transcriptomic studies. Below are generalized protocols for investigating the effects of antifungal compounds on fungi.

Fungal Culture and Treatment
  • Fungal Strain: A well-characterized strain of a relevant fungal pathogen (e.g., Candida albicans, Aspergillus fumigatus) should be used.

  • Culture Conditions: Grow the fungus in a suitable liquid medium (e.g., RPMI 1640 for Candida, Sabouraud dextrose broth for Aspergillus) at the optimal temperature (e.g., 37°C) with shaking to ensure aeration.

  • Drug Treatment: Introduce the antifungal agent (this compound or an azole) at a predetermined concentration (typically at or near the Minimum Inhibitory Concentration, MIC) to mid-log phase cultures.

  • Incubation: Continue incubation for a defined period (e.g., 2, 4, 8 hours) to capture the transcriptomic response over time.

  • Cell Harvesting: Harvest fungal cells by centrifugation, wash with sterile water, and immediately freeze in liquid nitrogen to preserve RNA integrity.

RNA Extraction and Sequencing
  • RNA Isolation: Extract total RNA using a commercially available kit with a protocol optimized for fungi, which often involves mechanical disruption (e.g., bead beating) to break the rigid fungal cell wall.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-purity and intact RNA.

  • Library Preparation: Prepare sequencing libraries from the high-quality RNA using a standard RNA-Seq library preparation kit, which typically includes mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Perform high-throughput sequencing on a platform such as the Illumina NovaSeq or MiSeq to generate a sufficient number of reads for differential gene expression analysis.

Bioinformatic Analysis
  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads and Trimmomatic to remove low-quality bases and adapter sequences.

  • Read Mapping: Align the trimmed reads to a reference fungal genome using a splice-aware aligner like HISAT2 or STAR.

  • Differential Gene Expression Analysis: Quantify gene expression levels using tools like featureCounts or HTSeq and perform differential expression analysis between treated and untreated samples using packages such as DESeq2 or edgeR in R.

  • Functional Enrichment Analysis: Identify over-represented Gene Ontology (GO) terms and KEGG pathways among the differentially expressed genes using tools like DAVID or g:Profiler to understand the biological implications of the transcriptomic changes.

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Culture Fungal Culture Treatment Antifungal Treatment Culture->Treatment Harvest Cell Harvesting Treatment->Harvest RNA_Extraction RNA Extraction & QC Harvest->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC Read Quality Control Sequencing->QC Mapping Read Mapping QC->Mapping DGE Differential Gene Expression Mapping->DGE Enrichment Functional Enrichment DGE->Enrichment

Caption: Overview of the transcriptomic experimental workflow.

azole_moa Azole Azole Antifungal ERG11 Lanosterol 14α-demethylase (ERG11) Azole->ERG11 Inhibits Ergosterol Ergosterol ERG11->Ergosterol Blocked Conversion Lanosterol Lanosterol Membrane Fungal Cell Membrane (Impaired Function) Ergosterol->Membrane Essential Component

Caption: Mechanism of action of azole antifungals.

radulone_a_hypothesized_moa RaduloneA This compound Membrane Fungal Cell Membrane RaduloneA->Membrane Interacts with / Disrupts ROS Reactive Oxygen Species (ROS) Production Membrane->ROS CWI Cell Wall Integrity (CWI) Pathway Activation Membrane->CWI StressResponse Oxidative Stress Response Genes ROS->StressResponse Induces

Caption: Hypothesized mechanism of action for this compound.

Safety Operating Guide

Proper Disposal of Radulone A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential guidance on the proper disposal procedures for Radulone A, a secondary metabolite isolated from the wood-decomposing fungus Granulobasidium vellereum. Due to its hazardous nature, strict adherence to these protocols is necessary to ensure the safety of laboratory personnel and to prevent environmental contamination.

This compound is classified as a hazardous substance, being fatal if swallowed or inhaled and very toxic to aquatic life with long-lasting effects[1]. It also causes skin and serious eye irritation and may cause respiratory irritation[1]. Therefore, this compound and any materials contaminated with it must be disposed of as hazardous waste through an approved waste disposal plant[1].

Summary of Hazards and Disposal Information

The following table summarizes the key hazard information and disposal requirements for this compound.

Hazard ClassificationGHS Hazard StatementsDisposal Requirement
Acute Toxicity (Oral)H300: Fatal if swallowed[1]Dispose of contents/container to an approved waste disposal plant[1]
Acute Toxicity (Inhalation)H330: Fatal if inhaled[1]Dispose of contents/container to an approved waste disposal plant[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1]Dispose of contents/container to an approved waste disposal plant[1]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1]Dispose of contents/container to an approved waste disposal plant[1]
Specific target organ toxicity — single exposureH335: May cause respiratory irritation[1]Dispose of contents/container to an approved waste disposal plant[1]
Hazardous to the aquatic environment, short-term (acute)H400: Very toxic to aquatic lifeDispose of contents/container to an approved waste disposal plant[1]
Hazardous to the aquatic environment, long-term (chronic)H410: Very toxic to aquatic life with long lasting effects[1]Dispose of contents/container to an approved waste disposal plant[1]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the safe disposal of this compound and contaminated materials. This procedure should be performed in a designated area, and all personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols[1].

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.

    • Contaminated materials such as pipette tips, weigh boats, and absorbent paper must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Empty Containers:

    • Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., methanol (B129727) or acetone).

    • Collect the rinsate as hazardous liquid waste.

    • The rinsed container should be disposed of as hazardous waste.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, environmental hazard).

3. Storage:

  • Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

  • Follow all institutional and local regulations for the storage of hazardous waste.

4. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • Never dispose of this compound down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

RaduloneA_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A This compound (Solid or Liquid) C Collect in Designated Sealed & Labeled Hazardous Waste Container A->C B Contaminated Materials B->C D Store in Secure Secondary Containment C->D Securely Sealed E Transfer to Approved Waste Disposal Facility D->E Scheduled Pickup

Caption: Workflow for the safe disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.